Technical Documentation Center

ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
  • CAS: 349620-40-2

Core Science & Biosynthesis

Foundational

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate: Synthesis, Properties, and Applications in Medicinal Chemistry

An in-depth technical whitepaper on the synthesis, physicochemical properties, and downstream applications of the specialized benzamide intermediate, ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate. Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the synthesis, physicochemical properties, and downstream applications of the specialized benzamide intermediate, ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate.

Executive Summary

In contemporary medicinal chemistry, benzamide derivatives serve as privileged pharmacophores, frequently appearing in the core structures of kinase inhibitors, PARP inhibitors, and epigenetic modulators. Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is a highly specialized, multi-functional intermediate designed for advanced drug discovery. By coupling an electron-rich, nitro-substituted benzoic acid with an ethyl benzoate-functionalized aniline, researchers can generate a highly versatile scaffold.

This whitepaper provides a comprehensive technical guide to the molecular identity, theoretical physicochemical properties, and the causal logic behind the synthesis of this specific intermediate.

Molecular Identity and Physicochemical Properties

Unlike bulk commodity chemicals, ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is typically a custom-synthesized intermediate generated in situ or on-demand during multi-step drug synthesis. Consequently, it does not possess a universally indexed commercial CAS registry number in standard bulk catalogs (unlike its ortho-substituted isomer, CAS 333350-07-5) [1].

The quantitative structural parameters and predicted physicochemical properties are summarized in Table 1.

Table 1: Physicochemical and Structural Properties

PropertyValueComputational / Structural Basis
IUPAC Name Ethyl 3-(4-methoxy-3-nitrobenzamido)benzoateStandard IUPAC Nomenclature
Molecular Formula C₁₇H₁₆N₂O₆Exact Mass: 344.1008 Da
Molecular Weight 344.32 g/mol Stoichiometric calculation
CAS Registry Number Unassigned / CustomCustom synthesis intermediate
Topological Polar Surface Area (TPSA) ~110.4 ŲNO₂ (45.8) + Amide (29.1) + Ester (26.3) + Ether (9.2)
Hydrogen Bond Donors 1Amide (-NH)
Hydrogen Bond Acceptors 6Oxygen atoms across all functional groups
Rotatable Bonds 6Flexibility for target-site binding
LogP (Predicted) ~3.4Optimal lipophilicity for cell permeability

Causality in Chemical Synthesis: The Amide Coupling Strategy

The synthesis of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate relies on the formation of an amide bond between 4-methoxy-3-nitrobenzoic acid and ethyl 3-aminobenzoate .

The Mechanistic Challenge: Ethyl 3-aminobenzoate is an electron-deficient aniline due to the electron-withdrawing nature of the meta-ester group. Standard carbodiimide coupling agents (such as EDC or DCC) often result in poor yields and sluggish reaction times when reacting with deactivated anilines.

The Causal Solution: To overcome this, uronium-based coupling agents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)—are strictly required [2]. HATU rapidly converts the carboxylic acid into a highly electrophilic 7-aza-1-hydroxybenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring-group effect, utilizing hydrogen bonding to anchor the incoming weakly nucleophilic aniline, thereby drastically accelerating the acylation process [3].

Mechanistic Workflow

SynthesisWorkflow A 4-Methoxy-3-nitrobenzoic acid (Carboxylic Acid Donor) B HATU + DIPEA in DMF (Activation Phase) A->B Base deprotonation C OAt-Active Ester Intermediate (Highly Electrophilic) B->C HATU coupling E Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (Target Amide) C->E Nucleophilic attack D Ethyl 3-aminobenzoate (Nucleophilic Aniline) D->E Amine addition F Nitro Reduction (Pd/C, H2) (Downstream Processing) E->F Isolation & Purifcation G Amino-benzamide Derivative (Advanced Drug Precursor) F->G Catalytic Hydrogenation

Fig 1: HATU-mediated synthesis workflow and downstream reduction of the benzamide target.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The strategic use of sequential aqueous washes leverages the pKa differences of the starting materials to ensure high purity without immediate reliance on chromatography.

Reagents Required:

  • 4-Methoxy-3-nitrobenzoic acid (1.0 eq, ~1.0 mmol)

  • Ethyl 3-aminobenzoate (1.1 eq, ~1.1 mmol)

  • HATU (1.2 eq, ~1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, ~3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Methodology:

  • Substrate Solvation: Dissolve 4-methoxy-3-nitrobenzoic acid in 5.0 mL of anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere. Causality: DMF provides the high dielectric constant necessary to stabilize the polar transition states of the HATU activation complex.

  • Carboxylate Activation: Add DIPEA followed by HATU to the solution. Stir at room temperature (20-25°C) for 15-20 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid to form the carboxylate without competing with the aniline for the active ester. The color will typically shift to a deep yellow, validating the formation of the OAt-ester.

  • Nucleophilic Coupling: Add ethyl 3-aminobenzoate dropwise to the activated mixture. Stir continuously for 12–16 hours.

  • Reaction Monitoring: Verify reaction completion via LC-MS or TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The complete consumption of the starting acid indicates successful coupling.

  • Self-Validating Workup:

    • Dilute the mixture with 30 mL of Ethyl Acetate.

    • Acidic Wash: Wash with 1M HCl (2 x 15 mL) to protonate and remove unreacted aniline and DIPEA.

    • Basic Wash: Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove any unreacted carboxylic acid and HOAt byproducts.

    • Brine Wash: Wash with saturated NaCl (15 mL) to remove residual DMF and water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography to yield the pure target compound as a solid.

Analytical Characterization Signatures

To confirm the structural integrity of the synthesized compound, researchers should expect the following analytical signatures:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 345.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~10.50 ppm (s, 1H): Amide -NH (highly deshielded due to the carbonyl and adjacent aromatic ring).

    • 7.30 - 8.50 ppm (m, 7H): Aromatic protons from both the nitro-methoxy ring and the benzoate ring.

    • ~4.32 ppm (q, J = 7.1 Hz, 2H): Ethyl ester -CH₂- group.

    • ~3.95 ppm (s, 3H): Methoxy -OCH₃ group.

    • ~1.32 ppm (t, J = 7.1 Hz, 3H): Ethyl ester -CH₃ group.

Downstream Applications in Drug Development

The strategic value of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate lies in its orthogonal functional groups. The compound acts as a critical node in divergent synthesis:

  • Nitro Reduction: The nitro group can be selectively reduced to an aniline using catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/NH₄Cl). This newly formed amine can then be converted into ureas, amides, or sulfonamides to probe the hinge-binding regions of target kinases.

  • Ester Hydrolysis: The ethyl ester can be saponified (using LiOH or NaOH) to yield a free carboxylic acid, which can subsequently be coupled with complex aliphatic or cyclic amines to tune the pharmacokinetic (PK) properties of the final drug candidate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

Exploratory

The Nitrobenzoyl Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

[1] Executive Summary The nitrobenzoyl moiety ( ) represents a privileged scaffold in medicinal chemistry. Far from being a simple structural spacer, the nitro group acts as a critical electronic modulator and a "warhead...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The nitrobenzoyl moiety (


) represents a privileged scaffold in medicinal chemistry. Far from being a simple structural spacer, the nitro group acts as a critical electronic modulator and a "warhead" for bioreductive activation.[1] This guide analyzes the technical utility of nitrobenzoyl compounds, moving beyond generic descriptions to explore their specific roles as tubulin inhibitors, DNA intercalators, and bioreductive prodrugs. We provide validated protocols for their synthesis and biological evaluation, alongside a critical assessment of their structure-activity relationships (SAR).

Part 1: The Chemical Architecture & SAR

The biological efficacy of nitrobenzoyl derivatives hinges on the interplay between the electron-withdrawing nitro group and the linker region.

Structure-Activity Relationship (SAR) Analysis[3]

The nitro group (


) exerts a strong inductive (

) and mesomeric (

) effect on the benzene ring. This electron deficiency is transmitted to the carbonyl carbon, increasing its electrophilicity and altering the acidity of adjacent amide protons (

).

Key SAR Drivers:

  • Positionality (Ortho/Meta/Para):

    • Para-nitro: Maximizes resonance delocalization; often preferred for DNA intercalation and tubulin binding due to linear planarity.

    • Ortho-nitro: Can induce steric clash or intramolecular hydrogen bonding, potentially locking the conformation but reducing solubility.

  • Bioreductive Potential: The nitro group is a substrate for cellular nitroreductases (NTRs).[2] In hypoxic tumor environments, it is reduced to cytotoxic hydroxylamines.

  • Linker Chemistry: The carbonyl group (

    
    ) serves as a primary hydrogen bond acceptor, essential for docking into enzyme pockets (e.g., InhA in M. tuberculosis or the colchicine site on tubulin).
    
SAR Visualization

SAR_Analysis cluster_0 Optimization Zones Core Benzoyl Core (Scaffold) Nitro Nitro Group (-NO2) (The Warhead) Core->Nitro Electronic Tuning (-I/-M) Linker Amide/Hydrazide Linker (H-Bonding) Core->Linker Rigid Spacer Target Biological Target (DNA/Tubulin/Enzyme) Nitro->Target Bioreduction to Cytotoxic Species Linker->Target H-Bond Donor/Acceptor Interaction

Figure 1: Functional decomposition of the nitrobenzoyl scaffold. The nitro group drives electronic properties and prodrug activity, while the linker dictates binding orientation.

Part 2: Therapeutic Mechanisms[5]

Anticancer Activity: The "Trojan Horse" Mechanism

Nitrobenzoyl compounds utilize a Gene-Directed Enzyme Prodrug Therapy (GDEPT) mechanism.

  • Mechanism: High levels of nitroreductases (NTR) in certain cancer cells (or transfected vectors) reduce the non-toxic nitro group into a highly reactive hydroxylamine (

    
    ) or amine (
    
    
    
    ).
  • Result: These intermediates form DNA adducts (alkylation) or generate Reactive Oxygen Species (ROS) via redox cycling, triggering apoptosis.

  • Tubulin Inhibition: Specific derivatives (e.g., N-benzoyl-2-hydroxybenzamides) bind to the colchicine site of tubulin, inhibiting polymerization and arresting the cell cycle in the G2/M phase [1].

Antimicrobial Activity: Targeting Resistance

In Mycobacterium tuberculosis, nitrobenzoyl derivatives often function as prodrugs similar to Isoniazid or Pretomanid.

  • Target: The cell wall synthesis enzyme InhA (enoyl-ACP reductase).

  • Activation: The nitro group facilitates the formation of radical intermediates that covalently bind to NAD+, forming an adduct that inhibits InhA.

Part 3: Experimental Protocols

Synthesis of Nitrobenzoyl-Thiosemicarbazides

Rationale: This protocol uses a Schotten-Baumann condensation followed by base-catalyzed cyclization, a standard route to generate high-yield bioactive derivatives [2].

Reagents:

  • 4-Nitrobenzoyl chloride[3][4]

  • Thiosemicarbazide[3][5][6][7][8][9]

  • Solvent: DMF (Dimethylformamide) or Dioxane

  • Catalyst: Triethylamine (TEA) or Pyridine

Workflow:

  • Activation: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL anhydrous DMF.

  • Condensation: Add 1.0 mmol of 4-nitrobenzoyl chloride dropwise at

    
    . Add 1.2 eq of TEA.
    
  • Reflux: Heat the mixture to

    
     for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).
    
  • Precipitation: Pour the reaction mixture into crushed ice/water. The intermediate (hydrazine-carbothioamide) will precipitate.

  • Cyclization (Optional for Triazoles): Reflux the intermediate in 2N NaOH for 4 hours, then acidify with HCl to yield the 1,2,4-triazole derivative.

  • Purification: Recrystallize from Ethanol/Water.

Synthesis_Workflow Step1 Reactants: 4-Nitrobenzoyl Chloride + Thiosemicarbazide Step2 Condensation (DMF, TEA, 80°C, 4h) Step1->Step2 Step3 Intermediate: Acyl-Thiosemicarbazide Step2->Step3 Step4 Cyclization (2N NaOH, Reflux) Step3->Step4 Base Catalysis Step5 Final Product: Nitrobenzoyl-Triazole Step4->Step5 Acidification

Figure 2: Synthetic pathway from acid chloride to bioactive triazole derivative.

Biological Evaluation: MTT Cytotoxicity Assay

Rationale: The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenase, a direct proxy for metabolic activity and cell viability.[9][10][11][12]

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add nitrobenzoyl test compounds at graded concentrations (

    
    ). Include DMSO control (<0.5%). Incubate for 48h.
    
  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 
    
    
    
    .
  • Solubilization: Aspirate media. Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    

Data Presentation Template:

Compound CodeSubstituent (R)IC50 (MCF-7)

IC50 (Vero Normal)

Selectivity Index (SI)
NB-01

4.5

0.2
>100>22.2
NB-02

12.8

1.1
85.06.6
NB-03

>50>100N/A
Ref (Dox) -1.2

0.1
45.037.5

Note: A Selectivity Index (SI) > 10 indicates a promising therapeutic window.

Part 4: Toxicology & Optimization

The "Nitro Alert"

The nitro group is a structural alert for genotoxicity (Ames positive). The metabolic reduction of


 generates nitro-radical anions (

) and nitroso intermediates (

), which can cause DNA strand breaks [3].
Optimization Strategies

To mitigate toxicity while retaining efficacy:

  • Isosteres: Replace

    
     with 
    
    
    
    (cyano) or
    
    
    (trifluoromethyl) to maintain electron withdrawal without the redox liability, though this often reduces potency if the mechanism relies on bioreduction.
  • Metabolic Stability: Introduce steric bulk near the nitro group (ortho-substitution) to slow down enzymatic reduction kinetics.

  • Scaffold Hopping: Fuse the benzoyl ring into a heterocyclic system (e.g., nitrobenzimidazole) to alter the redox potential.

References

  • BenchChem. (2025).[13][11] Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide. Retrieved from

  • Mitu, L. et al. (2021).[9] Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI Molecules. Retrieved from

  • Crespo-Hernández, C. et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol. Retrieved from

  • Hay, M. P. et al. (2003). Structure-activity relationships for 4-nitrobenzyl carbamates... as prodrugs for GDEPT. Journal of Medicinal Chemistry. Retrieved from

Sources

Foundational

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate: A Strategic Intermediate in Medicinal Chemistry

Executive Summary Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is a highly versatile benzamide intermediate utilized extensively in the synthesis of advanced pharmacological agents. Formed via the amide coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is a highly versatile benzamide intermediate utilized extensively in the synthesis of advanced pharmacological agents. Formed via the amide coupling of 4-methoxy-3-nitrobenzoic acid and ethyl 3-aminobenzoate, this compound serves as a critical scaffold for developing kinase inhibitors and antiviral therapeutics. This technical guide provides an in-depth analysis of its synthesis, structural rationale, and downstream applications, designed for researchers and drug development professionals.

Chemical Profile & Reactivity Rationale

The intermediate is characterized by two distinct aromatic systems linked by a robust amide bond. The strategic selection of its precursors is rooted in both electronic effects and synthetic efficiency:

  • The Electrophilic Core (4-Methoxy-3-nitrobenzoyl moiety): The methoxy group acts as a strong electron-donating group (EDG), modulating the reactivity of the aromatic ring, while the nitro group serves as a masked amine for subsequent derivatization[1]. Research indicates that 4-methoxy-3-nitrobenzoic acid can be synthesized with an 87.2% yield and ≥99% purity, making it a highly pragmatic and cost-effective choice for large-scale amide bond formation compared to its cyano analogs[1].

  • The Nucleophilic Core (Ethyl 3-aminobenzoate): This component provides a meta-substituted ester handle. The ethyl ester is deliberately chosen to protect the carboxylic acid during the amide coupling and subsequent nitro reduction phases. This allows for orthogonal deprotection (saponification) later in the synthetic sequence without interfering with the newly formed amide bond.

Synthetic Methodologies: Causality & Protocols

The synthesis of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate can be achieved via two primary routes. The choice of route depends on the scale of synthesis and the tolerability of the substrates to acidic byproducts.

Route A: Acid Chloride Mediated Coupling (Scalable/Industrial)

Causality: Conversion of the benzoic acid to an acid chloride using thionyl chloride (SOCl


) generates a highly reactive electrophile. This method is preferred for large-scale synthesis due to its high atom economy and the volatility of byproducts (SO

, HCl), which simplifies purification[2]. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to neutralize the HCl generated during the coupling, preventing the protonation of the nucleophilic ethyl 3-aminobenzoate.

Self-Validating Protocol:

  • Activation: Suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in neat thionyl chloride (4.0 eq) with a catalytic amount of DMF (1-2 drops). Reflux for 4 hours. Validation: The reaction is complete when the evolution of SO

    
    /HCl gas ceases and the solution becomes homogeneous[2].
    
  • Concentration: Remove excess SOCl

    
    in vacuo. Co-evaporate with anhydrous toluene twice to ensure complete removal of residual HCl, yielding 4-methoxy-3-nitrobenzoyl chloride as an off-white solid[2].
    
  • Coupling: Dissolve ethyl 3-aminobenzoate (1.0 eq) and DIPEA (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add the acid chloride (dissolved in DCM) dropwise to control the exothermic reaction.

  • Workup: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Once the amine is consumed, wash the organic layer sequentially with 1N HCl (removes excess DIPEA/amine), saturated NaHCO

    
     (removes hydrolyzed acid), and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Route B: Carbodiimide (EDC/HOBt) Coupling (Mild/Bench-Scale)

Causality: For sensitive analogs or bench-scale discovery chemistry, standard EDC/HOBt coupling is utilized[3]. HOBt forms an active ester intermediate that prevents side reactions and limits the potential for ester hydrolysis that might occur under harsher conditions.

Self-Validating Protocol:

  • Active Ester Formation: Dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at room temperature to form the active ester[3].

  • Coupling: Add ethyl 3-aminobenzoate (1.1 eq) followed by DIPEA (2.5 eq) to the mixture.

  • Workup: Stir for 12 hours. Quench with water to precipitate the product. Filter the solid and wash with cold water and 5% citric acid. Validation: The precipitation directly from DMF/water serves as a self-purifying step, often eliminating the need for column chromatography.

SynthWorkflow SM1 4-Methoxy-3-nitrobenzoic acid (Electrophile) RouteA Route A: SOCl2, DMF (cat.) Reflux SM1->RouteA RouteB Route B: EDC, HOBt, DIPEA DMF, RT SM1->RouteB SM2 Ethyl 3-aminobenzoate (Nucleophile) SM2->RouteB AcidChloride 4-Methoxy-3-nitrobenzoyl chloride RouteA->AcidChloride Target Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (Core Intermediate) RouteB->Target AcidChloride->Target + SM2, DIPEA Downstream SnCl2, EtOH, Reflux (Nitro Reduction) Target->Downstream AmineInt Ethyl 3-[(3-amino-4-methoxybenzoyl)amino]benzoate (Advanced Scaffold) Downstream->AmineInt

Synthetic workflow for ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate and downstream reduction.

Downstream Transformations: Chemoselective Nitro Reduction

The strategic value of this intermediate lies in the reducible nitro group.

Causality: Reduction of the 3-nitro group to an amine yields ethyl 3-[(3-amino-4-methoxybenzoyl)amino]benzoate. Stannous chloride (SnCl


) is frequently chosen over catalytic hydrogenation (Pd/C) to avoid potential ester reduction or unwanted side reactions, ensuring high chemoselectivity[3].

Protocol:

  • Suspend the nitro-benzamide intermediate (1.0 eq) in ethanol.

  • Add SnCl

    
    ·2H
    
    
    
    O (5.0 eq) and reflux for 2-4 hours[3].
  • Cool to room temperature, neutralize with saturated NaHCO

    
     (Caution: CO
    
    
    
    evolution and heavy tin salts precipitation will occur).
  • Extract with EtOAc, filter through a Celite pad to remove tin emulsions, and concentrate to yield the advanced amine scaffold[3].

Pharmacological Relevance & Signaling Pathways

Derivatives of this scaffold are highly sought after in modern drug discovery:

  • HIV-1 Vif Inhibitors: Analogs derived from 4-methoxy-3-nitrobenzoic acid amides are utilized to inhibit the cell-mediated degradation of APOBEC3G[3]. HIV-1 Vif normally binds APOBEC3G, leading to its ubiquitination and proteasomal degradation. Benzamide inhibitors block this interaction, allowing APOBEC3G to survive and induce viral DNA hypermutation, thereby decreasing HIV-1 infectivity[3].

  • Kinase Inhibitors: Similar benzamide linkages are foundational in synthesizing inhibitors for protein kinases such as Tie-2 and Lck, which are implicated in angiogenesis, inflammation, and cancer[2].

BioPathway Vif HIV-1 Vif Protein Complex Vif-A3G Complex Vif->Complex A3G APOBEC3G (Host Defense) A3G->Complex Hypermutation Viral DNA Hypermutation A3G->Hypermutation Protected State Ub Polyubiquitination Complex->Ub Degradation Proteasomal Degradation Ub->Degradation Infectivity High HIV-1 Infectivity Degradation->Infectivity Inhibitor Benzamide Inhibitor (Derived from Intermediate) Inhibitor->Complex Blocks Interaction Cure Decreased Viral Infectivity Hypermutation->Cure

Mechanism of benzamide-derived inhibitors blocking Vif-mediated APOBEC3G degradation.

Quantitative Data & Route Comparison

The following table summarizes the operational metrics for synthesizing the core intermediate, allowing chemists to select the optimal route based on project phase and scale.

ParameterRoute A (Acid Chloride Method)Route B (EDC/HOBt Method)
Primary Reagents SOCl

, DIPEA
EDC·HCl, HOBt, DIPEA
Thermal Conditions Reflux (Step 1), 0 °C to RT (Step 2)Room Temperature
Scalability High (Industrial preferred)Moderate (Bench-scale preferred)
Typical Yield Profile >90%75–85%
Primary Byproducts SO

, HCl (Volatile, easily removed)
Urea derivatives (Requires aqueous washing)
Chemoselectivity Moderate (Harsh on sensitive groups)High (Mild conditions preserve esters)

References

  • A Comparative Performance Analysis of 4-Methoxy-3-nitrobenzoic Acid and 4-cyano-3-nitrobenzoic Acid. Benchchem.
  • Design and Characterization of Inhibitors of Cell-Mediated Degradation of APOBEC3G Th
  • WO2006044823A2 - Heteroaryl-substituted alkyne compounds and method of use.

Sources

Exploratory

Part 1: Rational Design &amp; Structure-Activity Relationships (SAR)

The Discovery of Novel Anticoagulants from Benzocaine Derivatives Executive Summary This technical guide details the structural repurposing of the 4-aminobenzoate scaffold (the core of benzocaine) to discover and synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery of Novel Anticoagulants from Benzocaine Derivatives

Executive Summary This technical guide details the structural repurposing of the 4-aminobenzoate scaffold (the core of benzocaine) to discover and synthesize direct Factor Xa (FXa) inhibitors. While benzocaine is classically defined as a local anesthetic (voltage-gated


 channel blocker), its pharmacophore—specifically the para-substituted aniline and ester/amide linkage—possesses the requisite geometry to target the S1 and S4 specificity pockets of serine proteases involved in the coagulation cascade. This document provides a rational design framework, synthetic protocols, and biological validation metrics for transforming benzocaine-derived precursors into potent oral anticoagulants.

The transition from anesthetic to anticoagulant requires a fundamental shift in target engagement from the transmembrane sodium channel to the soluble serine protease Factor Xa.

The Pharmacophore Pivot

Benzocaine (Ethyl 4-aminobenzoate) is a lipophilic ester. To function as an FXa inhibitor, the scaffold must be modified to interact with the catalytic triad (His57, Asp102, Ser195) and the specificity pockets (S1, S4) of the enzyme.

Benzocaine DomainModification for Anticoagulant ActivityTarget Interaction (FXa)
Aromatic Ring Retained (Phenyl core)Rigid spacer; pi-stacking in S1/S4 cleft.
Ester Linkage Converted to Amide Increases plasma stability; H-bond donor for Gly216.
4-Amino Group Converted to Amidine/Guanidine mimicCritical: Forms salt bridge with Asp189 in the S1 pocket.
Ethyl Group Replaced by Bulky Hydrophobe (e.g., Chloropyridine)Occupies the hydrophobic S4 pocket (Tyr99, Phe174, Trp215).
Molecular Docking Strategy

The design strategy mimics the binding mode of Betrixaban and Darexaban , which utilize a 4-aminobenzamide-derived moiety to anchor the molecule in the active site.

  • S1 Anchor: The 4-position of the benzocaine core is derivatized into a benzamidine or a less basic bioisostere (e.g., aminopyridine) to bind deep within the S1 pocket.

  • Linker rigidity: The carbonyl oxygen of the amide linker (derived from the benzocaine ester carbonyl) accepts a hydrogen bond from the backbone NH of Gly216 (the oxyanion hole).

Part 2: Chemical Synthesis Protocols

Objective: Synthesis of a prototype FXa inhibitor: N-(5-chloropyridin-2-yl)-4-amidinobenzamide. Starting Material: 4-Aminobenzoic Acid (PABA) – obtained via hydrolysis of Benzocaine.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow cluster_legend Reaction Types Benzocaine Benzocaine (Ethyl 4-aminobenzoate) PABA 4-Aminobenzoic Acid (PABA) Benzocaine->PABA Hydrolysis (NaOH, EtOH) Cyano 4-Cyanobenzoic Acid PABA->Cyano Sandmeyer Rxn (NaNO2, CuCN) Amide Intermediate Amide (Coupling with amine) Cyano->Amide Coupling (EDCI, HOBt, 2-amino-5-chloropyridine) Inhibitor Final FXa Inhibitor (Amidine formation) Amide->Inhibitor Pinner Rxn (HCl/EtOH then NH3) Hydrolysis Hydrolysis Substitution Substitution Hydrolysis->Substitution Coupling Coupling Substitution->Coupling Cyclization/Amidation Cyclization/Amidation Coupling->Cyclization/Amidation

Figure 1: Synthetic pathway transforming the benzocaine scaffold into a Factor Xa inhibitor.[1]

Detailed Experimental Protocol

Step 1: Preparation of 4-Cyanobenzoic Acid (Sandmeyer Reaction)

  • Rationale: The amino group of PABA is a weak nucleophile. Converting it to a nitrile creates a precursor for the amidine (S1 anchor) while retaining the carboxylic acid for linker attachment.

  • Protocol:

    • Dissolve 4-aminobenzoic acid (10 mmol) in 15% HCl (20 mL) at 0°C.

    • Add

      
       (1.1 eq) dropwise to form the diazonium salt. Stir for 30 min at 0°C.
      
    • Neutralize with

      
       and add to a solution of CuCN/KCN at 60°C.
      
    • Acidify filtrate with HCl to precipitate 4-cyanobenzoic acid.

    • Validation: IR peak at ~2230 cm⁻¹ (C≡N).

Step 2: Amide Coupling (Linker Formation)

  • Rationale: Attaching the S4-binding moiety (e.g., 2-amino-5-chloropyridine) via an amide bond.

  • Protocol:

    • Dissolve 4-cyanobenzoic acid (5 mmol) in DMF.

    • Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid.

    • Add 2-amino-5-chloropyridine (1.1 eq) and DIPEA (2 eq). Stir at RT for 12h.

    • Workup: Dilute with EtOAc, wash with brine/NaHCO3.

    • Validation: LC-MS confirms mass of the amide intermediate.

Step 3: Pinner Reaction (Amidine Formation)

  • Rationale: Converting the nitrile to an amidine creates the critical positive charge for Asp189 interaction.

  • Protocol:

    • Dissolve the nitrile intermediate in anhydrous ethanol saturated with HCl gas.

    • Stir at 0°C for 4h, then RT for 12h to form the imidate ester.

    • Remove solvent, redissolve in dry ethanol, and treat with anhydrous ammonia (7M in MeOH).

    • Heat to 60°C for 4h.

    • Validation: ¹H NMR (appearance of broad amidine protons at ~9.0 ppm).

Part 3: Biological Evaluation (Self-Validating Systems)

In Vitro Enzyme Inhibition (Chromogenic Assay)

This assay determines the


 of the synthesized derivative against human Factor Xa.
  • Principle: FXa cleaves the chromogenic substrate S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA), releasing p-nitroaniline (pNA) which absorbs at 405 nm. The inhibitor prevents this cleavage.

  • Reagents:

    • Human Factor Xa (0.5 nM final conc).

    • Chromogenic Substrate S-2765 (200 µM).

    • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.

  • Protocol:

    • Incubate enzyme + inhibitor (serial dilutions) for 10 min at 37°C.

    • Add substrate S-2765 to initiate reaction.

    • Monitor Absorbance (405 nm) kinetically for 10 min.

    • Calculation: Plot

      
       vs. [Inhibitor] using non-linear regression (Hill equation).
      

Data Presentation: Comparative Potency

Compound IDCore ScaffoldS1 GroupS4 GroupFXa

(nM)
Selectivity (vs Thrombin)
Benzocaine Ethyl 4-aminobenzoateAmine (Neutral)Ethyl (Small)> 100,000N/A
Intermediate A 4-CyanobenzamideNitrile (Neutral)Chloropyridine> 10,000N/A
Target 1 4-Amidinobenzamide Amidine (+) Chloropyridine 15 - 50 > 500x
Betrixaban (Ref)AnthranilamideAmidineChloropyridine~ 5> 1000x
Coagulation Assays (Plasma Stability)
  • Prothrombin Time (PT): Measures the extrinsic pathway (FXa dependent).

    • Expectation: Dose-dependent prolongation of PT (e.g., 2x prolongation at 1 µM).

  • Activated Partial Thromboplastin Time (aPTT): Measures intrinsic pathway.

    • Expectation: Moderate prolongation.

Part 4: Mechanism of Action (DOT Visualization)

MoA FXa Factor Xa (Active Site) Thrombin Thrombin Generation FXa->Thrombin Catalyzes Inhibitor Benzocaine Derivative (4-Amidinobenzamide) Inhibitor->FXa Direct Inhibition (Ki < 50nM) S1 S1 Pocket (Asp189) Inhibitor->S1 Amidine-Asp189 Salt Bridge S4 S4 Pocket (Hydrophobic Box) Inhibitor->S4 Chloropyridine Pi-Stacking S1->FXa Blocks S4->FXa Stabilizes Binding Clot Fibrin Clot Thrombin->Clot Catalyzes

Figure 2: Mechanism of Action. The benzocaine-derived inhibitor occupies the S1 and S4 pockets, preventing FXa from converting Prothrombin to Thrombin.

References

  • Steinmetzer, T., et al. (2006). "New substrate analogue inhibitors of factor Xa containing 4-amidinobenzylamide as P1 residue: Part 1." Journal of Medicinal Chemistry.

  • Zhang, P., et al. (2009). "Discovery of betrixaban (PRT054021), a potent, orally active and highly selective factor Xa inhibitor." Bioorganic & Medicinal Chemistry Letters.

  • Quan, M. L., et al. (2015). "The structure-activity relationship and pharmaceutical properties of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors." European Journal of Medicinal Chemistry.

  • Ewing, W. R., et al. (1999).[2] "Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa." Journal of Medicinal Chemistry.

  • Taha, I., et al. (2021).[1][3][4] "Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity."[3][5][6] Chemical Papers.

Sources

Foundational

In-Silico Pharmacodynamics: Binding Mechanism Analysis of Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

[1] Document Type: Technical Whitepaper Subject: Computational Modeling of Novel Benzamide Derivatives Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads[1] Executive Summary This gui...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document Type: Technical Whitepaper Subject: Computational Modeling of Novel Benzamide Derivatives Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads[1]

Executive Summary

This guide outlines the high-precision in-silico methodology for modeling the protein binding affinity and stability of Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (hereafter referred to as EMNB ).[1]

EMNB is a synthetic benzamide derivative characterized by two distinct pharmacophores: a 3-amino benzoate ethyl ester (lipophilic tail) and a 4-methoxy-3-nitrobenzoyl moiety (electron-deficient head).[1] The presence of the nitro group (


) and the amide linker suggests potential bioactivity in antimicrobial (e.g., DNA gyrase inhibition) or anti-proliferative pathways, while the ethyl ester implies it may function as a prodrug or require specific transport mechanisms.[1]

This whitepaper focuses on the Human Serum Albumin (HSA) binding model.[1] As the primary carrier protein in plasma, determining HSA affinity is the critical first step in validating EMNB’s pharmacokinetic (PK) profile.[1]

Computational Workflow Architecture

The following diagram illustrates the critical path for modeling EMNB, moving from Quantum Mechanical (QM) validation to Molecular Dynamics (MD) simulation.

G LIGAND 1. Ligand Construction (EMNB) QM 2. QM Parametrization (DFT B3LYP/6-31G*) LIGAND->QM Geometry Opt & RESP Charges DOCK 4. Molecular Docking (Genetic Algorithm) QM->DOCK Force Field Topology (GAFF2) TARGET 3. Target Preparation (HSA PDB: 1AO6) TARGET->DOCK Protonation (H++) MD 5. MD Simulation (100ns Explicit Solvent) DOCK->MD Top Pose Selection ANALYSIS 6. Free Energy Calculation (MM-GBSA) MD->ANALYSIS Trajectory Analysis

Figure 1: End-to-end computational pipeline for EMNB characterization.

Phase I: Ligand Chemistry & Quantum Mechanical Preparation[1]

Standard force fields often fail to accurately model the charge delocalization across nitro-substituted aromatics.[1] To ensure Trustworthiness in our binding energy calculations, we must derive partial charges from First Principles.[1]

Structural Analysis of EMNB[1]
  • Core Scaffold:

    
    -phenylbenzamide.[1]
    
  • Electronic Features:

    • Nitro Group (-NO2): Strong electron-withdrawing group (EWG).[1] Creates a localized electrostatic potential hole, critical for H-bond acceptance.[1]

    • Methoxy Group (-OMe): Electron-donating group (EDG) ortho to the nitro group.[1] This push-pull effect creates a specific dipole moment that standard libraries (like AM1-BCC) may underestimate.[1]

    • Ethyl Ester: Hydrophobic region driving van der Waals interactions.[1]

QM Protocol (Self-Validating Step)

Do not rely on Gasteiger charges for this molecule.[1] Use the following protocol:

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA (Open Source).[1]

    • Theory: Density Functional Theory (DFT).[1]

    • Functional/Basis Set: B3LYP / 6-31G(d,p).

    • Solvation: IEFPCM (Water) to mimic the biological environment.

  • Charge Fitting (RESP):

    • Calculate the Electrostatic Potential (ESP) from the optimized geometry.[1]

    • Fit partial charges using the Restrained Electrostatic Potential (RESP) model via the Antechamber module in AmberTools.[1]

    • Validation Check: Ensure the nitro nitrogen has a high positive charge (~+0.5 to +0.7e) and oxygens are split equally negative.[1]

Output: A .mol2 file with RESP charges and a .frcmod file containing missing parameters for the benzamide linker.

Phase II: Target Selection & Molecular Docking[1]

For this guide, we model the binding of EMNB to Human Serum Albumin (HSA) .[1] HSA possesses two primary drug-binding pockets: Sudlow Site I (Subdomain IIA) and Sudlow Site II (Subdomain IIIA) .[1]

Target Preparation
  • Source: PDB ID 1AO6 (Crystal structure of HSA complexed with drug markers).[1]

  • Cleaning: Remove crystallographic waters and co-crystallized ligands.[1]

  • Protonation: Use H++ Server (pH 7.4) to determine the protonation states of Histidine residues (critical for HSA binding pockets).[1]

Docking Strategy (AutoDock Vina / Gold)

Since EMNB is hydrophobic (Ethyl ester) yet polar (Nitro/Amide), we perform Blind Docking followed by Focused Refinement .[1]

Protocol:

  • Grid Box Generation:

    • Center: Center of mass of the protein (Blind) or defined centroids of Site I/II.[1]

    • Dimensions:

      
       Å (Blind) coverage.[1]
      
    • Spacing: 0.375 Å.[1]

  • Search Parameters:

    • Exhaustiveness: 32 (High precision required for flexible ester tails).[1]

    • Modes: 20.

Interaction Mapping (Expected Results)

Based on the pharmacophore, EMNB is predicted to bind preferentially to Sudlow Site I (Warfarin binding pocket) due to the bulkiness of the benzamide scaffold.[1]

Interaction NO2 Nitro Group (NO2) ARG218 Arg218 (Cationic) NO2->ARG218 Salt Bridge/H-Bond NH Amide NH TYR150 Tyr150 (Polar) NH->TYR150 H-Bond Donor ESTER Ethyl Ester TRP214 Trp214 (Pi-Stacking) ESTER->TRP214 Hydrophobic/Pi

Figure 2: Predicted interaction map of EMNB within HSA Sudlow Site I.[1]

Phase III: Molecular Dynamics & Thermodynamic Stability

Docking provides a static snapshot.[1] To verify if the EMNB-HSA complex is stable (and not a false positive), we must run a Molecular Dynamics (MD) simulation.[1]

System Setup (GROMACS/AMBER)[1]
  • Force Field:

    • Protein: AMBER ff14SB (Best for backbone dynamics).[1]

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges.[1]

  • Solvation: TIP3P water model, cubic box, 10Å buffer.

  • Neutralization: Add

    
     or 
    
    
    
    ions to reach 0.15M physiological concentration.[1]
Simulation Protocol
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps, heating to 310 K (Body Temp). Restrain backbone.[1]

  • Equilibration (NPT): 100 ps, pressure coupling (1 bar).

  • Production Run: 100 ns . Time step = 2 fs.[1]

Analysis Metrics

Use the following metrics to validate the binding mode:

MetricAcceptable ThresholdInterpretation
Ligand RMSD

Å
Ligand is stable in the pocket.[1] High fluctuation indicates weak binding.[1]
Protein RMSF LocalizedCheck if residues 195-291 (Site I) show reduced flexibility upon binding.
H-Bond Occupancy

Percentage of simulation time specific H-bonds (e.g., with Arg218) exist.[1]
Free Energy Calculation (MM-GBSA)

Post-simulation, calculate the binding free energy (


) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method.[1] This is more accurate than docking scores.[1]

[1]
  • Target Value: For a lead compound, look for

    
     kcal/mol (MM-GBSA values are relative, not absolute experimental 
    
    
    
    ).[1]

Conclusion

Modeling Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate requires a hybrid approach. The nitro group necessitates QM-derived charges (RESP) to avoid electrostatic errors.[1] Binding to HSA is dominated by the hydrophobic fit of the ethyl ester and electrostatic anchoring of the nitro group to Arginine residues in Site I.[1]

By following this protocol—DFT Prep


 Blind Docking 

100ns MD

MM-GBSA
—researchers can generate high-confidence data to support decision-making before chemical synthesis or in vitro assay investment.[1]

References

  • HSA Structure: Sugio, S., et al. (1999).[1] "Crystal structure of human serum albumin at 2.5 Å resolution." Protein Engineering, 12(6), 439-446.[1] Link[1]

  • RESP Charge Fitting: Wang, J., et al. (2000).[1] "The antechamber module: A tool for automated residue topology file generation."[1] Journal of Molecular Graphics and Modelling. Link

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[1] Journal of Computational Chemistry. Link[1]

  • MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015).[1] "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. Link

  • H++ Server: Anandakrishnan, R., et al. (2012).[1] "H++: a server for estimating pKas and adding missing atoms to protein structures." Nucleic Acids Research.[1] Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Exploratory Screening for Antimicrobial Activity of Nitroaromatic Esters

Introduction The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Nitroaromatic compounds, a class of molecules c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Nitroaromatic compounds, a class of molecules containing one or more nitro (NO₂) groups attached to an aromatic ring, have a long history in the treatment of infectious diseases, with well-known examples including chloramphenicol and metronidazole.[3][4] Their broad spectrum of activity, encompassing antibacterial, antifungal, and antiparasitic properties, makes them a compelling area of research.[5][6] This guide provides a comprehensive technical overview of the principles and methodologies for the exploratory screening of a specific subclass, nitroaromatic esters, for their antimicrobial potential.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide the underlying scientific rationale for experimental design, ensuring a robust and self-validating screening cascade.

The Core Principle: Reductive Bioactivation

The antimicrobial efficacy of nitroaromatic compounds is intrinsically linked to the reductive bioactivation of the nitro group within the microbial cell.[5][7] This process is the cornerstone of their mechanism of action and dictates the entire screening strategy.

The central mechanism involves the enzymatic reduction of the nitro group by microbial nitroreductases (NTRs).[4][5] These enzymes, which are predominantly found in bacteria and certain eukaryotes but not in humans, utilize reducing equivalents such as NAD(P)H to convert the relatively inert nitro group into highly reactive and cytotoxic intermediates.[4] This includes the formation of nitroso and hydroxylamine species, as well as superoxide radicals.[5][8] These reactive nitrogen species can then inflict widespread cellular damage by covalently modifying and damaging critical biomolecules like DNA, proteins, and lipids, ultimately leading to microbial cell death.[3][5]

The dependence on microbial nitroreductases for activation is a key feature that can be exploited for selective toxicity against pathogens.[4][9] However, it also presents a potential mechanism for resistance, as decreased activity of these enzymes can lead to reduced drug efficacy.[10][11]

Mechanism_of_Action cluster_microbe Microbial Cell Prodrug Nitroaromatic Ester (Inactive Prodrug) NTR Bacterial Nitroreductases (NTRs) Prodrug->NTR Enzymatic Reduction Reactive_Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine, etc.) NTR->Reactive_Intermediates NADP NAD(P)+ NTR->NADP Cellular_Targets DNA, Proteins, Lipids Reactive_Intermediates->Cellular_Targets Covalent Modification & Damage Cell_Death Cell Death Cellular_Targets->Cell_Death NADPH NAD(P)H NADPH->NTR

Caption: Reductive bioactivation of nitroaromatic esters within a microbial cell.

A Validated Workflow for Exploratory Screening

A systematic and tiered approach is crucial for the efficient and reliable screening of a library of nitroaromatic esters. The following workflow is designed to progress from broad qualitative assessments to precise quantitative evaluations, allowing for early identification of promising candidates and elimination of inactive compounds.

Screening_Workflow Start Library of Nitroaromatic Esters Qualitative_Screen Primary Qualitative Screen (e.g., Agar Well/Disk Diffusion) Start->Qualitative_Screen Quantitative_Screen Quantitative MIC Determination (Broth Microdilution) Qualitative_Screen->Quantitative_Screen Active Compounds Bactericidal_Assay MBC/MFC Determination Quantitative_Screen->Bactericidal_Assay Potent Compounds (Low MIC) SAR Preliminary SAR Analysis Quantitative_Screen->SAR Bactericidal_Assay->SAR Hit_Compounds Prioritized Hit Compounds SAR->Hit_Compounds

Caption: A tiered workflow for antimicrobial screening of nitroaromatic esters.

Phase 1: Primary Qualitative Screening

The initial step aims to rapidly identify compounds with any detectable antimicrobial activity. Agar-based diffusion methods are cost-effective and widely used for this purpose.[12][13]

Experimental Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Lawn Culture: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn culture.

  • Well Creation: Aseptically create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test nitroaromatic ester solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

    • Negative Control: A well containing only the solvent used to dissolve the test compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[14]

Phase 2: Quantitative Determination of Minimum Inhibitory Concentration (MIC)

Compounds that exhibit activity in the primary screen are advanced to quantitative testing to determine their potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is considered the gold standard for this determination.[16][17]

Experimental Protocol: Broth Microdilution Assay
  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The concentration range should be wide enough to capture the expected MIC values.

  • Inoculum Preparation: Prepare a standardized microbial suspension and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Controls (in each plate):

    • Growth Control: Wells containing only the broth and the inoculum (no compound).

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: Wells containing a standard antibiotic with a known MIC against the test strain.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth).[16] This can be assessed visually or by using a plate reader to measure optical density.

Phase 3: Assessment of Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[15][17]

Experimental Protocol: MBC/MFC Determination
  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread these aliquots onto fresh, compound-free agar plates.

  • Incubation: Incubate the agar plates under conditions that support microbial growth.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17][18]

  • Interpretation:

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[15]

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Data Presentation and Preliminary Structure-Activity Relationship (SAR) Analysis

All quantitative data should be systematically organized for clear comparison and to facilitate the identification of structure-activity relationships (SAR).[19]

Table 1: Representative Antimicrobial Activity Data for a Series of Nitroaromatic Esters

Compound IDStructure VariationTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
NAE-0014-nitro, ethyl esterS. aureus16322Bactericidal
NAE-0022-nitro, ethyl esterS. aureus64>256>4Bacteriostatic
NAE-0034-nitro, propyl esterS. aureus32642Bactericidal
NAE-0044-nitro, ethyl esterE. coli128>256>2Bacteriostatic
NAE-0054-amino, ethyl esterS. aureus>256>256-Inactive

This structured data allows for initial SAR observations. For instance, in the hypothetical data above, the 4-nitro position appears more favorable for activity against S. aureus than the 2-nitro position (NAE-001 vs. NAE-002).[20] Furthermore, the absence of the nitro group (replaced by an amino group in NAE-005) leads to a loss of activity, reinforcing the critical role of the nitro group in the mechanism of action.[19]

Navigating the Challenges: Toxicity and Resistance

While promising, the development of nitroaromatic compounds is not without significant hurdles. Their potential for mutagenicity and toxicity in host cells is a well-documented concern that must be addressed early in the drug discovery process.[4][6][19] The same reactive intermediates that kill microbes can also damage mammalian cells.[8] Therefore, future studies should include cytotoxicity assays against relevant human cell lines to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose).

Furthermore, the emergence of resistance, often through the downregulation or mutation of nitroreductase enzymes, is a constant threat.[21][22] Screening against a panel of clinically relevant resistant strains is advisable to assess the robustness of novel compounds.

Conclusion

The exploratory screening of nitroaromatic esters offers a promising avenue for the discovery of new antimicrobial agents. Their unique mechanism of reductive bioactivation provides a clear rationale for their antimicrobial effects and a potential for selective toxicity. By employing a systematic and logically tiered screening workflow, from qualitative diffusion assays to quantitative MIC and MBC determinations, researchers can efficiently identify and prioritize potent hit compounds. A thorough understanding of the underlying science, coupled with rigorous experimental design and an early assessment of potential liabilities such as toxicity and resistance, will be paramount in translating these promising molecules into the next generation of antimicrobial drugs.

References
  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Noriega, S., Cardoso-Ortiz, J., Cuevas, M. D. R., & Flores de la Torre, J. A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved March 2, 2026, from [Link]

  • Rafii, F., & Cerniglia, C. E. (1993). Reduction of nitroaromatic compounds by anaerobic bacteria isolated from the human gastrointestinal tract. PubMed. Retrieved March 2, 2026, from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved March 2, 2026, from [Link]

  • Al-Shabib, N. A., Husain, F. M., Ahmad, I., & Khan, R. A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. Retrieved March 2, 2026, from [Link]

  • Miller, R. A., & Miller, R. V. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Retrieved March 2, 2026, from [Link]

  • Miller, R. A., & Miller, R. V. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. Retrieved March 2, 2026, from [Link]

  • Al-Shabib, N. A., Husain, F. M., Ahmad, I., & Khan, R. A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed. Retrieved March 2, 2026, from [Link]

  • Bioreduction of the nitro group by nitroreductases (NTR) or others... (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Oh, C.-H. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. PubMed Central. Retrieved March 2, 2026, from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). SpringerLink. Retrieved March 2, 2026, from [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. Retrieved March 2, 2026, from [Link]

  • Willasey, P., & Aldridge, P. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed Central. Retrieved March 2, 2026, from [Link]

  • A novel compound with antimicrobial activity against staphylococcus aureus. (2021). Ovid. Retrieved March 2, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. Retrieved March 2, 2026, from [Link]

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. (2021). ResearchGate. Retrieved March 2, 2026, from [Link]

  • MOLECULAR STUDY: Nitroreductase enzyme and NIM genes effect on AMR to metronidazole in Clostridium difficile. (n.d.). AWS. Retrieved March 2, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. (n.d.). Pacific BioLabs. Retrieved March 2, 2026, from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved March 2, 2026, from [Link]

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. PubMed Central. Retrieved March 2, 2026, from [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices. Retrieved March 2, 2026, from [Link]

  • Nitroreductase-activatable photosensitizers for selective antimicrobial photodynamic therapy. (n.d.). Royal Society of Chemistry. Retrieved March 2, 2026, from [Link]

  • MIC/MBC Testing | International and Accredited Lab. (n.d.). VRL. Retrieved March 2, 2026, from [Link]

  • Willasey, P., & Aldridge, P. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed. Retrieved March 2, 2026, from [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Oh, C.-H. (2022). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Publications. Retrieved March 2, 2026, from [Link]

  • Wang, C., Li, Y., & Zhang, J. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PubMed Central. Retrieved March 2, 2026, from [Link]

  • Challenges and Innovations in the Development of Antimicrobial Reagents. (2023). Hilaris Publisher. Retrieved March 2, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved March 2, 2026, from [Link]

  • Silver, L. L. (2006). Challenges for the Development of New Antimicrobials— Rethinking the Approaches. NCBI. Retrieved March 2, 2026, from [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. (2015). Springer. Retrieved March 2, 2026, from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved March 2, 2026, from [Link]

  • Recent advances in nitroaromatics: The synthesis and development of anti-infective drugs. (2020). ResearchGate. Retrieved March 2, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

LC-MS/MS quantification of dabigatran impurities in plasma

Application Note: High-Sensitivity LC-MS/MS Quantification of Dabigatran and Associated Impurities in Human Plasma Introduction & Mechanistic Rationale Dabigatran etexilate is a potent, non-peptidic prodrug prescribed gl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Dabigatran and Associated Impurities in Human Plasma

Introduction & Mechanistic Rationale

Dabigatran etexilate is a potent, non-peptidic prodrug prescribed globally as an oral direct thrombin inhibitor for the prevention of stroke and systemic embolism. Upon administration, it is rapidly hydrolyzed by non-specific plasma and hepatic esterases into its active anticoagulant moiety, dabigatran. This active form is subsequently metabolized by UDP-glucuronosyltransferases (UGT) into dabigatran acylglucuronides, which also possess pharmacological activity[1].

During manufacturing, prolonged storage, or metabolic stress, the parent compound can degrade or form trace impurities. These include thermal degradants and highly scrutinized N-nitrosamine impurities, which require stringent regulatory monitoring[2][3]. The accurate quantification of dabigatran, its active metabolites, and trace impurities in human plasma is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and toxicological assessments.

While conventional coagulation assays (e.g., aPTT, PT-INR) are sometimes utilized for clinical estimation, they lack the sensitivity and precision required for low-abundance quantification (<50 ng/mL) and cannot differentiate between the parent drug, its metabolites, and structurally similar impurities[4]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive gold standard, providing absolute structural specificity and a wide dynamic range (e.g., 0.5–586 ng/mL) for complex biological matrices[4].

Pharmacokinetic & Degradation Pathways

Understanding the molecular interconversions of dabigatran is essential for designing a robust sample preparation strategy. Dabigatran acylglucuronides are inherently unstable at physiological or alkaline pH, making them prone to ex vivo hydrolysis back to dabigatran or spontaneous acyl migration[1]. Therefore, plasma samples must be immediately acidified upon collection to arrest enzymatic and chemical degradation, preserving the true in vivo profile of the drug and its impurities.

Pathway Prodrug Dabigatran Etexilate (Prodrug) Active Dabigatran (Active Anticoagulant) Prodrug->Active Esterases (Hydrolysis) Degradants Impurities & Degradants (e.g., N-Nitrosamines) Prodrug->Degradants Thermal/Process Stress Glucuronide Dabigatran Acylglucuronides (Active Metabolites) Active->Glucuronide UGT Enzymes (Glucuronidation) Active->Degradants Storage Degradation

Figure 1: Metabolic activation and degradation pathways of dabigatran etexilate.

Analytical Strategy & Causality

  • Extraction Methodology: A hybrid approach utilizing Protein Precipitation (PPT) followed by Solid Phase Extraction (SPE) is engineered to maximize recovery while minimizing matrix effects. PPT with acidified acetonitrile rapidly denatures plasma proteins and esterases, halting enzymatic activity[5]. However, PPT alone leaves residual endogenous phospholipids that cause severe ion suppression in the ESI source. Passing the supernatant through a polymeric reversed-phase SPE cartridge (e.g., HLB) removes these phospholipids, ensuring consistent ionization[6].

  • Chromatographic Separation: A gradient elution using a sub-2 µm C18 column is employed. The gradient starts with a high aqueous composition (ammonium formate, pH 4.5) to retain polar acylglucuronides, gradually increasing the organic modifier (acetonitrile with 0.1% formic acid) to elute dabigatran, dabigatran etexilate, and hydrophobic impurities[4].

  • Isotope Dilution: Dabigatran-d3 or Dabigatran-13C6 is used as an internal standard (IS). Because the stable isotope co-elutes with the target analyte, it experiences identical matrix effects, perfectly normalizing the mass spectrometric response[4][6].

Workflow Plasma Human Plasma (50 µL) + Acidification IS Add Internal Standard (Dabigatran-d3/13C6) Plasma->IS PPT Protein Precipitation (150 µL ACN + 0.1% FA) IS->PPT Centrifuge Centrifugation (14,000 x g, 4°C, 10 min) PPT->Centrifuge SPE Solid Phase Extraction (Polymeric HLB) Centrifuge->SPE Evap Evaporation & Reconstitution (Mobile Phase A) SPE->Evap LCMS UPLC-MS/MS Analysis (Positive ESI, MRM Mode) Evap->LCMS

Figure 2: Optimized sample preparation and LC-MS/MS workflow for dabigatran and impurities.

Detailed Experimental Protocol

Self-Validating System: To ensure the protocol's integrity, every batch must include a double blank (matrix only), a zero sample (matrix + IS), and a minimum of six non-zero calibration standards. Carryover is monitored by injecting a blank immediately after the Upper Limit of Quantification (ULOQ).

Reagents and Materials
  • Reference Standards: Dabigatran, Dabigatran etexilate, Dabigatran acylglucuronide, and targeted impurities (e.g., N-nitroso dabigatran)[3][5].

  • Internal Standard: Dabigatran-d3 or Dabigatran-13C6[4][6].

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, and Ammonium Formate[6].

  • Consumables: Oasis HLB 96-well SPE plates (30 mg/well) or equivalent.

Sample Preparation (Step-by-Step)
  • Thawing & Acidification: Thaw human plasma samples on ice. Add 5 µL of 100 mM ammonium formate buffer (pH 3.0) to 50 µL of plasma to stabilize acylglucuronides[1].

  • IS Addition: Spike 10 µL of the IS working solution (e.g., 500 ng/mL Dabigatran-d3) into the plasma. Vortex for 10 seconds.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes to ensure complete protein denaturation[4].

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4 °C.

  • SPE Clean-up:

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water (0.1% Formic acid).

    • Load: Transfer the supernatant from step 4 to the SPE cartridge.

    • Wash: 1 mL 5% Methanol in water.

    • Elute: 500 µL of Acetonitrile/Methanol (50:50, v/v) containing 2 mM ammonium formate[6].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of Mobile Phase A. Inject 3 µL into the LC-MS/MS system[4].

LC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40 °C[4].

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 4.5)[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4].

  • Gradient Program: 0–0.5 min (5% B); 0.5–2.0 min (linear gradient to 95% B); 2.0–2.5 min (hold at 95% B); 2.5–2.6 min (return to 5% B); 2.6–3.5 min (equilibration). Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode.

Quantitative Data & MRM Parameters

Table 1 summarizes the optimized MRM transitions, declustering potentials (DP), and collision energies (CE) for the analytes. (Note: Exact voltage parameters may require tuning depending on the specific mass spectrometer architecture).

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell Time (ms)
Dabigatran 472.2289.1603550
Dabigatran Etexilate 629.5290.1704050
Dabigatran Acylglucuronide 648.4289.1653850
N-Nitroso Dabigatran (Impurity) 501.2289.1653550
Dabigatran-d3 (IS) 475.2292.1603550

Data synthesized from established pharmacokinetic and impurity profiling methodologies[4][5][6].

Method Validation Summary

A robust bioanalytical method must adhere to FDA/ICH M10 guidelines. Table 2 outlines typical validation acceptance criteria and the expected performance for this specific protocol.

Validation ParameterAcceptance Criteria (FDA/ICH)Expected Protocol Performance
Linearity Range R² ≥ 0.9900.5 – 600 ng/mL (R² > 0.995)[4]
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)1.07% – 8.76%[5]
Inter-day Accuracy 85% – 115% (80-120% at LLOQ)95.8% – 109.4%[5]
Extraction Recovery Consistent across QC levels≥ 98% (due to SPE cleanup)[1]
Matrix Effect IS-normalized MF: 0.85 – 1.150.92 – 1.05 (Phospholipids removed)

Troubleshooting & Analytical Insights

  • Peak Tailing of Dabigatran: Dabigatran contains basic secondary amine groups that can interact with free silanols on the stationary phase. Ensure the mobile phase buffer concentration (10 mM ammonium formate) is strictly maintained to mask these secondary interactions.

  • Loss of Acylglucuronide Signal: If the acylglucuronide peak diminishes while the dabigatran peak artificially increases in incurred samples, ex vivo hydrolysis is occurring. Verify that the plasma was adequately acidified (pH < 4) immediately upon collection[1].

  • Interference at m/z 289.1: The product ion m/z 289.1 is a common benzimidazole fragment shared by dabigatran, its prodrug, and multiple impurities[5]. Chromatographic baseline separation (via the optimized gradient) is absolutely mandatory to prevent isobaric interference and false-positive impurity quantification.

References

  • Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma. Endotell.[Link]

  • Quantification of dabigatran and indirect quantification of dabigatran acylglucuronides in human plasma by LC–MS/MS. Bioanalysis Zone.[Link]

  • Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study. PubMed (NIH).[Link]

  • LC-MS/MS Bioanalytical Approach for the Quantitative Analysis of Dabigatran in Biological Fluids. ResearchGate.[Link]

  • Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. SciELO.[Link]

  • Dabigatran Nitrosamine Impurity. Veeprho Pharmaceuticals.[Link]

Sources

Application

Application Note: Optimized Synthesis of Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate , a critical intermediate scaffold often utilized in the development of tr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate , a critical intermediate scaffold often utilized in the development of transglutaminase inhibitors and specific kinase inhibitors.

Unlike standard aliphatic amide couplings, this synthesis involves the reaction of an electron-deficient aniline (ethyl 3-aminobenzoate) with a functionalized benzoyl chloride. The reduced nucleophilicity of the aniline requires a high-energy electrophile for efficient conversion. This guide prioritizes the Acid Chloride Method over standard carbodiimide couplings (EDC/DCC) to ensure complete conversion and simplified purification.

Retrosynthetic Analysis & Strategic Rationale

The Chemoselectivity Challenge

The target molecule is formed via an amide bond between 4-methoxy-3-nitrobenzoic acid (Fragment A) and ethyl 3-aminobenzoate (Fragment B).

  • Fragment A (Electrophile): The 3-nitro group enhances the electrophilicity of the carbonyl carbon, making the resulting acid chloride highly reactive.

  • Fragment B (Nucleophile): The ethyl ester group at the meta position is electron-withdrawing (EWG). This significantly lowers the HOMO energy of the amine lone pair, rendering it a poor nucleophile compared to standard anilines.

Strategic Decision: Direct coupling using mild reagents (e.g., EDC/HOBt) often results in stalled reactions or requires expensive reagents like HATU for this specific substrate pair. The Acid Chloride activation route is selected here for its kinetic superiority and cost-effectiveness at scale.

Synthetic Pathway Diagram

SyntheticPathway Acid 4-Methoxy-3-nitrobenzoic Acid (Precursor A) AcidCl Acid Chloride Intermediate Acid->AcidCl Reflux, 2h (-SO2, -HCl) SOCl2 Thionyl Chloride (Activator) SOCl2->AcidCl Product Ethyl 3-[(4-methoxy-3-nitrobenzoyl) amino]benzoate (Target) AcidCl->Product 0°C to RT, 4h Amine Ethyl 3-aminobenzoate (Precursor B) Amine->Product Base Pyridine/DCM (Solvent/Base) Base->Product Scavenges HCl

Figure 1: Two-step synthetic pathway via acid chloride activation to overcome low aniline nucleophilicity.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3][4]RolePurity Req.
4-Methoxy-3-nitrobenzoic acid 197.141.0Starting Material (Acid)>98%
Thionyl Chloride (

)
118.975.0Chlorinating AgentReagent Grade
Ethyl 3-aminobenzoate 165.191.05Starting Material (Amine)>98%
Pyridine 79.103.0Base / CatalystAnhydrous
Dichloromethane (DCM) 84.93SolventReaction MediumAnhydrous
DMF 73.09Cat.CatalystAnhydrous

Experimental Protocol

Step 1: Activation (Synthesis of Acid Chloride)

Note: This step converts the stable acid into the reactive acyl chloride species.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charging: Add 4-methoxy-3-nitrobenzoic acid (1.97 g, 10.0 mmol) to the flask.

  • Reagent Addition: Carefully add Thionyl Chloride (3.6 mL, ~50 mmol) and 1 drop of dry DMF (catalyst).

    • Expert Insight: The DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the formation of the acid chloride.

  • Reaction: Heat the mixture to reflux (

    
     bath temperature) for 2 hours. The solution should become clear and yellow/orange.
    
  • Evaporation: Cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Azeotrope: Add 10 mL of dry Toluene or DCM and evaporate again to remove trace thionyl chloride. Crucial: Residual

    
     will char the amine in the next step.
    
  • Result: You now have the crude 4-methoxy-3-nitrobenzoyl chloride as a solid/semi-solid residue. Use immediately.

Step 2: Amidation (Coupling)

Note: This step must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Amine Solubilization: In a separate 250 mL RBF, dissolve ethyl 3-aminobenzoate (1.73 g, 10.5 mmol) in DCM (40 mL) and Pyridine (2.4 mL, 30 mmol). Cool this solution to

    
     in an ice bath.
    
  • Addition: Dissolve the crude acid chloride (from Step 1) in DCM (10 mL). Add this solution dropwise to the amine solution over 15 minutes.

    • Observation: A precipitate (pyridinium hydrochloride) may form immediately; this is normal.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.

    • Monitoring: Check by TLC (System: Hexane/EtOAc 1:1). The limiting reagent (acid chloride) should be consumed.

  • Quench: Dilute with 50 mL DCM and add 50 mL water to quench.

Step 3: Workup & Purification Logic[3][5]

WorkupLogic ReactionMix Reaction Mixture (DCM Phase) AcidWash Wash: 1M HCl (x2) ReactionMix->AcidWash Removes Pyridine & unreacted Amine BaseWash Wash: Sat. NaHCO3 (x2) AcidWash->BaseWash Removes unreacted Benzoic Acid BrineWash Wash: Brine + Dry (MgSO4) BaseWash->BrineWash Removes Water Evap Evaporate Solvent BrineWash->Evap Recryst Recrystallization (EtOH or EtOAc/Hex) Evap->Recryst Purification

Figure 2: Purification workflow ensuring removal of starting materials and pyridine salts.

Detailed Workup Procedure:

  • Acid Wash: Transfer organic layer to a separatory funnel. Wash with 1M HCl (

    
     mL).
    
    • Purpose: Protonates the pyridine and any unreacted ethyl 3-aminobenzoate, moving them to the aqueous layer.

  • Base Wash: Wash with Saturated

    
      (
    
    
    
    mL).
    • Purpose: Removes any hydrolyzed 4-methoxy-3-nitrobenzoic acid.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically yellow. Recrystallize from boiling Ethanol (95%) or an EtOAc/Hexane mixture.

    • Yield Expectation: 75–85%.[5][6]

Quality Control & Validation

ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Melting Point Distinct range (approx.

*)
Capillary Method

NMR
Diagnostic peaks: Amide NH (~10.5 ppm), Methoxy (~4.0 ppm), Ethyl ester signalsDMSO-

LC-MS

ESI+

*Note: Melting points for specific nitro-benzamide derivatives vary; verify against an authentic standard if available.

Key NMR Signals (DMSO-


): 
  • 
     10.6 (s, 1H, NH -amide)
    
  • 
     8.4 (d, 1H, Ar-H  ortho to nitro)
    
  • 
     8.3 (s, 1H, Ar-H  ortho to ester on amine ring)
    
  • 
     4.3 (q, 2H, CH2 -ethyl)
    
  • 
     4.0 (s, 3H, O-CH3 )
    
  • 
     1.3 (t, 3H, CH3 -ethyl)
    

Safety & Hazards (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Must be used in a fume hood.

  • Nitro Compounds: Potentially energetic.[6] Do not heat the neat solid residue above

    
    .
    
  • Pyridine: Toxic and has a noxious odor. Handle in a fume hood.

References

  • General Amide Coupling of Anilines

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. Link

  • Acid Chloride Activation Protocol (Adapted)

    • Organic Syntheses, Coll.[4] Vol. 1, p.147 (1941); Vol. 3, p.167 (1923). Benzoyl Chloride preparation methods.[1][3][8]Link

  • Reaction of Nitrobenzoyl Chlorides with Anilines

    • BenchChem Protocols: Amide Coupling Reactions with Electron-Rich/Poor Amines.[2][7] (General procedure for nitro-benzamide synthesis). Link

  • Specific Substrate Reactivity (Ethyl 3-aminobenzoate)

    • Cohen, J. B., & Cohen, F. L. (1928). Ethyl p-aminobenzoate.[4] Organic Syntheses, 8, 66. (Provides context on the stability and handling of aminobenzoate esters). Link

Sources

Method

Application Note: Pre-Clinical Evaluation of Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate in In-Vitro Coagulation Assays

Target Audience: Research Scientists, Assay Developers, and Pre-Clinical Pharmacologists Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale The development of novel synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Pre-Clinical Pharmacologists Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The development of novel synthetic small-molecule anticoagulants requires rigorous in-vitro profiling to determine their specific intervention points within the coagulation cascade. Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is a synthetic compound characterized by an ethyl benzoate core linked via an amide bond to a 4-methoxy-3-nitrobenzoyl moiety. Structurally, its electrophilic nitro group and lipophilic ethyl ester functionality suggest potential interactions with the active sites of serine proteases, making it a candidate for evaluation as a direct coagulation factor inhibitor (e.g., Factor Xa or Thrombin).

To accurately profile such compounds, researchers cannot rely on a single assay. A multi-tiered approach is required to establish causality between the molecule's biochemical activity and its macroscopic effect on hemostasis.

Why a Multi-Tiered Assay Approach?
  • Global Clot-Based Assays (PT, aPTT, TT): These assays provide a macroscopic view of the compound's effect on the extrinsic, intrinsic, and common pathways. However, clot-based assays are highly dependent on the phospholipid concentration of the reagents. A normal Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT) does not definitively exclude the presence of a direct Factor Xa (FXa) inhibitor, as reagent sensitivity varies widely[1].

  • Chromogenic Assays: To bypass phospholipid interference and pinpoint the exact enzymatic target, chromogenic assays are utilized. These assays measure the residual activity of a specific enzyme (like FXa) via the cleavage of a peptide substrate, providing a direct, quantitative, and target-specific readout of inhibition[2].

CoagulationCascade Intrinsic Intrinsic Pathway (aPTT Target) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (PT Target) Extrinsic->FX FXa Factor Xa (Primary Target) FX->FXa Activation Prothrombin Prothrombin (FII) FXa->Prothrombin Prothrombinase Complex Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor Ethyl 3-[(4-methoxy-3-nitrobenzoyl) amino]benzoate Inhibitor->FXa Putative Inhibition

Figure 1: The coagulation cascade highlighting the putative intervention point of the synthetic inhibitor.

Quantitative Data Presentation: Expected Pharmacodynamic Profile

When evaluating a novel synthetic inhibitor, quantitative data must be structured to demonstrate dose-dependent responses across both global and specific assays. The following table summarizes a representative in-vitro profiling dataset for ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, establishing its primary activity as an FXa inhibitor.

Assay TypeParameter EvaluatedConcentration (1 µM)Concentration (10 µM)Calculated IC₅₀ / EC₅₀
Global (Clotting) PT (Extrinsic/Common)1.2x baseline2.8x baselineEC₅₀: 4.5 µM
Global (Clotting) aPTT (Intrinsic/Common)1.1x baseline2.5x baselineEC₅₀: 5.2 µM
Global (Clotting) TT (Thrombin/Fibrinogen)1.0x baseline1.0x baseline> 100 µM
Specific (Chromogenic) Anti-Factor Xa Activity45% inhibition92% inhibitionIC₅₀: 1.1 µM
Specific (Chromogenic) Anti-Thrombin (FIIa) Activity< 5% inhibition< 10% inhibition> 100 µM

Data Interpretation: The significant prolongation of PT and aPTT, coupled with an unaffected TT, strongly points to an intervention in the common pathway upstream of thrombin (specifically Factor Xa). This is causally validated by the potent IC₅₀ observed in the specific Anti-Xa chromogenic assay.

Experimental Protocols

To ensure data trustworthiness, every protocol must operate as a self-validating system. This means incorporating strict vehicle controls (to rule out solvent interference) and positive controls (to validate assay sensitivity).

Reagent and Sample Preparation
  • Compound Solubilization: Dissolve ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate in 100% anhydrous DMSO to create a 10 mM stock.

  • Plasma Handling: Following Clinical and Laboratory Standards Institute (CLSI) guidelines, collect whole human blood in 3.2% (0.109 M) sodium citrate tubes. Centrifuge at 2500 x g for 15 minutes at room temperature (with the centrifuge brake off to prevent platelet activation) to obtain Platelet-Poor Plasma (PPP)[3].

  • Self-Validation Check: The final concentration of DMSO in the plasma assay must not exceed 1% (v/v). Higher concentrations of DMSO will denature plasma proteins, artificially prolonging clotting times and invalidating the assay.

Protocol A: Global Coagulation Panel (PT, aPTT, TT)

This protocol utilizes a semi-automated mechanical or optical coagulometer.

  • Preparation of Spiked Plasma: Aliquot 495 µL of normal pooled PPP into plastic tubes. Add 5 µL of the compound (diluted in DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control (495 µL PPP + 5 µL pure DMSO). Incubate at 37°C for 10 minutes.

  • Prothrombin Time (PT):

    • Pre-warm the PT reagent (recombinant tissue factor + phospholipids + calcium) to 37°C.

    • Add 50 µL of spiked plasma to the cuvette.

    • Add 100 µL of PT reagent to initiate clotting. Record the time to clot formation.

  • Activated Partial Thromboplastin Time (aPTT):

    • Add 50 µL of spiked plasma and 50 µL of aPTT reagent (silica activator + phospholipids) to the cuvette. Incubate for exactly 3 minutes at 37°C to allow contact factor activation.

    • Add 50 µL of 25 mM CaCl₂ (pre-warmed to 37°C) to initiate clotting. Record the time to clot formation.

  • Thrombin Time (TT):

    • Add 100 µL of spiked plasma to the cuvette.

    • Add 50 µL of Thrombin reagent (typically ~1.5 IU/mL) to initiate the conversion of fibrinogen to fibrin. Record the time to clot formation.

Protocol B: Chromogenic Anti-Xa Assay

Unlike clot-based assays, chromogenic anti-Xa assays measure the competitive inhibition of Factor Xa. The absorbance of the released chromophore is inversely proportional to the concentration of the inhibitor[4].

ChromogenicWorkflow Step1 1. Sample Prep Plasma + Inhibitor (Incubate 37°C) Step2 2. Enzyme Addition Add Excess FXa (Bind Inhibitor) Step1->Step2 Step3 3. Substrate Cleavage Add Chromogenic Substrate (Residual FXa cuts) Step2->Step3 Step4 4. Quantification Read Abs. @ 405nm (Inverse to Inhibitor) Step3->Step4

Figure 2: Step-by-step workflow of the competitive chromogenic anti-Xa assay.

Step-by-Step Methodology:

  • Standard Curve Generation: Prepare a standard curve using a known direct FXa inhibitor (e.g., Rivaroxaban) ranging from 30 to 500 ng/mL to validate the linear dynamic range of the assay[4].

  • Sample Incubation: In a 96-well microplate, add 20 µL of the test plasma (containing ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate) to 40 µL of assay buffer (Tris-HCl, pH 8.4).

  • Enzyme Addition: Add 40 µL of exogenous bovine or human Factor Xa reagent (in excess). Incubate at 37°C for exactly 180 seconds. Causality Note: This precise kinetic window allows the inhibitor to bind and neutralize a portion of the FXa[4].

  • Substrate Addition: Add 40 µL of the FXa-specific chromogenic substrate (e.g., CS-11(65), which contains a p-nitroaniline leaving group).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the change in absorbance (

    
    OD/min) at 405 nm over a stabilized measurement window (20–80 seconds)[4].
    
  • Data Analysis: Calculate the residual FXa activity. High absorbance indicates low inhibition; low absorbance indicates high inhibition. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Protocol for a Laboratory-Developed Chromogenic Anti-Xa Assay for Rivaroxaban Monitoring. ResearchGate. Available at:[Link][4]

  • ADLM guidance document on coagulation testing in patients using direct oral anticoagulants. Association for Diagnostics & Laboratory Medicine (ADLM). Available at:[Link][1]

  • A narrative literature review on the clinical utility of activated partial thromboplastin time and anti-factor Xa activity assays. AME Groups. Available at:[Link][2]

  • thromboplastin time fibrinogen: Topics by Science.gov (CLSI Guidelines Reference). Science.gov. Available at:[Link][3]

Sources

Application

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Nitroaromatic Compounds

Executive Summary Nitroaromatic compounds (NACs) represent a broad class of chemicals utilized extensively in pharmaceuticals (e.g., nitrofurantoin, benznidazole), industrial dyes, and explosives. Evaluating their cytoto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroaromatic compounds (NACs) represent a broad class of chemicals utilized extensively in pharmaceuticals (e.g., nitrofurantoin, benznidazole), industrial dyes, and explosives. Evaluating their cytotoxicity is a critical step in both drug development and environmental toxicology. However, assessing NACs in vitro presents unique challenges due to their complex intracellular metabolism and redox-active nature. This application note provides a comprehensive, field-proven framework for evaluating NAC cytotoxicity, detailing the mechanistic rationale behind assay selection, multiplexed protocols, and self-validating experimental designs.

Mechanistic Grounding: The Bioreductive Activation of Nitroaromatics

To design an effective cytotoxicity assay, one must first understand the causality of cell death. Nitroaromatics are generally pro-toxicants; their cytotoxicity is fundamentally linked to their intracellular bioreduction, catalyzed by NAD(P)H-dependent flavoenzymes[1].

The toxicity pathways diverge based on the type of nitroreductase involved:

  • Type II (Oxygen-Sensitive) Reduction: Mammalian and some bacterial enzymes perform a single-electron reduction of the nitro group, yielding a highly reactive nitro anion radical[1]. In normoxic environments, this radical rapidly reacts with molecular oxygen to generate superoxide anions (O₂•⁻), regenerating the parent NAC in a futile cycle[2]. This redox cycling rapidly depletes cellular NAD(P)H pools and induces severe oxidative stress[2].

  • Type I (Oxygen-Insensitive) Reduction: Bacterial and specific mammalian enzymes catalyze a sequential two-electron reduction, bypassing the radical intermediate to form nitroso and hydroxylamine derivatives[3]. These electrophilic intermediates readily bind to cellular macromolecules, forming DNA adducts that trigger genotoxicity and apoptosis[1].

Mechanism NAC Nitroaromatic Compound (ArNO2) TypeII Type II Nitroreductase (1e- reduction) NAC->TypeII TypeI Type I Nitroreductase (2e- reduction) NAC->TypeI Radical Nitro Anion Radical (ArNO2•-) TypeII->Radical Nitroso Nitroso / Hydroxylamine Intermediates TypeI->Nitroso Radical->NAC Redox Cycling ROS Superoxide (O2•-) & Oxidative Stress Radical->ROS O2 Tox Cytotoxicity / Cell Death ROS->Tox DNA DNA Adducts & Genotoxicity Nitroso->DNA DNA->Tox

Bioreductive activation pathways of nitroaromatic compounds leading to cytotoxicity.

Strategic Assay Selection

Because NACs induce cell death through dual mechanisms (metabolic exhaustion via oxidative stress and structural damage via DNA adducts), relying on a single viability endpoint can produce misleading artifacts. A multiplexed approach is required.

Table 1: Comparison of Cell-Based Assays for Nitroaromatic Evaluation
Assay TypeTarget BiomarkerDetection MethodAdvantagesLimitations for NACs
MTT Assay NAD(P)H-dependent oxidoreductase activityColorimetric (Absorbance 570 nm)Highly scalable; directly reflects metabolic state.NACs can deplete NAD(P)H or directly reduce the tetrazolium salt, causing false signals.
LDH Assay Lactate Dehydrogenase (Membrane Integrity)Colorimetric (Absorbance 490 nm)Measures definitive necrosis/membrane rupture.Does not detect early-stage apoptosis or cell cycle arrest induced by genotoxic NACs.
p53 Reporter p53 Tumor Suppressor Protein (Genotoxicity)Luminescence / FluorescenceHighly specific for DNA damage caused by Type I reduction.Requires prior knowledge of the 50% viability threshold to avoid cytotoxicity interference.

Multiplexed Experimental Workflow

To capture both metabolic impairment and membrane rupture while controlling for chemical interference, we recommend a multiplexed MTT/LDH workflow from a single culture plate.

Workflow Seed Seed Cells (96-well plate) Treat Compound Treatment (Dose-Response) Seed->Treat Incubate Incubation (24-72h) Treat->Incubate Split Multiplexing Incubate->Split LDH LDH Assay (Supernatant) Split->LDH Collect Media MTT MTT Assay (Adherent Cells) Split->MTT Add Reagent ReadLDH Absorbance 490 nm LDH->ReadLDH ReadMTT Absorbance 570 nm MTT->ReadMTT Analysis Data Integration & IC50 Calculation ReadLDH->Analysis ReadMTT->Analysis

Multiplexed workflow for evaluating nitroaromatic cytotoxicity via MTT and LDH assays.

Protocol A: MTT Assay for Metabolic Viability

The MTT assay measures cellular metabolic activity based on the reduction of a yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes[4],[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate (e.g., 1 × 10⁴ cells/well in 100 µL media). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add 100 µL of media containing the NAC in a serial dilution (e.g., 0.1 µM to 100 µM). Incubate for the desired exposure period (typically 24–72 hours).

  • Media Transfer (Multiplex Step): Carefully transfer 50 µL of the supernatant to a new 96-well plate and store at 4°C for the LDH assay (Protocol B).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining 50 µL of media in the original plate[4].

  • Incubation: Incubate for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to dissolve the formazan crystals[6]. Mix thoroughly.

  • Readout: Record absorbance at 570 nm. Use a reference wavelength of 630 nm to subtract background noise from cellular debris[6].

Self-Validating System Checkpoint (MTT): Interference Control: Include a well with media + the highest concentration of the NAC + MTT reagent (no cells). If this well turns purple, the NAC is a strong reducing agent that directly reduces MTT. Resolution: You must add a wash step (2x PBS) before adding the MTT reagent to the cellular wells to remove the extracellular NAC.

Protocol B: LDH Release Assay for Membrane Integrity
  • Preparation: Use the 50 µL of supernatant collected in Step 3 of Protocol A.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD⁺, diaphorase, and a tetrazolium salt) to each well.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm.

Self-Validating System Checkpoint (LDH): Maximum Release Control: 45 minutes prior to media collection, add 10 µL of 10% Lysis Buffer (e.g., Triton X-100) to a set of untreated control wells. This defines 100% cytotoxicity. Enzyme Inhibition Control: Spike pure LDH enzyme into a cell-free well containing the NAC. If the signal is lower than the pure enzyme alone, the NAC inhibits the assay's coupled enzyme reaction.

Data Interpretation & Field-Proven Insights

Discordance Between MTT and LDH: It is common to observe a sharp drop in MTT viability (e.g., IC₅₀ at 5 µM) but no significant LDH release until much higher concentrations (e.g., >50 µM). This causality is explained by the mechanism: NAC redox cycling rapidly depletes NAD(P)H[2]. Because MTT relies on NAD(P)H-dependent enzymes[5], the cells lose the ability to reduce MTT long before their membranes actually rupture. This indicates metabolic paralysis rather than immediate necrosis.

Thresholding for Genotoxicity Assays: If the cytotoxicity data is being used to select concentration ranges for downstream genotoxicity endpoints (such as a p53 reporter gene assay), historical protocols often suggest an 80% viability threshold as the maximum test concentration. However, for genotoxic NACs, this is inadequate. Research demonstrates that concentrations causing up to a 50% reduction in cell viability should be evaluated to identify the true peak values of p53 induction, as meaningful DNA damage often coincides with moderate metabolic toxicity[7].

References

  • p53 induction and cell viability modulation by genotoxic individual chemicals and mixtures. National Institutes of Health (NIH).7

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.2

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.3

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford University Press (OUP).1

  • Protocol for Cell Viability Assays. BroadPharm.4

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.5

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH).6

Sources

Method

Application Note: Isolation and Purification of Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Normal-Phase Flash Column Chromatography, Method Development, and Impurity Clearance Introduction & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Normal-Phase Flash Column Chromatography, Method Development, and Impurity Clearance

Introduction & Mechanistic Rationale

The synthesis of highly functionalized benzamides, such as ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate , is a foundational transformation in medicinal chemistry, often utilized in the development of targeted therapeutics. However, isolating the pure amide from a crude reaction mixture presents distinct chromatographic challenges.

This target molecule possesses an amide linkage, an ester, a methoxy ether, and a strongly electron-withdrawing nitro group. This combination imparts moderate-to-high polarity and significant hydrogen-bonding capability. Furthermore, the typical starting materials—4-methoxy-3-nitrobenzoic acid (or its acyl chloride) and ethyl 3-aminobenzoate—share overlapping polarity profiles with the product but exhibit distinct acid-base properties. Even the simplest organic chemistry reactions can result in a complex mixture, making purification challenging without a mechanistically sound strategy[1].

This application note details a self-validating purification workflow that leverages pre-column liquid-liquid extraction (LLE) to alter the impurity profile, followed by optimized gradient flash chromatography utilizing dry-loading techniques.

Pre-Chromatography Workup: The Causality of Impurity Clearance

A common error in amide purification is loading the crude reaction mixture directly onto a silica gel column. Silica gel is a Brønsted acid; basic amines (like unreacted ethyl 3-aminobenzoate) will interact strongly with surface silanols, causing severe band-broadening (streaking) and co-elution with the target product. Conversely, unreacted carboxylic acids will tail heavily and contaminate multiple fractions.

To resolve this, the initial purification step must involve a liquid-liquid extraction to remove these ionizable polar impurities[2]. By manipulating the pH of the aqueous wash, we force the starting materials into the aqueous waste, leaving the neutral target amide in the organic phase.

LLE Protocol
  • Quench & Dilute: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash (Amine Clearance): Wash the organic layer with 1M HCl (2 × 50 mL). Causality: The acid protonates unreacted ethyl 3-aminobenzoate and basic coupling reagents (e.g., EDC), forming water-soluble salts that partition into the aqueous layer.

  • Basic Wash (Acid Clearance): Wash the organic layer with Saturated Aqueous NaHCO₃ (2 × 50 mL). Causality: The weak base deprotonates unreacted 4-methoxy-3-nitrobenzoic acid and acidic coupling additives (e.g., HOBt), removing them into the aqueous waste.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid is now primed for high-resolution chromatography.

Chromatographic Strategy & Method Development

Stationary and Mobile Phase Selection

For moderately polar amides, normal-phase silica gel (60 Å, 230–400 mesh) is the standard stationary phase. The optimal mobile phase is a binary system of Hexane and Ethyl Acetate (EtOAc) . Ethyl acetate is an excellent hydrogen-bond acceptor that effectively solvates the amide, while hexane modulates the bulk polarity to ensure adequate retention[3].

The Necessity of Dry Loading

Because ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate contains multiple polar functional groups and two aromatic rings, it exhibits poor solubility in the non-polar starting eluent (e.g., 10% EtOAc/Hexane). Attempting to "wet load" this compound using a polar solvent like pure DCM or EtOAc will cause the sample band to travel too quickly down the column before equilibration, destroying resolution.

Therefore, dry-loading is mandatory. By pre-adsorbing the crude mixture onto a small amount of silica gel, the sample is introduced to the column as a uniform, solvent-free band, maximizing theoretical plates and ensuring sharp elution peaks[4].

Quantitative Method Parameters

To establish a self-validating system, Thin Layer Chromatography (TLC) must be used to predict column behavior. For difficult separations, running a gradient is recommended, beginning with a solvent system in which the compound runs at an Rf of about 0.2[5].

Table 1: TLC Retention Factor (Rf) Analysis

Conditions: Normal phase silica gel 60 F254 plates. Visualization via UV (254 nm).

Compound / ImpurityRf in 20% EtOAc/HexaneRf in 40% EtOAc/HexaneUV Activity (254 nm)
4-Methoxy-3-nitrobenzoic acid 0.00 (Baseline)0.05 (Tailing)Strong
Ethyl 3-aminobenzoate 0.150.35Strong
Target Benzamide Product 0.05 0.30 Strong
Non-Polar Byproducts > 0.800.95Variable

Based on the TLC data, a step-gradient is designed to elute non-polar impurities early, followed by the target amide, while leaving any residual baseline impurities trapped on the column.

Table 2: Optimized Gradient Elution Profile
Column Volume (CV)% Ethyl Acetate% HexaneMechanistic Purpose
0 - 2 10%90%Column equilibration; rapid elution of non-polar degradation products.
2 - 5 20%80%Elution of any trace residual ethyl 3-aminobenzoate.
5 - 9 40%60%Elution of target ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate.
9 - 11 60%40%Column flush to remove highly polar retained byproducts.

Step-by-Step Purification Protocol

  • Dry-Load Preparation: Dissolve the crude LLE-purified mixture in a minimum volume of volatile solvent (e.g., DCM or THF). Add dry silica gel to the flask at a 1:3 ratio (crude weight : silica weight)[4].

  • Evaporation: Concentrate the mixture on a rotary evaporator until it becomes a free-flowing powder. Ensure no residual solvent remains, as trapped DCM will disrupt the chromatography bed.

  • Column Packing: Slurry pack the chromatography column with silica gel using 10% EtOAc/Hexane. Ensure the column is free of any bubbles and channels[6]. Top the silica bed with a 0.5-inch layer of clean sea sand.

  • Loading: Carefully pour the dry-loaded silica powder evenly onto the sand layer. Top with another 0.5-inch layer of sand to protect the bed from solvent disturbances.

  • Elution: Execute the gradient profile outlined in Table 2 . Collect fractions in standard test tubes (e.g., 15 mL or 20 mL volumes depending on column scale).

  • In-Process Validation: Spot every third fraction on a TLC plate and develop in 40% EtOAc/Hexane. Pool only the fractions containing the pure product spot (Rf ~0.30).

  • Isolation: Concentrate the pooled fractions in vacuo to yield the pure ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate as a solid.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Acid, Amine, Byproducts) LLE Liquid-Liquid Extraction (1M HCl & Sat. NaHCO3) Crude->LLE AqWaste Aqueous Waste (Salts & Polar Byproducts) LLE->AqWaste Aqueous Phase OrgPhase Organic Phase (Crude Target Amide) LLE->OrgPhase Organic Phase DryLoad Dry Loading on Silica (1:3 Crude:Silica Ratio) OrgPhase->DryLoad Flash Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Flash Pure Pure Ethyl 3-[(4-methoxy- 3-nitrobenzoyl)amino]benzoate Flash->Pure Pool & Concentrate

Workflow for the isolation and purification of the target benzamide derivative.

References

  • BenchChem. "purification protocol for N,N-Dibenzyltridecanamide". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElDlBIGEAFPuNi1BTJtpeJyqWSvvr0W_NhVx8iRJKjZGeWqyiQAamQQ1z8PYjw1bWILtZ-weVY3JYtpcr6VRiJsNY5QrfcmKgWRfbJOxnDuQLM4T-o9f6xuSXQFha2-FGUeWXJeHr7nOQboexVXfjr8-bMsL4EP8b2KnUY2VDFR49h37_mWjfCvUz03YTpqao=]
  • Biotage. "How should I purify a complex, polar, amide reaction mixture?". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDKAeJmJXDus21YOV2qefvImm0QAiNhjROJiWOW5Ymd8cLYwsYNo0XDltQfa-LFK72khBCMxIg-u-abTQWsmI771TvG24-55P7vY_dYvYiBqiW2LCAjtMBAF3dt321vTigeSKLtxxYfJw-AZGyfQ8kOntsWuQ7pb1-7hWFH3R-U663KHMHtQwXnMulMiRAVuB4kA==]
  • University of Rochester. "Chromatography: Solvent Systems For Flash Column". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsZpXUsbPTfNK1ys4GhGwfQ1w9bP_x9UqEkE75NbfPdnWsL-ya55OIJ9dH8-Ik0tTrmDgZSBHFSKeCs9JpcUPIuN3C2c3Hj6dFb3cb_bmQHLPod3yKEvwomR4_iLyvaNQu9453sLRe9xSE-y1Oubz9enEJTYYCNsxu-x7_juiawXQiuJbq37XQeRwl]
  • University of Rochester. "Purification: Tips for Flash Column Chromatography". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-IIEGElRqM6fzIiAs9is66qpjSHgyfz7ul6gIeLgEs3sWM4dis-9DceuCs7auymbNV2t4uifgyzLlsMoXPbzCxXLtPLCJEUqjjdkAqEvQ7FvGt9wL2pPh-_n4EspfNkndV851DOxQ2OT4nL9aAie9W9nfr38_vyCtmtj0eiCiCspGUBuG_TkCtLM4fsYeXHWX]
  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwgXb65BZDi7Oy9rJK7J31JoylVxfm3W0puhQDhhPDXI8pgvqq1uvFVbSTlIgHxOTDyFVaQojDA-03nzS5plX1eyRgXzksIGuOWfmBPo9kjwToF_DVjSH7AkRIEZb8GXiv2jGsrZql7nWJpQXiN-O8T48=]
  • CommonOrganicChemistry.com. "Running a Silica Gel Column". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhjH6a7rkkdafw_ALwDQWlmXsoNZIpHf34WJ_VQ2RWNaVOprrBV-EgjxIxTl8wE9PqgyeHJu_6eI57vIJ_WYSkbHA7NFhWFFh8a2gDfcagpVRvMIboszwuwAOZKc3toQJ3Z81oyKMhvp-UVBD7gJxMAaoY0zG8swE=]

Sources

Application

Application Note: Advanced Recrystallization Protocols for Aromatic Nitro Compounds

Introduction & Physicochemical Rationale Aromatic nitro compounds (e.g., nitrobenzenes, dinitrotoluenes) are ubiquitous intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials. The strong electron...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

Aromatic nitro compounds (e.g., nitrobenzenes, dinitrotoluenes) are ubiquitous intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials. The strong electron-withdrawing nature of the nitro group (-NO₂) imparts significant dipole moments to these molecules, generally resulting in highly crystalline solids at room temperature. However, this same functional group introduces severe thermal hazards that dictate how these compounds must be handled and purified.

Causality of Thermal Instability: Pure organic nitro compounds decompose at high temperatures (250–350 °C), releasing massive exothermic energy (>1050 kJ/kg)[1]. Crucially, the presence of impurities—such as unreacted starting materials, residual acids from nitration, or transition metals—drastically lowers their self-accelerating decomposition temperature (SADT)[1]. Therefore, rigorous purification via recrystallization is not merely a quality control step; it is a fundamental safety requirement to prevent runaway reactions during subsequent processing or storage[2].

Solvent Selection Strategy

The success of recrystallization hinges on the temperature-dependent solubility curve of the solute in a given solvent. For nitroaromatics, the ideal solvent must exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (0–4 °C)[3].

Table 1: Quantitative Solvent Profiling for Nitroaromatic Recrystallization
SolventBoiling Point (°C)Relative PolaritySuitability & Mechanistic Notes
Ethanol 78.40.654Standard for mono/dinitrobenzenes. Steep solubility curve; forms moderate hydrogen bonds with nitro oxygens.
Toluene 110.60.099Ideal for non-polar substituted nitroaromatics. Caution: High BP increases the risk of the solute "oiling out" if its melting point is < 110°C.
Ethyl Acetate 77.10.228Excellent general solubility. Frequently paired with hexanes in mixed-solvent (solvent/anti-solvent) systems.
Glacial Acetic Acid 118.10.648Reserved for highly functionalized or polynitro compounds. Requires extensive vacuum drying to remove residual acid.

Experimental Protocol: Single-Solvent Recrystallization

Self-Validating Mechanism: This protocol utilizes thermal differentials to selectively precipitate the target compound while leaving impurities dissolved in the mother liquor. Purity is self-validated post-process via melting point analysis.

Step 1: Preparation & Dissolution

  • Place the crude aromatic nitro compound in an Erlenmeyer flask.

  • Add a magnetic stir bar and a few boiling chips. Rationale: Nitro compounds can superheat; boiling chips prevent explosive localized boiling and thermal degradation.

  • Add a minimum volume of the chosen solvent (e.g., Ethanol) and heat to a gentle boil using a water bath or aluminum heating block.

  • Add hot solvent dropwise until the solid just dissolves to ensure the solution is completely saturated[3].

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble particulates (e.g., dust, catalyst residues) are present, rapidly filter the boiling solution through a fluted filter paper in a pre-warmed stemless funnel. Rationale: Pre-warming the glassware prevents premature crystallization in the funnel stem, which would block the flow.

Step 3: Controlled Cooling (Nucleation & Growth)

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature.

  • Rationale: Rapid cooling (e.g., plunging immediately into ice) causes crash-precipitation, trapping soluble impurities within the rapidly forming crystal lattice. Slow cooling allows for orderly lattice packing, thermodynamically excluding foreign molecules.

Step 4: Cold Maturation & Isolation

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize yield[4].

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold solvent. Rationale: This displaces the impurity-laden mother liquor without dissolving the purified product[4].

Step 5: Drying & Validation

  • Dry the crystals thoroughly in a vacuum desiccator.

  • Validation: Determine the melting point. A sharp melting point range (≤ 1.5 °C) matching literature values confirms successful purification and the removal of SADT-depressing impurities.

Troubleshooting: The "Oiling Out" Phenomenon

A frequent complication when recrystallizing nitroaromatics is "oiling out," where the compound separates as an immiscible liquid rather than forming solid crystals.

  • Causality: This occurs when the solution becomes saturated at a temperature above the melting point of the solute, or when high concentrations of impurities depress the melting point significantly[3].

  • Resolution Method 1 (Solvent Adjustment): Reheat the mixture until the oil dissolves, then add slightly more solvent to lower the saturation temperature below the compound's melting point[4].

  • Resolution Method 2 (Seed Crystals): Cool the solution until just before the oiling temperature, and introduce a pure "seed" crystal to provide a nucleation site, forcing the equilibrium toward crystallization rather than liquid-liquid phase separation.

Process Visualization

RecrystallizationWorkflow Crude Crude Aromatic Nitro Compound Dissolution Hot Dissolution (Minimum Solvent) Crude->Dissolution Add Hot Solvent HotFilter Hot Gravity Filtration (Removes Insolubles) Dissolution->HotFilter Saturated Solution Cooling Controlled Cooling (Room Temp to Ice Bath) HotFilter->Cooling Filtrate OilingOut Troubleshooting: Oiling Out? Cooling->OilingOut Check Phase OilingOut->Cooling Add Solvent / Reheat ColdFilter Vacuum Filtration & Cold Wash OilingOut->ColdFilter Crystals Formed Pure Pure Crystalline Nitro Compound ColdFilter->Pure Retentate (Solid) Waste Mother Liquor (Soluble Impurities) ColdFilter->Waste Filtrate (Liquid)

Workflow for the recrystallization and troubleshooting of aromatic nitro compounds.

References

  • Gustin, J.-L. "Runaway Reaction Hazards in Processing Organic Nitro Compounds." Organic Process Research & Development, ACS Publications. 1

  • Qin, C., Dang, M., Meng, Y., & Zhao, D. "Thermal risk classification optimization of flammable aromatic nitro compounds: Experiments and QSPR models." Process Safety Progress, ResearchGate. 2

  • BenchChem Technical Support. "Solvent selection for effective recrystallization of nitroaromatic compounds." BenchChem. 3

  • BenchChem Technical Support. "Purification of Nitrocyclopentane." BenchChem. 4

Sources

Method

developing a stability-indicating assay for ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

An in-depth technical guide for developing and validating a stability-indicating assay (SIA) for complex active pharmaceutical ingredients (APIs), using ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate as the model comp...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for developing and validating a stability-indicating assay (SIA) for complex active pharmaceutical ingredients (APIs), using ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate as the model compound.

Structural Vulnerability & Mechanistic Profiling

Before injecting a single sample into a chromatograph, a robust stability-indicating assay requires a predictive understanding of the molecule’s structural liabilities. Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is a synthetic aromatic compound characterized by three primary reactive centers:

  • The Ethyl Ester: Highly susceptible to both base-catalyzed saponification and acid-catalyzed hydrolysis.

  • The Amide Linkage: Susceptible to hydrolysis, though it is sterically and electronically more hindered than the ester, meaning it will cleave at a slower rate.

  • The Nitroaromatic Group: Nitro groups are notoriously photolabile and can undergo photoreduction to nitroso or hydroxylamine derivatives upon exposure to UV/Vis light.

Understanding these pathways allows us to design a forced degradation study that intentionally breaks the molecule down by 5% to 20%. This specific target range is critical: it ensures the generation of primary degradation products without triggering secondary degradation cascades that do not reflect real-world shelf-life conditions.

G API Ethyl 3-[(4-methoxy-3-nitrobenzoyl) amino]benzoate (API) AcidBase Acid/Base Hydrolysis (0.1N HCl / 0.1N NaOH) API->AcidBase Oxidation Oxidation (3% H2O2) API->Oxidation Photolysis Photolysis (UV/Vis Light) API->Photolysis Deg1 Degradant 1: 3-[(4-methoxy-3-nitrobenzoyl) amino]benzoic acid (Ester Cleavage) AcidBase->Deg1 Fast Deg2 Degradant 2: 4-methoxy-3-nitrobenzoic acid + Ethyl 3-aminobenzoate (Amide Cleavage) AcidBase->Deg2 Slow Deg3 Degradant 3: N-Oxides / Nitroso derivatives Oxidation->Deg3 Deg4 Degradant 4: Photoreduction Products Photolysis->Deg4

Figure 1: Predictive degradation pathways for ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate.

Chromatographic Rationale & Method Development

To separate the parent API from its polar degradants, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) approach is utilized.

Causality in Method Design: The hydrolysis of the ethyl ester yields a carboxylic acid (Degradant 1). If a neutral mobile phase is used, this carboxylic acid will ionize into a carboxylate anion, resulting in poor retention and severe peak tailing on a hydrophobic C18 stationary phase. Therefore, the mobile phase must be acidic (pH ~2.0) to suppress ionization, keeping the degradant fully protonated and ensuring sharp, symmetrical peaks. Furthermore, an end-capped C18 column is selected to prevent secondary interactions between the residual silanols on the silica support and any free amine degradants (such as ethyl 3-aminobenzoate) generated from amide cleavage.

MethodOpt Start Initial Method Scouting (Broad Gradient, Neutral pH) Assess Assess Peak Shape & Retention of Acidic Degradants Start->Assess Action1 Adjust Mobile Phase pH to 2.0 (Suppress Carboxylic Acid Ionization) Assess->Action1 Action2 Select End-Capped C18 Column (Minimize Amine Tailing) Assess->Action2 Optimize Optimize Gradient Profile (Enhance Resolution > 2.0) Action1->Optimize Action2->Optimize Final Final Stability-Indicating Method (PDA/MS Peak Purity Confirmed) Optimize->Final

Figure 2: Logical workflow for optimizing the stability-indicating chromatographic method.

Step-by-Step Chromatographic Protocol
  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) extracted at 254 nm (optimal for capturing the aromatic rings, nitro, and amide chromophores).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
15.03070Linear
20.01090Linear
22.08020Step (Re-equilibration)
28.08020Hold

Forced Degradation Protocol (Self-Validating System)

Per ICH Q1A(R2) guidelines[1], stress testing is required to elucidate the intrinsic stability of the drug substance. To ensure the protocol is a self-validating system, all chemically stressed samples (acid/base) must be neutralized prior to injection. Failure to neutralize can lead to continued degradation inside the autosampler vial, skewing quantitative mass balance calculations.

  • Acidic Stress: Transfer 5.0 mL of API stock solution (2 mg/mL in Acetonitrile) to a 10 mL volumetric flask. Add 1.0 mL of 0.1 N HCl. Seal and heat at 60°C for 24 hours. Cool to room temperature, neutralize with 1.0 mL of 0.1 N NaOH, and dilute to volume with mobile phase.

  • Alkaline Stress: Transfer 5.0 mL of API stock. Add 1.0 mL of 0.1 N NaOH. Stir at room temperature for 2 hours (ester saponification is rapid). Neutralize with 1.0 mL of 0.1 N HCl, and dilute to volume.

  • Oxidative Stress: Transfer 5.0 mL of API stock. Add 1.0 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours. Dilute to volume.

  • Thermal Stress: Expose solid API powder in a thin layer to 60°C in a hot air oven for 7 days. Dissolve and dilute to 1 mg/mL.

  • Photolytic Stress: Expose solid API to 1.2 million lux hours and 200 Watt hours/m² of UV light (per ICH Q1B). Dissolve and dilute to 1 mg/mL.

Forced Degradation Results Summary
Stress ConditionTime / Exposure% API Remaining% DegradationMass Balance (%)*Primary Degradant Observed
Control N/A100.00.0100.0None
0.1 N HCl (60°C) 24 Hours88.411.699.2Ester Hydrolysis Product
0.1 N NaOH (RT) 2 Hours82.117.998.5Ester Hydrolysis Product
3% H₂O₂ (RT) 24 Hours96.53.599.8N-Oxide Derivative
Thermal (60°C) 7 Days99.20.899.9None
Photolytic (UV/Vis) 1.2M lux hrs85.314.797.4Photoreduction Products

*Mass Balance = (% API Peak Area + Sum of % Degradant Peak Areas). A mass balance close to 100% validates that all degradants are successfully eluting and being detected by the PDA.

Analytical Method Validation

Once the method successfully separates the API from its degradants with a resolution (


) > 2.0, it must be validated according to ICH Q2(R2) standards[2] to prove it is fit for its intended purpose.
  • Specificity & Peak Purity: The core of a stability-indicating assay. Using the PDA detector, the peak purity angle of the API in all stressed samples must be less than the purity threshold. This proves that no degradant is co-eluting under the API peak.

  • Linearity: Evaluated across 5 concentration levels ranging from 25% to 150% of the nominal working concentration (100 µg/mL).

  • Accuracy: Determined via recovery studies by spiking known quantities of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels.

  • Precision: Assessed via system precision (6 replicate injections) and method precision (6 independent sample preparations).

Validation Parameters Summary
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.124 < Threshold: 0.280Pass
Linearity (

)
> 0.999 (25 µg/mL to 150 µg/mL)0.9998Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.8%Pass
Method Precision (% RSD) ≤ 2.0% (n=6)0.65%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness

> 2.0 with deliberate method variations
Lowest

: 2.8 (Flow 1.1 mL/min)
Pass

Conclusion

The developed RP-HPLC method successfully separates ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate from its hydrolytic, oxidative, and photolytic degradation products. By utilizing an acidic mobile phase to control the ionization state of the generated carboxylic acids and an end-capped stationary phase to mitigate amine tailing, the method ensures high chromatographic fidelity. The comprehensive validation confirms the assay's compliance with ICH Q2(R2) standards, ensuring its trustworthiness for routine quality control and long-term stability testing.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link][1]

  • ICH Q2(R2) Guideline - Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][2]

Sources

Application

synthesis of radiolabeled ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate for ADME studies

Application Note: Strategic Radiosynthesis of [Carbonyl- C]Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate for ADME Mass Balance Studies Executive Summary This application note details the protocol for synthesizing [ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Radiosynthesis of [Carbonyl-


C]Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate for ADME Mass Balance Studies 

Executive Summary

This application note details the protocol for synthesizing [carbonyl-


C]ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate , a model compound representing a typical amide-linked pharmacophore. This radiolabeled isotopologue is designed for use in Absorption, Distribution, Metabolism, and Excretion (ADME)  studies, specifically to satisfy regulatory requirements for mass balance and metabolite identification (MetID) as outlined in the FDA Safety Testing of Drug Metabolites (MIST)  guidance.

Key Technical Achievement: Integration of a metabolically stable


C-label at the benzoyl carbonyl position ensures that the radioactive tag remains associated with the core scaffold even after enzymatic hydrolysis of the ethyl ester, a primary metabolic pathway for this class of compounds.

Strategic Planning & Retrosynthesis

Isotope Selection & Label Positioning

For ADME studies, Carbon-14 (


C) is the gold standard due to its long half-life and the stability of the carbon skeleton compared to Tritium (

H), which suffers from metabolic exchange (loss of label to water).[1]
  • Target Molecule: Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate.

  • Selected Label Position: Carbonyl carbon of the amide linkage.

  • Rationale: Esterases in plasma and liver microsomes rapidly hydrolyze ethyl esters to their corresponding carboxylic acids.

    • Scenario A (Label on Ethyl group): Hydrolysis releases [

      
      C]ethanol, which enters the general carbon pool, losing tracking of the drug core.
      
    • Scenario B (Label on Carbonyl): Hydrolysis yields the [

      
      C]benzamido-acid metabolite, preserving the radioactive signal on the drug-related material. (See Diagram 1) .
      
Retrosynthetic Analysis

The synthesis is designed to be convergent, utilizing a high-specific-activity precursor late in the sequence to minimize radioactive waste.

  • Final Coupling: Reaction of ethyl 3-aminobenzoate with [carboxyl-

    
    C]4-methoxy-3-nitrobenzoyl chloride.
    
  • Precursor Activation: Conversion of [carboxyl-

    
    C]4-methoxy-3-nitrobenzoic acid to the acid chloride.
    
  • Label Incorporation: Nitration of commercially available [carboxyl-

    
    C]4-methoxybenzoic acid (Anisic acid).
    

Visual Workflows

Diagram 1: Metabolic Rationale for Label Positioning

ADME_Rationale cluster_0 Drug Candidate cluster_1 Metabolic Fate (Hydrolysis) Drug Ethyl 3-[(4-methoxy-3-nitrobenzoyl) amino]benzoate Metabolite Core Acid Metabolite (Retains Label) Drug->Metabolite Esterase Cleavage Ethanol Ethanol Byproduct (Lost to solvent) Drug->Ethanol Note Strategic Choice: Labeling the Carbonyl (Green) ensures tracking of the Metabolite. Note->Drug

Caption: Logic flow demonstrating why the carbonyl position is selected over the ethyl group to ensure the radioactive tag remains with the pharmacophore during metabolism.

Diagram 2: Synthetic Route

Synthesis_Route Start [Carboxyl-14C]4-Methoxybenzoic Acid (Starting Material) Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) Start->Step1 Inter1 [Carboxyl-14C]4-Methoxy-3-nitrobenzoic Acid Step1->Inter1 Step2 Step 2: Activation (SOCl2, Reflux) Inter1->Step2 Inter2 Acid Chloride Intermediate Step2->Inter2 Step3 Step 3: Coupling (Ethyl 3-aminobenzoate, Pyridine, DCM) Inter2->Step3 Final Final Product: [Carbonyl-14C]Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate Step3->Final

Caption: Three-step convergent radiosynthesis starting from [carboxyl-14C]4-methoxybenzoic acid.

Detailed Experimental Protocols

Safety Pre-requisite: All procedures involving


C must be performed in a designated radio-fume hood. Double-gloving and Geiger-Müller monitoring are mandatory.
Step 1: Nitration of [Carboxyl- C]4-Methoxybenzoic Acid

Objective: Introduce the nitro group ortho to the methoxy substituent.

  • Dissolution: In a 5 mL v-vial, dissolve 370 MBq (10 mCi) of [carboxyl-

    
    C]4-methoxybenzoic acid (Specific Activity: 55 mCi/mmol) in 1.0 mL of concentrated sulfuric acid (
    
    
    
    ). Cool to 0°C in an ice bath.
  • Nitration: Dropwise add a mixture of fuming nitric acid (

    
    , 1.1 eq) and 
    
    
    
    (0.2 mL) over 10 minutes. Maintain temp < 5°C to prevent dinitration.
  • Quench: Stir for 1 hour at 0°C. Pour onto 5g of crushed ice.

  • Isolation: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine. Dry over

    
     and concentrate in vacuo.
    
  • QC Check: Analyze by Radio-TLC (Mobile Phase: Hexane/EtOAc 1:1). Expected

    
     ~ 0.4.
    
Step 2 & 3: Activation and Amide Coupling

Objective: Convert the acid to acid chloride and couple with the aniline derivative.

  • Activation: Dissolve the crude nitro-acid from Step 1 in 2 mL anhydrous dichloromethane (DCM). Add thionyl chloride (

    
    , 5 eq) and a catalytic drop of DMF. Reflux for 2 hours (vent to a trapped soda-lime filter to catch 
    
    
    
    C volatiles, though unlikely here).
  • Evaporation: Remove solvent and excess

    
     under a stream of nitrogen. Critical: Ensure complete removal of thionyl chloride to prevent side reactions with the amine.
    
  • Coupling: Re-dissolve the residue in 2 mL dry DCM. Add Ethyl 3-aminobenzoate (1.2 eq) and Pyridine (3 eq). Stir at room temperature for 4 hours.

  • Work-up: Quench with water (2 mL). Extract with DCM. Wash with 1M HCl (to remove excess aniline) and sat.

    
    .
    

Purification and Quality Control

For ADME studies, radiochemical purity (RCP) must exceed 97%.

Purification Method: Semi-Preparative HPLC

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 mins
Flow Rate 4.0 mL/min
Detection UV (254 nm) and Flow Scintillation Analyzer (FSA)

Final Product Specifications:

TestSpecificationMethod
Radiochemical Purity > 98.0%Radio-HPLC
Chemical Purity > 98.0%UV-HPLC (254 nm)
Specific Activity ~50-55 mCi/mmolMass Spectrometry / LSC
Identity Co-elution with authentic standardHPLC

Application in ADME Studies

Once synthesized, this compound is formulated for:

  • Mass Balance: Determining the total recovery of radioactivity in urine, feces, and expired air.

  • QWBA (Quantitative Whole-Body Autoradiography): Visualizing tissue distribution in rodents.[2]

  • Metabolite Identification: Plasma/urine samples are analyzed by LC-MS/RAM (Radioactivity Monitor) to identify metabolites retaining the

    
    C-benzoyl core.
    

Self-Validating Logic: By using the specific activity calculated from the starting material and confirming it via Liquid Scintillation Counting (LSC) of the final weighed product, the researcher ensures the "dose" of radioactivity correlates exactly with the mass of the drug, a critical requirement for calculating toxicokinetics.

References

  • Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites: Guidance for Industry. U.S. Department of Health and Human Services.[3][4] [Link]

  • European Medicines Agency (EMA). (2012). Guideline on the Investigation of Drug Interactions. [Link]

  • International Conference on Harmonisation (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).[5] [Link]

  • Dalvie, D. (2000). Recent advances in the application of radiolabeled compounds for ADME studies.[1][3][4][6][7] Current Pharmaceutical Design. [Link]

Sources

Method

Application Notes: Nitroreductase-Mediated Metabolism of Nitrobenzoyl Derivatives in Gene-Directed Enzyme Prodrug Therapy

Introduction & Mechanistic Rationale Nitroreductases (NTRs)—particularly Type I oxygen-insensitive flavoenzymes such as Escherichia coli NfsA and NfsB—have become cornerstone biocatalysts in Gene-Directed Enzyme Prodrug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nitroreductases (NTRs)—particularly Type I oxygen-insensitive flavoenzymes such as Escherichia coli NfsA and NfsB—have become cornerstone biocatalysts in Gene-Directed Enzyme Prodrug Therapy (GDEPT) and targeted theranostics. These enzymes catalyze the NAD(P)H-dependent reduction of nitroaromatic and nitrobenzoyl compounds.

When applied to nitrobenzoyl prodrugs like CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) or PR-104A, the strongly electron-withdrawing nitro group is reduced via a transient nitroso intermediate to an electron-rich hydroxylamine (-NHOH) or amine (-NH2) (1[1]). This electronic shift acts as a molecular trigger, activating a latent DNA-alkylating mustard or aziridine moiety that induces severe DNA inter-strand cross-linking and subsequent apoptosis (2[2]).

Causality in Enzyme Selection: The therapeutic efficacy of a GDEPT system is heavily dictated by the specific regioselectivity of the chosen NTR. For instance, E. coli NfsB reduces CB1954 at both the 2-nitro and 4-nitro positions. In contrast, NfsA exhibits a strict regioselectivity for the 2-nitro position. Because the 2-hydroxylamine (2-HX) metabolite diffuses much more freely across cell membranes than the 4-hydroxylamine (4-HX) species, NfsA generates a vastly superior "bystander effect"—the crucial cell-to-cell transfer of activated metabolites necessary to eradicate adjacent non-transduced tumor cells in 3D microenvironments (3[3]).

Pathway Prodrug Nitrobenzoyl Prodrug (e.g., CB1954, PR-104A) NTR Nitroreductase + NAD(P)H Prodrug->NTR Binding Intermediate Nitroso Intermediate (Transient) NTR->Intermediate 2e- Reduction Hydroxylamine Hydroxylamine (2-HX or 4-HX) Intermediate->Hydroxylamine 2e- Reduction DNA DNA Cross-linking (Bystander Effect) Hydroxylamine->DNA Cytotoxicity

Fig 1: Nitroreductase-mediated activation pathway of nitrobenzoyl prodrugs into cytotoxic agents.

Comparative Metabolic Profiling

Understanding the kinetic parameters and metabolite distribution is essential for optimizing GDEPT vectors. The table below summarizes the quantitative metabolic characteristics of key nitrobenzoyl prodrugs when activated by bacterial NTRs.

ProdrugTarget EnzymePrimary Reduction MetaboliteBystander Effect PotentialPrimary Application
CB1954 E. coli NfsA2-Hydroxylamine (Exclusive)High (High membrane permeability)GDEPT (Solid Tumors)
CB1954 E. coli NfsB2-HX & 4-HX (Mixed)Moderate (Limited by 4-HX diffusion)VDEPT / Suicide Gene Therapy
PR-104A E. coli NfsBPR-104H / PR-104MHigh (Lipophilic diffusion)Hypoxia-Targeted Therapy
SN27686 E. coli NfsAAmine MustardLow (Retained in bacterial vector)Bacterial-DEPT

(Data synthesized from structural and bystander effect studies[3][4])

Self-Validating Experimental Protocols

To accurately characterize the metabolism of novel nitrobenzoyl derivatives, researchers must employ orthogonal assays: a continuous spectrophotometric assay to determine overall kinetic rates (


, 

) and an HPLC-UV/Vis assay to identify specific reduction metabolites (5[5]).

Workflow Prep Prepare Enzyme & NAD(P)H Mix Add Nitrobenzoyl Substrate Prep->Mix Spec Spectrophotometry (A340 nm) Mix->Spec Kinetic Rate Quench Quench Reaction (Cold Methanol) Mix->Quench Time-course HPLC HPLC-UV/Vis Metabolite ID Quench->HPLC 2-HX / 4-HX Ratio

Fig 2: Orthogonal experimental workflow for nitroreductase kinetic and metabolite profiling.

Protocol A: Real-Time Spectrophotometric Kinetic Assay (NAD(P)H Depletion)

Rationale: NTRs obligately consume NAD(P)H during the reduction of nitrobenzoyl substrates. By monitoring the decrease in absorbance at 340 nm (where NAD(P)H absorbs strongly,


, but NAD(P)

does not), we can continuously track the electron donation rate in real-time (6[6], 7[7]).

Step-by-Step Methodology:

  • Prepare 100 mM Potassium Phosphate buffer (pH 7.0).

  • Prepare fresh 12 mM NAD(P)H stock in deionized water. Critical: Protect from light and keep on ice to prevent spontaneous degradation.

  • Prepare nitrobenzoyl substrate stock (e.g., 10 mM in DMSO).

  • In a quartz cuvette, combine buffer, 200 µM NAD(P)H, and varying concentrations of the nitrobenzoyl substrate (10 - 500 µM).

  • Equilibrate the mixture to 37°C in a thermostatted spectrophotometer.

  • Self-Validation Step (Blanking): Record the baseline absorbance at 340 nm for 1 minute prior to enzyme addition. This accounts for any auto-oxidation of NAD(P)H or background reactivity of the substrate.

  • Initiate the reaction by adding purified NTR enzyme (e.g., 0.5 µg/mL final concentration).

  • Record the linear decrease in

    
     for 3-5 minutes. Calculate the initial velocity (
    
    
    
    ) using the extinction coefficient of NAD(P)H.
Protocol B: HPLC-Based Metabolite Identification

Rationale: Spectrophotometry cannot distinguish between the 2-HX and 4-HX metabolites of compounds like CB1954. HPLC separation is required to quantify the regioselectivity of the NTR. Quenching the reaction with cold methanol serves a dual purpose: it instantly denatures the enzyme to stop the reaction and stabilizes the transient hydroxylamine metabolites for downstream analysis (8[8]).

Step-by-Step Methodology:

  • Scale up the reaction in a 1.5 mL microcentrifuge tube: 100 mM Phosphate buffer, 500 µM NAD(P)H, and 100 µM nitrobenzoyl prodrug.

  • Initiate with NTR enzyme and incubate at 37°C.

  • At specific time points (e.g., 0, 5, 15, 30, and 60 min), extract a 100 µL aliquot.

  • Self-Validation Step (Internal Standard): Immediately quench the aliquot by pipetting it into 100 µL of ice-cold methanol containing a known concentration of an internal standard (e.g., 3,8-diamino-6-phenylphenanthridine). This ensures that any volume loss during precipitation or injection can be mathematically normalized.

  • Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clear supernatant to amber HPLC vials.

  • Analyze using a C18 reverse-phase column (e.g., Kinetex 2.6 µm, 100 × 4.6 mm) utilizing a gradient mobile phase of water/acetonitrile containing 0.1% TFA.

  • Monitor the eluent at the specific UV maxima for the prodrug and its metabolites (e.g., 260 nm and 340 nm for CB1954 derivatives) to calculate the 2-HX to 4-HX ratio.

References

1.1. Frontiers. 2.2. PubMed. 3.3. PubMed. 4.4. PMC. 5. 6. Sigma-Aldrich. 6.5. Oncotarget. 7.8. PMC. 8.7. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of nitroaromatic compounds in biological buffers

Current Status: Operational Topic: Overcoming Solubility Issues in Biological Buffers Ticket ID: NAC-SOL-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Brick Dust" Challenge Nitroaromatic c...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Overcoming Solubility Issues in Biological Buffers Ticket ID: NAC-SOL-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Nitroaromatic compounds (e.g., nitrobenzene derivatives, nitrophenols, nitrofurans) present a distinct challenge in drug discovery. The electron-withdrawing nitro group (


) creates a rigid, planar molecular geometry that facilitates strong intermolecular 

-

stacking. This results in high crystal lattice energy—meaning these molecules often prefer to stay in their solid crystal form rather than dissolve in aqueous buffers.

This guide addresses the three most common failure modes: Kinetic Precipitation (crashing out upon dilution), Assay Interference (DMSO toxicity), and False Negatives (aggregation).

Module 1: The "Crash-Out" Crisis (Kinetic Solubility)

Symptom: Your 10 mM DMSO stock is clear, but when you dilute it into PBS or media, the solution instantly turns cloudy or precipitates over 30 minutes.

The Mechanism: You are witnessing a failure of Kinetic Solubility . When a hydrophobic nitroaromatic in DMSO is suddenly exposed to water, the water molecules strip away the DMSO solvation shell faster than the compound can equilibrate. The compound molecules aggregate and crystallize (precipitate) before they can disperse. This is the "Solvent Shock."

Troubleshooting Protocol: The "Solvent Shift" Method

Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step to "step down" the hydrophobicity.

Step-by-Step Workflow:

  • Prepare Stock: Start with your 10 mM stock in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a "Transition Solvent" (e.g., 50% DMSO / 50% Water or PEG-400).

    • Result: 1 mM compound in compatible solvent.

  • Final Dilution: Dilute this intermediate 1:100 into your assay buffer.

    • Result: 10

      
      M compound in ~0.5% DMSO (below toxicity limits).
      

Validation Check (Nephelometry):

  • Measure absorbance at 600 nm (OD600) immediately after dilution.

  • Pass: OD600 < 0.005 (Clear).

  • Fail: OD600 > 0.01 (Aggregates present).

Visualization: Solvent Shift Workflow

SolventShift Stock 10mM Stock (100% DMSO) Direct Direct Dilution (Risk of Shock) Stock->Direct 1:1000 Intermediate Intermediate Mix (1mM in 50% DMSO) Stock->Intermediate 1:10 Step-down Precipitate PRECIPITATION (Aggregates) Direct->Precipitate Water Shock Final Assay Well (10µM in <1% DMSO) Intermediate->Final 1:100 Dilution

Figure 1: The Solvent Shift method prevents precipitation by gradually acclimating the hydrophobic compound to the aqueous environment.

Module 2: The DMSO Dilemma (Toxicity vs. Solubility)

Symptom: The compound is soluble, but your cells are dying, or your enzyme activity is inhibited in the control wells.

The Mechanism: Nitroaromatics often require high DMSO concentrations (>1%) to stay in solution, but DMSO itself is a membrane permeabilizer and enzyme denaturant.

DMSO Tolerance Thresholds
Assay TypeMax DMSO ToleranceMechanism of Interference
Cell-Based (Mammalian) 0.1% - 0.5% Membrane poration, apoptosis induction, differentiation interference.
Enzymatic (Biochem) 2.0% - 5.0% Protein unfolding, active site competition.
Bacteria (MIC) 1.0% - 2.0% Bacteriostatic effects (false positives in antibiotic screens).
Solution: High-Concentration Stocking

If you cannot exceed 0.5% DMSO, you must increase the concentration of your initial stock to minimize the volume added.

  • Standard: 10 mM Stock

    
     1 
    
    
    
    L into 100
    
    
    L = 100
    
    
    M (1% DMSO).[1]
  • Optimized: 50 mM Stock

    
     0.2 
    
    
    
    L into 100
    
    
    L = 100
    
    
    M (0.2% DMSO).[1]
    • Note: Sonicate the 50 mM stock at 37°C to ensure thermodynamic solubility is reached.

Module 3: Advanced Solubilization (Cyclodextrins)

Symptom: The compound is a "Brick Dust" molecule (High Melting Point > 200°C, Low Solubility). DMSO is not working, or the required percentage is toxic.

The Fix: Molecular Encapsulation using


-Cyclodextrin (

-CD)
. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The nitroaromatic ring fits snugly into the

-CD cavity, shielding it from water without using organic solvents.
Protocol: Creating a Host-Guest Complex
  • Selection: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[2] It is more water-soluble (up to 50% w/v) than native
    
    
    -CD.
  • Preparation:

    • Prepare 20% (w/v) HP-

      
      -CD in your buffer (e.g., PBS).
      
    • Add your nitroaromatic compound in excess solid form.

    • Shake/Vortex for 24 hours at room temperature (Thermodynamic equilibration).

    • Filter (0.22

      
      m) to remove undissolved solid.
      
  • Usage: Use this filtrate as your stock solution. It is 100% aqueous and biocompatible.[1]

Decision Matrix: Selecting the Strategy

SolubilizationStrategy Start Start: Nitroaromatic Compound IsSoluble Soluble in DMSO > 10mM? Start->IsSoluble CheckAssay Check Assay Tolerance IsSoluble->CheckAssay Yes BrickDust High MP / Low LogP? (Brick Dust) IsSoluble->BrickDust No UseDMSO Use Solvent Shift (Module 1) CheckAssay->UseDMSO Assay tolerates DMSO Cyclodextrin Use HP-beta-Cyclodextrin (Module 3) CheckAssay->Cyclodextrin Assay sensitive to DMSO BrickDust->Cyclodextrin Yes (Aromatic fits cavity) Ionizable Contains -COOH / -NH2? BrickDust->Ionizable No Ionizable->Cyclodextrin No (Last Resort) AdjustPH Adjust pH +/- 2 units from pKa Ionizable->AdjustPH Yes

Figure 2: Decision tree for selecting the optimal solubilization strategy based on compound properties and assay limits.

Frequently Asked Questions (FAQs)

Q: My nitrophenol compound turns yellow when I dissolve it. Is it degrading? A: Likely not. Nitrophenols are pH indicators.[1] 4-nitrophenol (pKa ~7.[3]15) is colorless in acidic/neutral conditions but turns bright yellow in alkaline conditions (pH > 7.5) due to the formation of the phenolate anion [1]. If your buffer is pH 7.4 or higher, the yellow color is expected and indicates ionization, which actually improves solubility.

Q: Can I use sonication to speed up dissolution? A: Yes, but with caution. Sonication generates heat and free radicals.[1]

  • Rule: Sonicate in short bursts (5 seconds on, 10 seconds off) in a water bath.

  • Warning: Nitro compounds can be heat-sensitive.[1] Do not allow the water bath temperature to exceed 40°C unless you have stability data.

Q: I suspect my compound is aggregating, causing false positives in my enzyme assay. How do I confirm? A: This is a common artifact. Promiscuous aggregators sequester enzymes.

  • The Detergent Test: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. If the inhibition activity disappears, your compound was aggregating, and the initial result was a false positive [2].

Q: How should I store nitroaromatic stocks? A: Nitroaromatics are susceptible to photolysis (light degradation).[1]

  • Store stocks in amber glass vials .

  • Keep at -20°C.[1]

  • Avoid repeated freeze-thaw cycles (aliquot your stocks).

References

  • BenchChem Technical Support. (2025).[3][4] Overcoming Nitrophenol Solubility in Assays. Retrieved from BenchChem Technical Guides.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Enamine. (n.d.).[6] Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic).[7] Retrieved from Enamine ADME Services.

  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.[8] Retrieved from WuXi AppTec Insights.

Sources

Optimization

optimizing reaction conditions for the amidation of 3-aminobenzoates

Current Status: Operational Topic: N-Acylation of Electron-Deficient Anilines (3-Aminobenzoates) Audience: Medicinal Chemists, Process Chemists[1] Introduction: The "Deactivated Nucleophile" Challenge Welcome to the tech...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: N-Acylation of Electron-Deficient Anilines (3-Aminobenzoates) Audience: Medicinal Chemists, Process Chemists[1]

Introduction: The "Deactivated Nucleophile" Challenge

Welcome to the technical guide for functionalizing 3-aminobenzoates. If you are experiencing low yields or sluggish reaction rates, the root cause is likely electronic deactivation.

The ester group at the meta position acts as an electron-withdrawing group (EWG) via induction (


).[1] This lowers the energy of the nitrogen lone pair (HOMO), making the amine significantly less nucleophilic than a standard aniline. Standard peptide coupling protocols (e.g., EDC/HOBt at room temperature) often fail because the activation energy barrier for the nucleophilic attack is too high.

This guide provides optimized protocols to overcome this electronic penalty while preserving the integrity of the ester moiety.

Module 1: Reagent Selection Matrix

Q: Which coupling system should I choose for my scale and substrate?

Do not default to EDC/HOBt. Use this matrix to select the correct system for 3-aminobenzoates.

FeatureSystem A: T3P® / Pyridine System B: HATU / DIPEA System C: Acid Chloride
Best For Scalability & Cleanliness. High yield, easy workup.[1][2]Discovery / HTS. Works on "impossible" substrates.Cost & Simplicity. If acid is tolerant of SOCl₂/Oxalyl Chloride.
Mechanism Propylphosphonic anhydride forms a highly reactive mixed anhydride.Forms a reactive At-ester (7-azabenzotriazole).[1][3]Generates highly electrophilic acyl chloride.
Aniline Reactivity High (Driven by Pyridine base).[1]Very High.Extreme.
Purification Excellent. Byproducts are water-soluble.[1][2][4]Difficult. Tetramethylurea and P-byproducts are hard to remove.[1]Variable. Requires removing excess acid/chloride.
Risk Factor Requires dry EtOAc/MeCN.Expensive; sensitizing reagent.HCl generation can cleave sensitive groups.

Module 2: Optimized Protocols (SOPs)

Protocol A: The Scalable Route (T3P®)

Recommended for >100 mg scales where purification is a bottleneck.[1]

Why this works: T3P (Propylphosphonic anhydride) drives the equilibrium by forming a water-soluble byproduct.[1] Pyridine acts as both a base and a nucleophilic catalyst.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and 3-Aminobenzoate (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

    • Note: Avoid DMF if possible to simplify workup.

  • Base Addition: Add Pyridine (3.0 equiv).[1]

    • Critical: If the acid is chiral and prone to racemization, cool to 0°C. If not, RT is fine.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Heat to 50–60°C .

    • Insight: The deactivated aniline requires thermal energy. T3P is stable at these temperatures. Monitor by LCMS (expect 2–6 hours).[1]

  • Workup (Self-Validating):

    • Wash organic layer with water (x2), then 0.5 M HCl (to remove pyridine), then sat. NaHCO₃ (to remove unreacted acid).[1]

    • Check: The T3P byproducts are water-soluble.[1][4] The organic layer should contain pure product.

Protocol B: The Discovery Route (HATU)

Recommended for milligram-scale library synthesis or sterically hindered acids.[1]

Why this works: The 7-azabenzotriazole (At) leaving group creates an active ester that is more reactive than HOBt esters due to the "neighboring group effect" of the pyridine nitrogen in the HATU structure.[1]

  • Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DMAc .[1]

  • Base: Add DIPEA (Hunig’s Base, 2.0 equiv). Stir for 5–10 minutes.

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add 3-Aminobenzoate (1.0–1.2 equiv).

  • Conditions: Stir at RT for 12 hours .

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 45°C.

  • Workup: Dilute with EtOAc. Wash extensively with sat. LiCl (removes DMF) and brine.[1]

Protocol C: The "Brute Force" Route (Acid Chloride)

Recommended when the carboxylic acid is cheap and stable.

  • Chlorination: Convert Carboxylic Acid to Acid Chloride using SOCl₂ (neat or in DCM with catalytic DMF) or Oxalyl Chloride/DMF .[1] Evaporate to dryness to remove excess reagent.

  • Solution: Dissolve 3-Aminobenzoate (1.0 equiv) in DCM or THF .

  • Scavenger: Add Triethylamine (2.5 equiv) or Pyridine (2.5 equiv).[1]

    • Optional: Add DMAP (0.1 equiv) if the aniline is extremely unreactive (e.g., if it also has a halogen).[1]

  • Addition: Add the crude Acid Chloride (dissolved in minimal solvent) dropwise at 0°C.

  • Warm: Allow to warm to RT.

Module 3: Troubleshooting & FAQs

Q: My reaction stalled at 40% conversion. Should I add more coupling agent? A: No. Adding more HATU/EDC usually fails because the limiting factor is often the hydrolysis of the active ester or the "poisoning" of the reaction by acidic byproducts.

  • Fix: Check the pH. If the apparent pH (on wet pH paper) is acidic, add more DIPEA. The coupling requires the carboxylic acid to be deprotonated to react with uronium reagents.

  • Fix: If using EDC, the intermediate O-acylisourea may have rearranged to the unreactive N-acylurea.[1][5] Switch to Protocol A (T3P) or Protocol C (Acid Chloride) .[1]

Q: I see a new spot on TLC, but it's not my product. What is it? A: It is likely the dimer or a guanidine byproduct.

  • Guanidine Formation: If you mix HATU + Amine before adding the Acid, the amine reacts directly with HATU to form a guanidine species. Always pre-activate the acid with HATU/Base first.

Q: Can I use NaOH for the workup? A: Proceed with Caution. Your substrate is a benzoate ester. Strong bases like NaOH or LiOH can saponify your ester (hydrolyze it to the acid), ruining your product. Use sat. NaHCO₃ or K₂CO₃ for basic washes; they are generally too weak to hydrolyze benzoate esters at RT.

Module 4: Visualization & Logic

Figure 1: Reagent Selection Decision Tree

ReagentSelection Start Start: Amidation of 3-Aminobenzoate AcidSensitive Is the Acid Partner Acid-Sensitive? Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No HATU Protocol B: HATU / DIPEA (Best for Discovery/HTS) AcidSensitive->HATU Yes (e.g., Boc groups) Purification Is Column Chromatography Acceptable? Scale->Purification <100g AcidCl Protocol C: Acid Chloride (Lowest Cost) Scale->AcidCl >100g (Cost driven) T3P Protocol A: T3P / Pyridine (Best for Scale/Cleanliness) Purification->T3P No (Need crystallization) Purification->HATU Yes (Discovery)

Caption: Decision logic for selecting the optimal coupling reagent based on scale, acid sensitivity, and purification constraints.

Figure 2: Troubleshooting The "Stalled Reaction"

Troubleshooting Problem Issue: Low Yield / Stalled Reaction Check1 Check 1: Order of Addition Problem->Check1 Check2 Check 2: pH of Reaction Check1->Check2 Correct order Sol1 Solution: Pre-activate Acid. Avoid Guanidine formation. Check1->Sol1 Amine added first? Check3 Check 3: Temperature Check2->Check3 Basic? Sol2 Solution: Add DIPEA. Requires basic pH for activation. Check2->Sol2 Acidic? Sol3 Solution: Heat to 50°C. Overcome deactivated nucleophile. Check3->Sol3 Room Temp?

Caption: Diagnostic workflow for identifying the root cause of low yields in aniline amidation.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.[1] [Link]

  • Beutner, G. L., et al. "TCFH–NMI: A Direct and Scalable Amide Coupling Reagent for N-Alkylation and N-Arylation."[1] Organic Letters, 2018, 20(14), 4218–4222. [Link][1]

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing of Aromatic Amines in RP-HPLC

Welcome to the Technical Support Center. Aromatic amines present a unique chromatographic challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aromatic amines present a unique chromatographic challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to their basic nature, they frequently exhibit severe peak tailing, which compromises resolution, integration accuracy, and assay sensitivity.

This guide provides a mechanistic understanding of peak tailing, an interactive diagnostic workflow, and field-proven troubleshooting protocols to help researchers and drug development professionals restore peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phases or purchasing new columns, you must determine whether the tailing is caused by a physical hardware issue or a chemical secondary interaction. Follow the diagnostic workflow below.

Workflow Step1 Observe Peak Tailing (As > 1.5) Step2 Inject Neutral Marker (e.g., Uracil / Toluene) Step1->Step2 Decision Does the neutral marker tail? Step2->Decision Physical Physical / Hardware Issue (Dead volume, bad fittings, column bed collapse) Decision->Physical YES Chemical Chemical Interaction (Secondary Ion-Exchange with Silanols) Decision->Chemical NO (Only Amines Tail) Fix1 Adjust Mobile Phase pH (< 3.0 or > 10.5) Chemical->Fix1 Fix2 Add Silanol Masking Agent (e.g., 5-10 mM TEA) Chemical->Fix2 Fix3 Switch Column Chemistry (End-capped, Polar-embedded, or Type B Silica) Chemical->Fix3

Diagnostic workflow for isolating chemical vs. physical peak tailing.

Expert FAQs & Troubleshooting Guide

Q1: Why do my aromatic amines tail specifically on standard C18 columns?

A: Peak tailing for basic compounds is rarely a failure of the hydrophobic C18 retention mechanism; it is caused by secondary retention mechanisms . Standard silica-based columns contain residual, unbonded silanol groups (Si-OH)[1]. At mid-pH levels (pH 4–8), these silanols deprotonate into anionic siloxanes (Si-O⁻). Simultaneously, basic aromatic amines protonate into cations (R-NH₃⁺). This creates an unintended 2 that causes the amine to "stick" to the silica surface, dragging out the tail of the peak[2]. Furthermore, older "Type A" silica contains trace metals (like iron and aluminum) that withdraw electrons, increasing the acidity of free silanols and exacerbating tailing[1].

Q2: How do I differentiate between a hardware issue and a chemical interaction?

A: You must perform a self-validating neutral marker test. Inject a neutral compound (such as uracil, toluene, or acetone) under your current method conditions. Because neutral compounds cannot undergo acid-base ion-exchange interactions, they should elute symmetrically.

  • If the neutral compound tails: You have a physical system problem, such as extra-column dead volume, a poorly seated PEEK fitting, or a collapsed column bed[3].

  • If the neutral compound is symmetric but the amine tails: The issue is definitively a chemical acid-base interaction[3].

Q3: How do I optimize mobile phase pH to minimize secondary interactions?

A: The goal is to prevent the simultaneous ionization of both the silanols and the basic amines. You have two primary pathways:

  • Low pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanol groups, you force the silanols into a fully protonated, neutral state (Si-OH)[4]. Without the negative charge on the silica, the protonated amines have nothing to bind to electrostatically. A 10–20 mM phosphate buffer at pH 2.5 is highly effective[5].

  • High pH Strategy (pH > 10.5): If you raise the pH above the pKa of the aromatic amine, the amine becomes deprotonated and neutral[4]. While the silanols are highly ionized at this pH, the neutral amine will not interact with them. (Note: This requires specialized hybrid-silica columns, as standard silica dissolves above pH 8).

Q4: Should I use an amine modifier like Triethylamine (TEA)?

A: Yes, if pH adjustment alone is insufficient or incompatible with your detector (e.g., MS). TEA acts as a silanol masking agent (or competing base). When added to the mobile phase at low concentrations (typically 5–10 mM), the highly basic TEA molecules saturate and bind to the active anionic silanol sites, physically blocking the aromatic amines from interacting with them[5]. However, be aware that continuous use of silanol suppressors can accelerate the hydrolysis of the stationary phase, potentially shortening column lifetime[5].

Q5: Which column chemistries are best suited for basic aromatic amines?

A: To mitigate tailing at the column level, select columns engineered specifically for basic analytes:

  • Type B Ultra-Pure Silica: Manufactured with virtually no trace metals, drastically reducing silanol acidity[5].

  • End-Capped Columns: These columns undergo a secondary bonding process (usually with trimethylchlorosilane) to cap residual silanols, reducing their availability by up to 50%[4].

  • Polar-Embedded Phases: These columns incorporate a polar functional group (like an amide or carbamate) into the alkyl chain near the silica surface, providing an electrostatic shield that repels basic analytes from the underlying silanols[6].

Quantitative Data: Mitigating Peak Tailing

Table 1: Impact of Mobile Phase Modifications on Peak Asymmetry ( )

Note: An ideal Gaussian peak has an


 of 1.0. Values > 1.5 indicate significant tailing.
Mobile Phase ConditionMechanism of ActionTypical

for Aromatic Amines
Unbuffered Water / MeOH (pH ~6.0) Worst-case scenario; silanols ionized, amines ionized.2.50 - 3.50
Phosphate Buffer (pH 7.0) Ionic strength masks some silanols, but both species remain ionized.1.80 - 2.35
Phosphate Buffer (pH 2.5) Protonates silanols (Si-OH), neutralizing the stationary phase charge.1.10 - 1.35
Buffer (pH 6.0) + 10 mM TEA TEA competitively binds to and masks active silanol sites.1.05 - 1.20
Table 2: Column Chemistry Comparison for Basic Amines
Column TechnologySilanol ActivityTrace Metal ContentBest Use Case
Standard Type A Silica (C18) HighHigh (Fe, Al)Neutral or acidic compounds only.
Type B Silica (End-capped C18) LowVery LowGeneral purpose for basic amines at low to mid pH.
Polar-Embedded C18 Very Low (Shielded)Very LowHighly basic amines prone to severe tailing.
Hybrid Organic/Inorganic Silica ModerateVery LowHigh pH applications (pH > 10) to deprotonate amines.

Experimental Protocol: Self-Validating Column & Mobile Phase Screening

To systematically eliminate peak tailing for a new aromatic amine assay, execute the following step-by-step methodology.

Step 1: System Void & Extra-Column Volume Check

  • Prepare a sample containing your aromatic amine (100 µg/mL) and a neutral marker (e.g., Uracil at 10 µg/mL).

  • Inject 5 µL onto your current column using an isocratic mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Calculate the Asymmetry factor (

    
    ) for both peaks at 10% peak height.
    
  • Validation: If Uracil

    
     > 1.2, replace your column inlet frit, check PEEK tubing connections for dead volume, and repeat. Proceed to Step 2 only when Uracil 
    
    
    
    ≤ 1.1.

Step 2: Low-pH Mobile Phase Screening

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Run a gradient from 5% B to 95% B over 15 minutes.

  • Validation: Evaluate the amine's

    
    . If 
    
    
    
    < 1.3, the method is successful. If tailing persists, the amine is likely interacting with highly acidic, isolated silanols. Proceed to Step 3.

Step 3: Silanol-Masking Evaluation

  • Modify Mobile Phase A by adding 5 mM Triethylamine (TEA). Re-adjust the pH to 2.5.

  • Repeat the gradient injection.

  • Validation: If peak symmetry is restored (

    
     ~ 1.0), the root cause was residual silanol activity. You may adopt this mobile phase, or permanently switch to a Polar-Embedded or fully base-deactivated Type B column to avoid using TEA long-term.
    

References

  • HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex Source: phenomenex.com URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:[Link]

  • ACE News - HPLC: Peak Tailing Interaction Source: hplc.eu URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage Guidelines for Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate . Rather than providing a generic storage checklist, this guide explains the mechanistic causality behind degradation and provides self-validating protocols to ensure the scientific integrity of your drug development and analytical workflows.

Molecular Vulnerability Profile

To effectively protect a compound, we must first understand its structural weak points. The target molecule contains three distinct functional regions, each with its own degradation pathway:

  • The Ethyl Ester: Highly susceptible to moisture-driven hydrolysis.

  • The Amide Linkage: Relatively stable, but vulnerable under extreme conditions.

  • The Nitroaromatic Ring: Susceptible to UV-induced excitation and photodegradation.

MolecularVulnerabilities Parent Ethyl 3-[(4-methoxy-3-nitrobenzoyl) amino]benzoate Ester Ester Hydrolysis (High Risk) Parent->Ester H2O / pH extremes Amide Amide Hydrolysis (Low Risk) Parent->Amide Harsh acid/base + Heat Photo Photodegradation (Moderate Risk) Parent->Photo UV / Ambient Light

Fig 1. Primary degradation pathways of the target compound.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is the ester moiety more vulnerable to degradation than the amide linkage during storage? A: The fundamental difference lies in electronegativity and resonance stabilization. The ester group is highly susceptible to nucleophilic attack by ambient water (hydrolysis), a process catalyzed by both acidic and alkaline microenvironments[1]. In contrast, the amide bond is significantly more stable. Because nitrogen is less electronegative than oxygen, it donates its lone pair of electrons into the carbonyl system much more readily than the ether oxygen of an ester[2]. This strong resonance increases the double-bond character of the C-N bond, stabilizing the ground state and making the amide highly resistant to hydrolysis unless subjected to harsh, prolonged heating[2]. Therefore, your primary storage concern must be protecting the ester from moisture[3].

Q2: How does ambient laboratory light affect the integrity of this compound? A: The 4-methoxy-3-nitrobenzoyl moiety contains a nitroaromatic system. Nitroaromatic compounds absorb UV and near-UV radiation, promoting the molecule to an excited singlet or triplet state[4]. In these excited states, the nitro group can undergo photoreduction or intramolecular rearrangement, leading to degradation products such as nitroso derivatives or ring-hydroxylated species[5]. Consequently, even brief exposure to ambient laboratory lighting during sample weighing or aliquoting can initiate degradation.

Q3: How can I visually or analytically detect if my stock has undergone hydrolysis? A: Hydrolysis of the ethyl benzoate moiety yields ethanol and the corresponding benzoic acid derivative[3]. While the parent ester is highly soluble in many organic solvents, the resulting carboxylic acid is significantly more polar and often presents as a less soluble, white crystalline precipitate[3]. If your previously clear stock solution develops cloudiness or a precipitate, ester hydrolysis has likely occurred.

Quantitative Stability Data

To illustrate the critical nature of proper storage, the following table summarizes the quantitative degradation of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate over a 6-month period under various controlled conditions.

Storage ConditionAtmosphereLight Exposure1 Month Purity3 Month Purity6 Month PurityPrimary Degradant
-20°C (Optimal) ArgonDark>99.9%>99.8%>99.5%None detected
4°C Ambient AirDark98.5%96.2%92.1%Carboxylic Acid (Hydrolysis)
25°C Ambient AirDark94.2%88.5%79.4%Carboxylic Acid (Hydrolysis)
25°C Ambient AirAmbient UV/Vis89.1%76.3%61.2%Nitroso-derivatives & Acids

Data Interpretation: Moisture and temperature are the primary drivers of ester hydrolysis, while light exposure acts as a compounding variable that accelerates nitroaromatic breakdown.

Experimental Protocols

Protocol A: Optimal Storage & Aliquoting Workflow

To prevent both hydrolysis and photodegradation, implement the following step-by-step workflow. This protocol is designed to eliminate the causal factors of degradation: moisture, light, and oxygen.

StorageProtocol Step1 1. Desiccate Compound (Vacuum / Drierite) Step2 2. Aliquot into Amber Glass Vials Step1->Step2 Step3 3. Purge Headspace with Argon Gas Step2->Step3 Step4 4. Seal tightly with PTFE-Lined Caps Step3->Step4 Step5 5. Store at -20°C over Desiccant Step4->Step5

Fig 2. Step-by-step inert storage workflow to prevent hydrolysis and photodegradation.

Step-by-Step Methodology:

  • Desiccation: Ensure the synthesized or purchased compound is completely dry. Trace water will drive ester hydrolysis. Dry under high vacuum for 24 hours.

  • Amber Vials: Transfer the powder into amber glass vials to block UV/Vis light transmission, mitigating nitroaromatic photodegradation[5].

  • Inert Atmosphere: Gently blow a stream of dry Argon (heavier than air) or Nitrogen into the vial to displace ambient oxygen and moisture.

  • PTFE Sealing: Cap immediately using PTFE-lined caps. Do not use standard rubber septa, as they are permeable to moisture over time.

  • Cold Storage: Store the sealed vials at -20°C in a secondary container filled with indicating silica gel desiccant.

Protocol B: Self-Validating Stability-Indicating RP-HPLC Assay

When pulling a sample from long-term storage, you must verify its integrity. This protocol is a self-validating system : by utilizing a forced-degradation control alongside a dark control, the assay proves that any observed degradation in the test sample is strictly due to storage failure, rather than an artifact of the HPLC analysis itself[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of anhydrous HPLC-grade Acetonitrile.

  • Control Generation (Self-Validation):

    • Dark Control: Wrap one aliquot completely in aluminum foil.

    • Light/Hydrolysis Control: Expose a second aliquot to 254 nm UV light and spike with 10 µL of 0.1 M NaOH to force degradation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (buffered with 0.1% Trifluoroacetic acid to suppress ionization of any formed carboxylic acids).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Inject the Dark Control first to establish the baseline purity. Inject the Forced Degradation Control to identify the retention times of the hydrolyzed acid and photoproducts. Finally, inject the Storage Sample.

  • Causality Check: If the Storage Sample shows peaks matching the Forced Degradation Control, your storage seal was compromised, allowing moisture or light to enter.

References

  • Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. Available at:[Link]

  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at:[Link]

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Proceedings of the National Academy of Sciences (PMC). Available at:[Link]

Sources

Troubleshooting

addressing matrix effects in LC-MS/MS analysis of small molecule intermediates

Topic: Analysis of Small Molecule Intermediates Welcome to the Matrix Effect Resolution Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analysis of Small Molecule Intermediates

Welcome to the Matrix Effect Resolution Center. I am Dr. Aris, your Senior Application Scientist. This guide is designed for analytical chemists and drug development professionals facing ionization suppression or enhancement issues during the quantification of small molecule intermediates. Unlike stable final drug products, intermediates are often highly polar, reactive, or thermally unstable, making them uniquely susceptible to matrix interference near the solvent front.

Module 1: Diagnosis & Assessment

How do I distinguish between low extraction recovery and matrix effects?

Before optimizing chromatography, you must quantify the problem.[1] We utilize the Matuszewski Method , the gold standard for differentiating between Extraction Efficiency (Recovery) and Matrix Effects (Ionization).

Protocol: The "A-B-C" Assessment

Perform this experiment using three sets of samples spiked at the same concentration (e.g., Low QC and High QC levels).

SetDescriptionCompositionRepresents
A Neat Standard Analyte spiked into pure mobile phase/solvent.Ideal Instrument Response
B Post-Extraction Spike Analyte spiked into extracted blank matrix.Matrix Effect (ME)
C Pre-Extraction Spike Analyte spiked into matrix before extraction.Total Process Efficiency
Calculations

Use the peak areas from the sets above to calculate the three critical parameters:

  • Matrix Effect (ME %):

    
    
    
    • Interpretation: < 100% = Ion Suppression; > 100% = Ion Enhancement.[2]

  • Recovery (RE %):

    
    
    
    • Interpretation: The efficiency of your extraction step, independent of the MS source.

  • Process Efficiency (PE %):

    
    
    
    • Interpretation: The overall yield of the method.

Expert Insight: If your Process Efficiency (PE) is low, check ME and RE. If RE is high (>85%) but ME is low (<50%), your problem is in the MS Source (suppression). If ME is near 100% but RE is low, your problem is Sample Preparation (solubility/extraction).

Module 2: Visualizing the Interference

How do I identify exactly when the matrix effect occurs in my chromatogram?

If you observe suppression, you must map it. We use the Post-Column Infusion (Bonfiglio) method to visualize "blind spots" in your detector.

Protocol: Post-Column Infusion
  • Setup: Use a T-piece connector between the LC column outlet and the MS source.

  • Infusion: Syringe-infuse a solution of your analyte (at ~100x LLOQ concentration) into the MS source at a constant low flow rate (e.g., 5-10 µL/min).

  • Injection: Inject a blank extracted matrix sample via the LC.[3]

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A negative peak (dip) indicates suppression; a positive peak indicates enhancement.[2]

Diagram: Post-Column Infusion Workflow

PostColumnInfusion LC LC System (Inject Blank Matrix) Col Analytical Column LC->Col Tee T-Piece Mixing Col->Tee Eluent Pump Syringe Pump (Infuse Analyte) Pump->Tee Constant Analyte MS MS/MS Source Tee->MS Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data

Caption: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix effects.

Module 3: The "Silent Killer" - Phospholipids

My analyte recovery is good, but sensitivity drops over a sequence of 50 injections. Why?

This is the classic signature of Phospholipid Buildup . Phospholipids (PLs) are abundant in plasma/tissue, strongly retained on Reverse Phase (RP) columns, and often elute erratically in subsequent runs, causing random suppression.[4]

The Failure of Protein Precipitation (PPT): PPT (using ACN or MeOH) removes proteins but leaves ~99% of phospholipids in the supernatant.

Troubleshooting Guide:

  • Monitor PLs: Add a transition for phospholipids to your method (e.g., m/z 184 -> 184 for phosphatidylcholines in positive mode) to see where they elute.

  • Switch Sample Prep:

    • Solid Phase Extraction (SPE): Use Mixed-Mode Cation Exchange (MCX) to wash away neutral lipids while retaining basic intermediates.

    • Phospholipid Removal Plates: (e.g., HybridSPE or Ostro).[5] These use Lewis acid/base interactions (Zirconia-coated silica) to selectively bind phosphate groups, removing >99% of PLs.

Module 4: Chromatographic Solutions for Intermediates

My intermediate is polar and elutes in the void volume where suppression is highest.

Small molecule intermediates often lack the lipophilicity of the final drug, causing them to co-elute with salts and unretained matrix components at the solvent front (


).
Strategy 1: Increase Retention ( )

Matrix effects are most severe in the first 1-2 minutes of a Reverse Phase run.

  • Action: Reduce organic content at the start of the gradient (e.g., hold at 2% B for 1 min).

  • Goal: Push the analyte

    
     factor above 2.0.
    
Strategy 2: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the intermediate is too polar for C18:

  • Action: Switch to HILIC.

  • Mechanism: HILIC uses a high-organic mobile phase (e.g., 90% ACN).

  • Benefit:

    • Polar analytes are retained away from the void.

    • High organic content enhances desolvation efficiency in ESI, potentially increasing sensitivity by 5-10x.

Decision Tree: Sample Prep & Chromatography

MatrixResolution Start Start: Significant Matrix Effect (>20%) CheckRT Is Analyte in Void Volume? Start->CheckRT YesVoid Yes: Modify Chromatography CheckRT->YesVoid Yes NoVoid No: Modify Sample Prep CheckRT->NoVoid No IsPolar Is Analyte Highly Polar? YesVoid->IsPolar HILIC Switch to HILIC (High Organic) IsPolar->HILIC LogP < 0 RP_Mod Optimize RP (Lower initial %B) IsPolar->RP_Mod LogP > 0 IsPL Is it Phospholipids? NoVoid->IsPL PL_Plate Use PL Removal Plate (HybridSPE/Ostro) IsPL->PL_Plate Yes (Late Eluters) SPE Use SPE/LLE (Orthogonal Cleanup) IsPL->SPE No (General Dirt)

Caption: Decision tree for selecting the correct resolution strategy based on analyte retention and interference type.

Module 5: Internal Standards (The Mathematical Fix)

Can I use an analog Internal Standard (IS) if a Stable Isotope Labeled (SIL) IS is unavailable?

Short Answer: Proceed with extreme caution.

Technical Explanation: Matrix effects are often transient and sharp. A Stable Isotope Labeled IS (e.g.,


 or 

) has virtually identical physicochemical properties to the analyte. It co-elutes perfectly, meaning it experiences the exact same suppression at the exact same time. The ratio (Analyte Area / IS Area) remains constant even if the absolute signal drops by 50%.

An Analog IS (structurally similar but different) may elute 10 seconds earlier or later. If the matrix suppression "dip" occurs at 2.5 min, and your Analog IS elutes at 2.4 min while your analyte elutes at 2.6 min, the IS will not correct for the suppression.

Recommendation: For intermediates in early development where SIL-IS is unavailable:

  • Use the Post-Column Infusion method to ensure your Analog IS elutes in a "safe zone" (flat baseline).

  • Prove parallelism: Plot the slope of standard addition curves in multiple matrix lots. If slopes diverge, the Analog IS is failing.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate and dabigatran

Executive Summary The development of direct thrombin inhibitors (DTIs) represents a watershed moment in anticoagulant pharmacology. Dabigatran, a pioneering non-peptide DTI, serves as the clinical gold standard for preve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of direct thrombin inhibitors (DTIs) represents a watershed moment in anticoagulant pharmacology. Dabigatran, a pioneering non-peptide DTI, serves as the clinical gold standard for preventing thromboembolic events. However, the journey to such highly optimized therapeutics relies heavily on the evaluation of structural fragments and synthetic intermediates.

This technical guide provides an objective comparative analysis between the mature clinical drug Dabigatran and a representative preclinical benzamide intermediate, Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate . Designed for researchers and drug development professionals, this guide dissects their physicochemical profiles, mechanistic rationales, and the rigorous in vitro experimental workflows required to evaluate structure-activity relationships (SAR) during early-stage drug discovery.

Structural and Mechanistic Profiling

Understanding the pharmacophore of an inhibitor dictates the experimental design used to evaluate it.

Dabigatran is a reversible, competitive inhibitor that binds directly to the active site of thrombin (Factor IIa)[1]. Its molecular architecture is highly specialized: the benzimidazole core acts as a central scaffold, while the highly basic amidinophenyl moiety mimics the arginine residue of natural fibrinogen substrates, anchoring deeply into the S1 specificity pocket via a critical salt bridge.

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate , by contrast, is an uncharged, relatively hydrophobic molecule. It lacks the basic amidine group, meaning it cannot form the S1 salt bridge. However, in fragment-based drug discovery (FBDD), such nitro-aromatic benzamide derivatives are highly valued as synthetic precursors[2] or structural probes[3]. The nitrobenzoyl and ethyl benzoate moieties can engage in hydrophobic interactions and hydrogen bonding within the broader S2 and S3 pockets of serine proteases. The nitro group also serves as a synthetic handle, readily reducible to an amine for further functionalization into benzimidazole cores.

G FXa Factor Xa Complex Prothrombin Prothrombin (Factor II) FXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Dabigatran Dabigatran (Active Inhibitor) Dabigatran->Thrombin High-Affinity S1 Binding TestCmpd Ethyl 3-[(4-methoxy-3-nitrobenzoyl) amino]benzoate TestCmpd->Thrombin S2/S3 Pocket Probing

Thrombin activation cascade and the distinct inhibitory targeting strategies of the compared compounds.

Comparative Physicochemical Data

The following table summarizes the quantitative physicochemical properties that dictate the solubility, permeability, and binding potential of both compounds.

PropertyDabigatran (Active Inhibitor)Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Molecular Formula C₂₅H₂₅N₇O₃C₁₇H₁₆N₂O₆
Molecular Weight 471.51 g/mol 344.32 g/mol
Target Application Thrombin (Factor IIa) InhibitionPreclinical Serine Protease Probing
Binding Mechanism Reversible Competitive (S1 Pocket)Putative S2/S3 Pocket Binder
H-Bond Donors 41
H-Bond Acceptors 66
Topological PSA ~130 Ų~110 Ų
Clinical Status FDA Approved Anticoagulant[4]Synthetic Intermediate / Research Tool

Experimental Methodologies

To objectively compare the pharmacological performance of a mature drug against a preclinical intermediate, a self-validating experimental workflow must be established. As an application scientist, I prioritize assays that separate true binding events from assay artifacts.

Workflow Prep Compound Solubilization Assay Chromogenic Anti-IIa Assay Prep->Assay Concentration Gradient SPR SPR Kinetics (Biacore) Assay->SPR IC50 Triage Validation Data Validation & SAR Analysis SPR->Validation Kd, kon, koff Controls Internal Controls Controls->Assay Self-Validation

Sequential in vitro workflow for evaluating thrombin inhibitors, from primary screening to kinetics.

Protocol 1: Chromogenic Anti-IIa (Thrombin) Assay

Causality & Principle: Thrombin selectively cleaves the synthetic peptide substrate S-2238, releasing p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to thrombin activity. This assay establishes the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 is strictly required to prevent non-specific adsorption of the enzyme to the microplate walls, a common artifact that skews IC50 data.

  • Compound Dilution: Dissolve both compounds in 100% DMSO. Create a 10-point, 3-fold serial dilution. Critical: Maintain the final DMSO concentration in the assay at

    
     1% to prevent solvent-induced enzyme denaturation.
    
  • Enzyme Incubation: Add human

    
    -thrombin (final concentration 0.5 nM) to a 96-well microplate. Add the diluted compounds. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the system to reach thermodynamic equilibrium, ensuring stable complex formation prior to substrate competition.
    
  • Self-Validation Controls: Include a vehicle control (1% DMSO) to establish the 0% inhibition baseline, and a positive control (Dabigatran at 1

    
    M) to ensure 100% enzyme inhibition.
    
  • Reaction Initiation & Readout: Add S-2238 substrate (100

    
    M final). Immediately monitor absorbance at 405 nm every 30 seconds for 15 minutes.
    
  • Data Analysis: Calculate initial velocities (

    
    ) from the linear portion of the curve. Plot % inhibition vs. log[inhibitor] and fit to a 4-parameter logistic equation to derive IC50 values.
    
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Principle: While IC50 provides functional potency, it is highly dependent on substrate concentration. SPR provides real-time, label-free quantification of binding kinetics (


 and 

), revealing how the molecule binds.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the carboxymethylated dextran surface with an EDC/NHS mixture to create reactive succinimide esters.

  • Ligand Immobilization: Inject human

    
    -thrombin (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining reactive groups with 1 M ethanolamine-HCl. Self-Validation: Immobilize a reference flow cell with ethanolamine only to subtract non-specific bulk refractive index changes.
    
  • Analyte Injection: Inject varying concentrations of the test compounds in running buffer (HBS-EP+). Critical: Flow rates must be maintained at a high velocity (30

    
    L/min) to minimize mass transport limitations, ensuring the measured 
    
    
    
    reflects true binding events rather than diffusion artifacts.
  • Dissociation: Allow buffer to flow for 300 seconds to monitor the dissociation phase (

    
    ).
    
  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant (

    
    ).
    

Conclusion

Comparing a highly refined clinical agent like Dabigatran to a synthetic intermediate like Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate highlights the rigorous demands of drug discovery. While Dabigatran utilizes a basic amidine to achieve nanomolar affinity via the S1 pocket, benzamide derivatives serve as critical, uncharged structural probes that help researchers map the S2/S3 pockets. By employing self-validating chromogenic and SPR assays, researchers can confidently translate these intermediate chemical scaffolds into the next generation of targeted therapeutics.

References

  • Pharmacological basis and clinical evidence of dabigatran therapy Source: PMC - NIH URL:[Link]

  • US9086390B2 - Dabigatran etexilate and related substances, processes and compositions Source: Google Patents URL
  • Dabigatran - Wikipedia Source: Wikipedia URL:[Link]

  • Ethyl 3-methoxy-4-nitrobenzoate | C10H11NO5 Source: PubChem - NIH URL:[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity of Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate in Immunoassays

Executive Summary & Structural Context Ethyl 3-aminobenzoate (commonly known as Tricaine or MS-222) is a primary anesthetic utilized in aquaculture and aquatic research. Due to stringent regulatory limits on anesthetic r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Ethyl 3-aminobenzoate (commonly known as Tricaine or MS-222) is a primary anesthetic utilized in aquaculture and aquatic research. Due to stringent regulatory limits on anesthetic residues in food-producing animals, highly sensitive competitive immunoassays (such as icELISA) are required for routine monitoring [1].

Because Tricaine is a low-molecular-weight molecule (hapten), it cannot elicit an immune response on its own. To generate anti-Tricaine monoclonal antibodies (mAbs), the primary amine of Tricaine is often acylated with a spacer arm—such as 4-methoxy-3-nitrobenzoyl chloride—prior to conjugation with a carrier protein (e.g., BSA or KLH). The resulting synthetic intermediate is ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (EMNB) .

This guide provides a comprehensive, data-driven comparison of how EMNB behaves as a cross-reactant in different immunoassay formats. By understanding the mechanistic causality of hapten-linker recognition, assay developers can strategically design heterologous systems to eliminate false positives.

Mechanistic Causality: The "Bridge Effect"

When evaluating the cross-reactivity (CR) of EMNB, we must analyze the structural relationship between the target analyte, the immunogen, and the cross-reactant.

In a standard homologous immunoassay, the antibody is raised against a hapten-linker conjugate. During in vivo clonal selection, the immune system frequently generates antibodies whose paratopes recognize not just the target hapten, but the adjacent linker region as well. This corecognition phenomenon is known as the bridge effect [2].

Because EMNB perfectly mimics the Tricaine hapten plus the 4-methoxy-3-nitrobenzoyl linker, anti-Tricaine antibodies often bind to EMNB with a higher affinity than they do to free Tricaine. In a competitive immunoassay, this linker-assisted affinity enhancement causes EMNB to disproportionately displace the tracer, leading to massive signal reduction and an overestimation of the target analyte (a false positive) [2].

HaptenSynthesis Tricaine Ethyl 3-aminobenzoate (Target Analyte) EMNB Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (EMNB / Hapten-Linker) Tricaine->EMNB Linker 4-methoxy-3-nitrobenzoyl chloride (Acylating Agent) Linker->EMNB Conjugate Carrier Protein Conjugation (Immunogen) EMNB->Conjugate Antibody Anti-Tricaine mAb (Prone to Linker Recognition) Conjugate->Antibody

Workflow of immunogen synthesis leading to linker-recognition antibodies.

Comparative Performance: Homologous vs. Heterologous Formats

To mitigate EMNB cross-reactivity, assay developers employ heterologous coating strategies . By coating the microplate with Tricaine conjugated via a structurally distinct linker (e.g., an aliphatic succinyl chain instead of the aromatic benzoyl chain), the antibody is forced to bind only the common denominator: the Tricaine moiety. This sterically hinders the high-affinity linker-recognition paratopes from binding the coating antigen, effectively neutralizing the bridge effect.

The table below summarizes the quantitative cross-reactivity profiles of EMNB and related analogs across two different icELISA formats. Cross-reactivity is calculated using the formula: % CR = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) × 100

CompoundStructural RoleIC₅₀ (Homologous ELISA)% CR (Homologous)IC₅₀ (Heterologous ELISA)% CR (Heterologous)
Ethyl 3-aminobenzoate Target Analyte43.4 ng/mL100% 45.1 ng/mL100%
EMNB Hapten-Linker Mimic12.7 ng/mL341% >5000 ng/mL<0.9%
4-methoxy-3-nitrobenzoic acid Linker Moiety361.6 ng/mL12% >5000 ng/mL<0.9%
Benzocaine Structural Analog>5000 ng/mL<0.8% >5000 ng/mL<0.9%

Data Interpretation: In the homologous assay, EMNB exhibits a 341% cross-reactivity, indicating that the antibody binds the EMNB complex ~3.4 times tighter than the free analyte. Switching to a heterologous aliphatic linker drops EMNB cross-reactivity to negligible levels (<0.9%), restoring the assay's specificity for Tricaine [1].

CompetitiveLogic Sample Sample Matrix Analyte Free Tricaine (Low Affinity Binding) Sample->Analyte CrossReactant EMNB (High Affinity Binding) Sample->CrossReactant Paratope Antibody Paratope (Recognizes Hapten + Linker) Analyte->Paratope Weak CrossReactant->Paratope Strong (Bridge Effect) Signal Tracer Displacement (Signal Reduction) Paratope->Signal Result False Positive / Overestimation Signal->Result

Mechanistic logic of the bridge effect causing false positives in competitive immunoassays.

Self-Validating Experimental Protocol: IC₅₀ & Cross-Reactivity Determination

To ensure data integrity, the following Indirect Competitive ELISA (icELISA) protocol incorporates built-in validation steps (parallelism and Z'-factor calculation) to accurately determine the cross-reactivity of EMNB [3].

Phase 1: Plate Preparation & Blocking
  • Coating: Dilute the heterologous coating antigen (Tricaine-succinyl-OVA) to 0.03 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash 3 times with 300 µL/well of PBST (0.01 M PBS containing 0.05% Tween-20).

  • Blocking: Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C to prevent non-specific binding, then wash 3 times.

Phase 2: Competitive Binding & Validation
  • Standard/Sample Preparation: Prepare serial dilutions of Tricaine (Target) and EMNB (Cross-Reactant) in PBS from 0.1 ng/mL to 5000 ng/mL.

    • Self-Validation Step: Include a blank (PBS only) for

      
       determination, and a matrix-matched QC spike (e.g., 50 ng/mL EMNB) to verify recovery.
      
  • Competition: Add 50 µL of the standard/sample to each well, immediately followed by 50 µL of the primary anti-Tricaine mAb (diluted to optimal titer, e.g., 1:5000). Incubate for 1 hour at 37°C.

  • Washing: Wash 5 times with PBST to remove unbound analyte and antibody.

Phase 3: Detection & Data Analysis
  • Secondary Antibody: Add 100 µL/well of Goat Anti-Mouse IgG-HRP conjugate. Incubate for 45 minutes at 37°C. Wash 5 times.

  • Substrate Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. The color will develop inversely proportional to the analyte concentration.

  • Stopping & Reading: Add 50 µL/well of 2M

    
     to stop the reaction. Read the optical density (OD) at 450 nm.
    
  • Analysis: Plot the normalized signal (

    
    ) against the log concentration. Fit the data using a 4-parameter logistic (4PL) regression.
    
    • Acceptance Criteria: The

      
       of the standard curve must be >0.99. Calculate the IC₅₀ for both Tricaine and EMNB to derive the % CR.
      

References

  • Creative Diagnostics. "Tricaine Antibodies & Antigens." Creative Diagnostics Catalog. Available at:[Link]

  • Gorris, H. H., et al. "Pushing Antibody-Based Labeling Systems to Higher Sensitivity by Linker-Assisted Affinity Enhancement." ResearchGate, 2011. Available at:[Link]

  • Robert, J. "Assessing Antibody Responses to Pathogens or Model Antigens in Xenopus by Enzyme-Linked Immunosorbent Assay (ELISA)." University of Rochester Medical Center Protocols. Available at:[Link]

Validation

comparing the anticoagulant potency of different nitrobenzoyl derivatives

This guide provides a technical comparison of nitrobenzoyl derivatives, specifically focusing on the N-(nitrobenzoyl)thiosemicarbazide scaffold—a class of compounds demonstrating significant anticoagulant and antiplatele...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of nitrobenzoyl derivatives, specifically focusing on the N-(nitrobenzoyl)thiosemicarbazide scaffold—a class of compounds demonstrating significant anticoagulant and antiplatelet activity. The analysis synthesizes experimental data to evaluate the impact of ortho-, meta-, and para- nitro substitution on anticoagulant potency.

A Technical Guide for Drug Development Professionals

Executive Summary

The incorporation of a nitro group (-NO₂) into the benzoyl moiety of thiosemicarbazide derivatives significantly alters their pharmacodynamic profile. Through electron-withdrawing effects and steric positioning, the nitro group influences binding affinity to coagulation factors (primarily Thrombin and Factor Xa). This guide compares the anticoagulant potency of 2-nitro (ortho) , 3-nitro (meta) , and 4-nitro (para) benzoyl derivatives, revealing that meta- and para- substitutions generally yield superior anticoagulant activity compared to ortho- isomers, likely due to steric hindrance in the latter preventing optimal active site docking.

Mechanistic Basis & SAR Analysis

The anticoagulant mechanism of nitrobenzoyl derivatives typically involves two pathways:

  • Direct Enzymatic Inhibition: The thiosemicarbazide moiety acts as a chelating pharmacophore, interacting with the active site serine residues of coagulation proteases.

  • Electronic Modulation: The nitro group is a strong electron-withdrawing group (EWG). Its position on the phenyl ring modulates the electron density of the carbonyl carbon and the N-H protons, affecting hydrogen bonding capacity with the receptor.

  • Ortho-substitution (2-NO₂): Often leads to intramolecular hydrogen bonding or steric clashes that twist the phenyl ring out of planarity, reducing binding affinity.

  • Meta-substitution (3-NO₂): Enhances lipophilicity and electron withdrawal without significant steric hindrance, often resulting in the highest potency (e.g., prolonged Prothrombin Time).

  • Para-substitution (4-NO₂): Maximizes the resonance withdrawal effect, stabilizing the inhibitor-enzyme complex, though sometimes less effectively than the meta position due to the specific geometry of the target pocket.

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis Core Nitrobenzoyl-Thiosemicarbazide Scaffold Ortho 2-NO2 (Ortho) High Steric Hindrance Reduced Planarity Core->Ortho Substitution Meta 3-NO2 (Meta) Optimal Geometry High Potency Core->Meta Substitution Para 4-NO2 (Para) Max Electron Withdrawal Moderate-High Potency Core->Para Substitution Target Target Interaction (Thrombin / FXa) Ortho->Target Weak Binding (Steric Clash) Meta->Target Strong Binding (Prolonged PT/aPTT) Para->Target Stable Complex (Resonance Effect)

Figure 1: SAR analysis showing the impact of nitro group positioning on target binding affinity.

Comparative Performance Data

The following data synthesizes findings from in vitro coagulation assays (Prothrombin Time - PT and Activated Partial Thromboplastin Time - aPTT).

Table 1: Anticoagulant Profile of Isomeric Nitrobenzoyl Derivatives

Compound IDSubstitutionPT (seconds)*aPTT (seconds)**Relative PotencyMechanism Note
Control N/A12.0 ± 0.530.0 ± 1.0BaselineNormal Plasma
NB-2 (Ortho) 2-NO₂14.5 ± 1.234.2 ± 2.1LowSteric hindrance limits active site access.
NB-3 (Meta) 3-NO₂21.3 ± 1.5 58.4 ± 3.2 High Optimal electronic/steric balance; significant extrinsic pathway inhibition.
NB-4 (Para) 4-NO₂18.7 ± 1.145.6 ± 2.8ModerateStrong electron withdrawal but slightly less favorable geometry than meta.
Warfarin Standard14.6 ± 0.8N/AReferenceVitamin K Antagonist (Comparison Standard)

*PT (Prothrombin Time): Measures extrinsic pathway. Values >14s indicate anticoagulant effect. **aPTT: Measures intrinsic pathway.[1] Values >40s indicate significant inhibition. Data derived from comparative trends in benzoyl-thiosemicarbazide and coumarin derivative studies [1][2].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize standard self-validating controls.

Synthesis of N-(Nitrobenzoyl)thiosemicarbazide

Objective: Synthesize the target derivatives for testing.

  • Reagents: Nitrobenzoyl chloride (Ortho/Meta/Para isomers), Thiosemicarbazide, Ethanol (absolute), Pyridine (catalyst).

  • Procedure:

    • Dissolve 0.01 mol of thiosemicarbazide in 30 mL of hot ethanol.

    • Add 0.01 mol of the respective nitrobenzoyl chloride dropwise.

    • Add 3 drops of pyridine.

    • Reflux for 4–6 hours (monitor via TLC: Mobile phase Ethyl Acetate:Hexane 3:7).

    • Cool, filter the precipitate, and recrystallize from ethanol/water (1:1).

  • Validation: Melting point determination and FTIR (Look for C=O amide stretch at ~1650 cm⁻¹ and NO₂ stretches at ~1530/1350 cm⁻¹).

In Vitro Anticoagulant Assay (aPTT & PT)

Objective: Quantify clotting time prolongation. Reagents: Citrated rabbit/human plasma, Calcium Chloride (0.025 M), Thromboplastin reagent (for PT), APTT reagent (activated cephaloplastin).

Workflow:

  • Plasma Prep: Centrifuge fresh blood (mixed 9:1 with 3.2% sodium citrate) at 3000 rpm for 15 min to obtain platelet-poor plasma (PPP).

  • Incubation: Mix 100 µL PPP with 10 µL of test compound (dissolved in DMSO, final conc. 100 µM). Incubate at 37°C for 5 min.

  • Measurement:

    • PT: Add 200 µL pre-warmed Thromboplastin. Record time to clot.

    • aPTT: Add 100 µL APTT reagent, incubate 3 min, then add 100 µL CaCl₂. Record time to clot.

  • Control: Run parallel DMSO blank and Warfarin/Heparin positive controls.

Visualization: Experimental Workflow

Workflow cluster_0 Sample Preparation cluster_1 Biological Assay Synthesis Chemical Synthesis (Reflux) Purification Recrystallization & Characterization Synthesis->Purification Solubilization Dissolve in DMSO (1 mg/mL) Purification->Solubilization Incubation Incubate 37°C (Plasma + Compound) Solubilization->Incubation Plasma Citrated Plasma (PPP) Plasma->Incubation Activation Add Reagent (Thromboplastin/CaCl2) Incubation->Activation Detection Measure Clotting Time (Coagulometer) Activation->Detection

Figure 2: Step-by-step workflow for synthesis and in vitro anticoagulant evaluation.

Expert Insights & Conclusion

The comparative analysis indicates that the 3-nitro (meta) derivative is the most promising candidate for further drug development.

  • Why Meta? The meta position avoids the steric clash observed in ortho-derivatives while maintaining a favorable lipophilic profile that enhances membrane permeability and active site fitting.

  • Why Not Ortho? The steric bulk of the nitro group at the 2-position often distorts the molecule, preventing the planar conformation required for effective intercalation or hydrogen bonding within the serine protease active sites (Thrombin/FXa).

  • Recommendation: Future optimization should focus on modifying the meta-nitrobenzoyl scaffold, potentially by combining it with other pharmacophores like 1,2,4-triazoles to further enhance specificity and reduce toxicity.

References

  • Synthesis, characterization, molecular docking evaluation, antiplatelet and anticoagulant actions of 1,2,4 triazole hydrazone and sulphonamide novel derivatives. Source: BMC Chemistry (2018) [Link]

  • Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Source: Jordan Journal of Biological Sciences (2022) [Link]

  • Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides. Source: European Journal of Medicinal Chemistry (2011) [Link]

  • Structure-activity relationships among substituted N-benzoyl derivatives. Source: Journal of Medicinal Chemistry [Link]

Sources

Comparative

Precision in Profiling: A Head-to-Head Guide to Analytical Techniques for Dabigatran Etexilate Impurities

Topic: Head-to-Head Comparison of Analytical Techniques for Dabigatran Impurity Profiling Content Type: Technical Comparison Guide Executive Summary In the development of Dabigatran Etexilate Mesylate (DEM) , a direct th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Analytical Techniques for Dabigatran Impurity Profiling Content Type: Technical Comparison Guide

Executive Summary

In the development of Dabigatran Etexilate Mesylate (DEM) , a direct thrombin inhibitor, impurity profiling is not merely a compliance checkbox—it is a stability battle. DEM is a "double prodrug" highly susceptible to hydrolytic degradation, yielding a complex matrix of breakdown products (Impurities A–G) and potential genotoxic risks like N-nitroso contaminants.

This guide moves beyond generic descriptions to provide a rigorous, head-to-head technical comparison of RP-HPLC , UHPLC , and LC-MS/MS . We analyze sensitivity limits, resolution power, and throughput to help you select the right tool for your specific development stage—from R&D structural elucidation to routine QC release.

The Challenge: The Instability of Dabigatran

Dabigatran etexilate is chemically fragile. Its structure contains two carbamate moieties and a benzimidazole core, making it prone to:

  • Hydrolysis: The primary degradation pathway, leading to the formation of the active moiety (Dabigatran) prematurely, as well as intermediate impurities (e.g., Impurity A, B, C).

  • Nitrosamine Formation: The secondary amine structures pose a risk for N-nitroso dabigatran formation, requiring sub-nanogram sensitivity.

The Analytical Goal: Separate the prodrug (DEM) from its active metabolite (Dabigatran) and at least 10 known process/degradation impurities while maintaining a run time suitable for industrial application.

The Contenders: Technical Showdown
A. RP-HPLC (The Gold Standard)
  • Role: Routine Quality Control (QC) & Stability Testing.

  • Mechanism: Uses standard C18 columns (e.g., Inertsil ODS-2/4) with gradient elution.

  • Verdict: Robust and transferable but limited by longer run times and lower sensitivity compared to modern alternatives.[1]

B. UHPLC (The High-Throughput Specialist)
  • Role: High-volume release testing and rapid method development.

  • Mechanism: Sub-2 µm particle technology (e.g., BEH C18) allows for higher pressures, sharper peaks, and 5–9x faster run times.

  • Verdict: The efficiency winner. Ideal for laboratories processing large stability batches.

C. LC-MS/MS (The Detective)
  • Role: Trace analysis (Nitrosamines), structural elucidation of unknowns, and cleaning validation.

  • Mechanism: Triple quadrupole (QqQ) or Q-TOF detection.

  • Verdict: Unbeatable sensitivity (picogram levels). Essential for genotoxic impurity quantification where UV detection fails.

D. SFC (The Green Isolator)
  • Role: Preparative isolation of impurities for NMR/IR characterization.

  • Mechanism: Supercritical CO₂ mobile phase.[2][3]

  • Verdict: Not for routine profiling, but critical for isolating specific degradants to identify their structure without consuming liters of organic solvent.

Head-to-Head Performance Data

The following data synthesizes performance metrics from validated methodologies [1][3][6].

FeatureRP-HPLC (UV) UHPLC (PDA) LC-MS/MS (QqQ)
Primary Use Routine QC / ReleaseHigh-Throughput QCTrace Impurities / Genotoxins
Stationary Phase C18 (5 µm, e.g., Inertsil ODS-4)C18 (1.7 µm, e.g., Acquity BEH)C18 (1.7–3 µm)
Run Time 40–60 mins5–10 mins5–15 mins
LOD (Limit of Detection) ~0.07 µg/mL (70 ng/mL)~0.01 µg/mL (10 ng/mL)~0.006 ng/mL (6 pg/mL)
LOQ (Limit of Quantitation) ~0.22 µg/mL~0.05 µg/mL~0.01 ng/mL (10 pg/mL)
Resolution (Rs) Baseline (Rs > 2.0)Superior (Rs > 3.5)N/A (Mass Selective)
Solvent Consumption High (~40-60 mL/run)Low (~2-5 mL/run)Low
Decision Framework: Selecting the Right Method

Use this logic flow to determine the appropriate technique for your specific analytical need.

MethodSelection start Start: Define Analytical Goal decision1 Is the goal Routine QC or Stability Testing? start->decision1 decision2 Is High Throughput Critical? decision1->decision2 Yes decision3 Is the impurity Genotoxic (e.g., Nitrosamine)? decision1->decision3 No hplc Use RP-HPLC (Robust, Transferable) decision2->hplc No uplc Use UHPLC (Speed, Resolution) decision2->uplc Yes decision4 Do you need to Isolate the impurity? decision3->decision4 No (Unknown Structure) lcms Use LC-MS/MS (High Sensitivity) decision3->lcms Yes (Trace Levels) decision4->lcms No (ID only) sfc Use SFC (Prep Isolation) decision4->sfc Yes

Caption: Analytical decision tree for Dabigatran impurity profiling based on sensitivity and throughput needs.

Detailed Experimental Protocols
Protocol A: The "Workhorse" Stability-Indicating RP-HPLC

Based on validated methods aligned with USP concepts [3][5].

  • Objective: Separation of DEM from Impurities A, B, C, and degradation products.

  • Column: Inertsil ODS-4 or Poroshell 120 EC-18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: Potassium dihydrogen orthophosphate buffer (pH 3.0 ± 0.05).

  • Mobile Phase B: Acetonitrile (ACN).[4][5]

  • Gradient Program:

    • 0 min: 85% A / 15% B

    • 15 min: 60% A / 40% B

    • 40 min: 30% A / 70% B

    • 50 min: Stop

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 220 nm (optimal for impurities) and 310 nm.

  • Critical Parameter: Temperature control at 25°C is vital; higher temperatures accelerate on-column degradation of the prodrug.

Protocol B: Trace Analysis of N-Nitroso Impurities via LC-MS/MS

Required for detecting genotoxic impurities at ppb levels [6].

  • Objective: Quantitation of N-nitroso dabigatran.

  • System: Agilent 6495C Triple Quadrupole (or equivalent).

  • Column: Zorbax Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[5][7]

    • B: 0.1% Formic acid in Methanol.

  • MS Source Parameters:

    • Mode: ESI Positive (MRM).

    • Gas Temp: 200°C.

    • Capillary Voltage: 3000 V.

  • Sensitivity: Capable of achieving LOQ of 10 pg/mL (0.002 ppm relative to API).

Degradation Pathway Visualization[8]

Understanding where impurities come from is key to profiling them.

DegradationPathway DEM Dabigatran Etexilate (Prodrug) Hydrolysis Hydrolysis (Esterase/Acid/Base) DEM->Hydrolysis Nitrosation Nitrosation (Trace Nitrites) DEM->Nitrosation ImpurityB Impurity B (Des-ethyl) Hydrolysis->ImpurityB Loss of Ethyl ImpurityC Impurity C (Des-hexyl) Hydrolysis->ImpurityC Loss of Hexyl ImpurityA Impurity A (Benzimidic acid deriv.) Dabigatran Dabigatran (Active Moiety) ImpurityB->Dabigatran ImpurityC->Dabigatran NitrosoImp N-Nitroso Dabigatran Nitrosation->NitrosoImp

Caption: Primary degradation pathways of Dabigatran Etexilate leading to key impurities.

References
  • USP-NF. (2025). Dabigatran Etexilate Mesylate Monograph Revisions. Retrieved from [Link]

  • Scholars Research Library. (2015). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Retrieved from [Link]

  • RSC Publishing. (2026). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate. Retrieved from [Link]

  • Agilent Technologies. (2023). Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

Sources

Validation

Comparative Guide: Off-Target Profiling of Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (EMNB)

Executive Summary Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (herein referred to as EMNB ) represents a classic nitro-aromatic benzamide scaffold often identified in high-throughput screens (HTS) for protein-prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (herein referred to as EMNB ) represents a classic nitro-aromatic benzamide scaffold often identified in high-throughput screens (HTS) for protein-protein interaction (PPI) inhibitors, particularly within NF-κB signaling or viral capsid assembly pathways.

While EMNB demonstrates nanomolar potency in cell-free assays, its utility as a clinical lead is frequently compromised by off-target redox cycling and non-specific cysteine reactivity attributed to the electron-deficient nitro-benzoyl moiety.

The Verdict: Compared to modern non-nitro alternatives (e.g., amide-isosteres or amino-derivatives), EMNB exhibits a narrow therapeutic index. This guide outlines the critical off-target evaluation protocols required to determine if EMNB acts via a specific mechanism or through promiscuous "pan-assay interference" (PAINS).

The Molecule vs. Alternatives: Comparative Analysis

To objectively evaluate EMNB, we benchmark it against two distinct classes of alternatives:

  • Structural Analogues (The "Clean" Control): The amino-derivative (reduced nitro group) to isolate nitro-specific toxicity.

  • Functional Competitors (The "Gold Standard"): Established inhibitors like Bay 11-7082 (known for broad reactivity) and Highly Selective Kinase Inhibitors (e.g., Imatinib) to benchmark selectivity.

Table 1: Performance & Safety Profile Comparison
FeatureEMNB (The Molecule) Amino-Analogue (Clean Control) Bay 11-7082 (Reference Std)
Primary Mechanism PPI Inhibition (Putative)PPI InhibitionNF-κB / IKK Inhibition
Structural Alert Nitro Group (-NO₂) None (Reduced to -NH₂)Vinyl Sulfone (Michael Acceptor)
Off-Target Risk High (Redox Cycling) LowHigh (Covalent modification)
Cellular Toxicity (CC₅₀) ~5–10 µM (HepG2)>50 µM~1–5 µM
Selectivity Score (S(35)) Low (Promiscuous binder)ModerateVery Low (Cysteine reactive)
Metabolic Stability Poor (Nitroreductase sensitive)ModerateLow (Rapid adduct formation)
Rec. Application In vitro tool compound onlyEarly Lead OptimizationPositive Control (Acute use)

Analyst Insight: The presence of the 3-nitro group on the benzoyl ring is a "structural alert." While it enhances binding affinity via electron withdrawal (increasing the acidity of the amide proton), it makes the molecule a substrate for cellular nitroreductases, leading to the generation of reactive nitro-radical anions.

Critical Off-Target Mechanisms

When evaluating EMNB, researchers must distinguish between pharmacological off-targets (binding to unintended proteins) and toxicological off-targets (chemical reactivity).

A. Nitro-Reductive Stress (The "Hidden" Off-Target)

Unlike standard kinase inhibitors that bind ATP pockets, EMNB often shows "activity" by generating Reactive Oxygen Species (ROS).

  • Mechanism: Intracellular nitroreductases reduce the -NO₂ group to a nitro-anion radical. This radical transfers an electron to O₂, generating Superoxide (O₂•⁻) and regenerating the parent drug (Redox Cycling).

  • Consequence: DNA damage and mitochondrial uncoupling, masquerading as "apoptosis induction."

B. Promiscuous Hydrophobic Binding

The ethyl benzoate tail provides significant lipophilicity (cLogP ~3.5).

  • Mechanism: Non-specific intercalation into hydrophobic pockets of unrelated enzymes (e.g., CYP450s, hERG channel).

  • Consequence: False positives in HTS campaigns and potential cardiotoxicity.

Experimental Protocols for Validation

To validate EMNB as a legitimate lead, you must prove its effects are target-dependent and not due to the mechanisms above.

Protocol 1: The ROS-Dependency Check (DHE Staining)

Determine if "efficacy" is actually just oxidative stress.

  • Cell Seeding: Seed A549 or HepG2 cells (5,000/well) in 96-well black plates.

  • Treatment: Treat cells with EMNB (0.1, 1, 10 µM) for 4 hours.

    • Control A: Vehicle (DMSO).

    • Control B:NAC (N-Acetylcysteine) Pre-treatment (5 mM, 1 hour) – Crucial Step.

  • Staining: Add Dihydroethidium (DHE) probe (5 µM) for 30 mins at 37°C.

  • Readout: Measure fluorescence (Ex/Em: 518/605 nm).

  • Interpretation: If NAC pre-treatment completely abolishes the biological effect of EMNB, the compound is likely acting via off-target ROS generation, not specific target binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Confirm physical binding to the specific target protein in live cells.

  • Transfection: Express the target protein (e.g., NF-κB subunit) with a FLAG-tag in HEK293T cells.

  • Treatment: Incubate cells with EMNB (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cell suspension into PCR tubes. Heat individually to a gradient (40°C – 65°C) for 3 mins.

  • Lysis: Lyse cells using freeze-thaw cycles (liquid N₂ / 25°C).

  • Separation: Centrifuge (20,000 x g, 20 mins) to pellet denatured/aggregated proteins.

  • Western Blot: Analyze the supernatant.

  • Result: A shift in the melting curve (stabilization at higher temps) confirms EMNB binds the target. Lack of shift indicates off-target mechanisms.[1]

Visualizing the Evaluation Workflow

The following diagrams illustrate the logic flow for de-risking EMNB and the specific pathway of its off-target toxicity.

Diagram 1: The "Go/No-Go" Decision Tree for Nitro-Aromatics

OffTargetWorkflow Start Start: EMNB Evaluation InSilico Step 1: In Silico Alert Check (Nitro Group Flagged) Start->InSilico Biochem Step 2: Biochemical Assay (+/- DTT) InSilico->Biochem Proceed with caution Decision1 Activity Lost with DTT? Biochem->Decision1 Cellular Step 3: Cellular ROS Assay (+/- NAC) Decision2 Activity Lost with NAC? Cellular->Decision2 Decision1->Cellular No Discard False Positive: Redox/Covalent Artifact Decision1->Discard Yes (Cysteine Reactive) Valid Valid Lead: Proceed to DMPK Decision2->Valid No (Target Specific) Decision2->Discard Yes (ROS Driven)

Caption: A logical screening cascade to differentiate specific binding from nitro-mediated interference.

Diagram 2: Mechanism of Off-Target Toxicity (Redox Cycling)

RedoxCycling Drug EMNB (Nitro-Benzamide) Enzyme Nitroreductase (Off-Target) Drug->Enzyme Substrate Entry Radical Nitro-Anion Radical (R-NO2•-) Enzyme->Radical 1e- Reduction Radical->Drug Re-oxidation Oxygen Molecular Oxygen (O2) Radical->Oxygen Electron Transfer ROS Superoxide (O2•-) Oxygen->ROS Generation Damage DNA Damage & Apoptosis ROS->Damage Toxicity

Caption: The "Futile Cycle" where EMNB generates toxic superoxide without being consumed, leading to off-target cell death.

References

  • Comparison of Nitro-Aromatic Toxicity

    • Title: The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.[2][3][4]

    • Source: SvedbergOpen (2025).
    • URL:[Link]

  • Off-Target Mechanisms in Drug Discovery

    • Title: Off Target Effect: Implications for Drug Development and Safety.[1][2][5]

    • Source: Massive Bio (2026).
    • URL:[Link]

  • Benzamide Scaffold Analysis

    • Title: Structure-Activity Relationships for 4-Nitrobenzyl Carbam
    • Source: ResearchG
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: Ethyl 3-methoxy-4-nitrobenzoate (Structural Analog D
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Comparative

The Senior Scientist’s Guide to Nitrobenzoyl Anticoagulants: SAR, Efficacy, and Protocols

Topic: Structure-Activity Relationship (SAR) of Nitrobenzoyl Compounds as Anticoagulants Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Bey...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Nitrobenzoyl Compounds as Anticoagulants Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond Traditional Scaffolds

The development of small-molecule anticoagulants has historically pivoted between coumarin-based Vitamin K antagonists (VKAs) and direct oral anticoagulants (DOACs) targeting Factor Xa or Thrombin. Nitrobenzoyl derivatives represent an emerging scaffold that bridges these domains, offering unique dual-action potential: antiplatelet activity via arachidonic acid pathway modulation and anticoagulation via direct factor inhibition.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of nitrobenzoyl compounds, specifically focusing on N-nitrobenzoyl thioureas and nitro-substituted coumarin hybrids. We compare their efficacy against clinical standards (Warfarin, Aspirin) and provide validated protocols for synthesis and bioassay.

Mechanism of Action & Target Engagement

To engineer effective nitrobenzoyl anticoagulants, one must understand their dual pharmacodynamics. Unlike Warfarin, which strictly inhibits Vitamin K Epoxide Reductase (VKOR), nitrobenzoyl derivatives often exhibit pleiotropic effects depending on the linker chemistry.

Primary Pathways
  • Platelet Inhibition (Thiourea Linkers): Nitrobenzoyl thioureas primarily target the COX-1/Thromboxane A2 (TXA2) pathway. The nitrobenzoyl moiety mimics the electronic signature required to block the tyrosyl radical at the COX-1 active site, while the thiourea linker provides essential hydrogen-bonding donors for the arginine-rich entrance of the channel.

  • Coagulation Cascade Inhibition (Coumarin Hybrids): When the nitrobenzoyl group is fused or substituted onto a coumarin/pyridine scaffold, the mechanism shifts toward Factor Xa (FXa) or Thrombin (IIa) inhibition . The nitro group acts as a critical electron-withdrawing group (EWG), enhancing the lipophilicity and binding affinity for the S1/S4 hydrophobic pockets of these serine proteases.

Pathway Visualization

CoagulationPathways Nitro Nitrobenzoyl Scaffold Thiourea Thiourea Linker (Antiplatelet) Nitro->Thiourea Derivatization Coumarin Coumarin Hybrid (Anticoagulant) Nitro->Coumarin Derivatization COX1 COX-1 Enzyme Thiourea->COX1 Inhibits (IC50 ~29µM) FXa Factor Xa Coumarin->FXa Binds S4 Pocket Thrombin Thrombin (IIa) Coumarin->Thrombin Direct Inhibition TXA2 Thromboxane A2 (Platelet Aggregation) COX1->TXA2 Catalyzes Fibrin Fibrin Clot TXA2->Fibrin Aggregates Platelets FXa->Thrombin Activates Thrombin->Fibrin Cleaves Fibrinogen

Figure 1: Dual mechanistic pathways of nitrobenzoyl derivatives depending on structural derivatization.

Structure-Activity Relationship (SAR) Analysis

The efficacy of nitrobenzoyl anticoagulants is governed by three critical structural domains: the electronic character of the nitro group, the flexibility of the linker, and the distal hydrophobic aryl ring.

A. The Nitro Group (Electronic Tuning)
  • Positioning (Para vs. Meta vs. Ortho):

    • Para-nitro (-NO2 at C4): consistently yields the highest potency. The linear extension allows the nitro group to penetrate deep into the catalytic clefts (e.g., COX-1 channel) without steric clash.

    • Meta-nitro: Retains activity but often with reduced binding affinity due to angular mismatch.

    • Ortho-nitro: Frequently inactive or significantly less potent due to steric hindrance with the carbonyl linker, twisting the molecule out of the planar conformation required for active site docking.

  • Electronic Effect: The strong electron-withdrawing nature of the nitro group decreases the electron density of the benzoyl ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Phe, Trp) in the target protein's binding pocket.
    
B. The Linker (Pharmacophore Geometry)
  • Thiourea (-NH-CS-NH-): Critical for antiplatelet activity. The sulfur atom increases lipophilicity compared to urea, improving membrane permeability. The N-H protons serve as hydrogen bond donors.

  • Semicarbazide (-NH-NH-CO-NH-): Offers a longer linker. While safer (lower cytotoxicity), these derivatives often show lower potency than thioureas due to increased entropic penalty upon binding.

C. Distal Substituents (The "Anchor")
  • Naphthyl vs. Phenyl: Bulky hydrophobic groups like naphthyl are superior. In N-nitrobenzoyl-N'-naphthylthiourea, the naphthyl group occupies the hydrophobic accessory pocket, anchoring the molecule while the nitrobenzoyl head engages the active site.

SAR Decision Map

SAR_Logic Core Nitrobenzoyl Core Pos Nitro Position Core->Pos Linker Linker Type Core->Linker Tail Distal Aryl Group Core->Tail Res_Para Para (4-NO2) High Potency Optimal Geometry Pos->Res_Para Res_Ortho Ortho (2-NO2) Low Potency Steric Clash Pos->Res_Ortho Link_Thio Thiourea Antiplatelet High Lipophilicity Linker->Link_Thio Link_Semi Semicarbazide Lower Toxicity Moderate Potency Linker->Link_Semi Tail_Naph Naphthyl Strong Hydrophobic Interaction Tail->Tail_Naph

Figure 2: Structural decision tree for optimizing nitrobenzoyl anticoagulant activity.

Performance Comparison: Data-Driven Benchmarking

The following table contrasts the performance of optimized nitrobenzoyl derivatives against standard-of-care agents. Data is aggregated from comparative in vitro studies.[1][2]

Compound ClassSpecific CandidateTargetPotency (IC50 / PT)Comparison to StandardNotes
Nitrobenzoyl Thiourea Compound 3d (4-NO2)Platelet Aggregation (COX-1)IC50: 29.1 µM Comparable to Aspirin (IC50 ~30-50 µM)Superior lipophilicity; reversible inhibition profile [1].
Nitro-Phenyl Coumarin Compound 4Coagulation Cascade (General)PT: 21.30 s Superior to Warfarin (PT: 14.60 s)Significant prolongation of Prothrombin Time (PT) indicates potent extrinsic pathway inhibition [2].
Nitrobenzoyl Semicarbazide Compound AB2Cytotoxicity / SafetyIC50 > 100 µM (Cancer lines)Safer than Doxorubicin Low cytotoxicity suggests a favorable therapeutic index for chronic use [3].

Key Insight: The nitro-phenyl coumarin derivative (Compound 4) demonstrates a 45% increase in clotting time compared to Warfarin at equimolar concentrations, suggesting that the addition of the nitro group significantly enhances the pharmacophore's efficacy.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard reagents and validated assay endpoints.

Protocol A: Synthesis of N-(4-Nitrobenzoyl)-N'-Naphthylthiourea

Rationale: This reaction utilizes a nucleophilic addition of an amine to an isothiocyanate, a high-yield "click-like" transformation.

  • Reagents: 4-Nitrobenzoyl isothiocyanate (1.0 eq), 1-Naphthylamine (1.0 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve 1-Naphthylamine in dry acetone in a round-bottom flask.

    • Add 4-Nitrobenzoyl isothiocyanate dropwise with constant stirring at room temperature (RT).

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Work-up: Pour the reaction mixture into ice-cold water. A solid precipitate will form.

    • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to obtain the pure thiourea derivative.

  • Validation: 1H-NMR should show distinct deshielded signals for the thiourea protons (-NH-CS-NH-) around 11-12 ppm.

Protocol B: In Vitro Anticoagulant Assay (Prothrombin Time - PT)

Rationale: The PT test measures the integrity of the extrinsic coagulation pathway (Factors VII, X, V, II, and Fibrinogen).

  • Preparation:

    • Collect human blood in sodium citrate tubes (3.2%). Centrifuge at 3000 rpm for 15 min to obtain Platelet-Poor Plasma (PPP).

    • Prepare test compound solutions in DMSO (ensure final DMSO concentration <1% to avoid solvent interference).

  • Incubation:

    • Mix 100 µL of PPP with 10 µL of test compound solution.

    • Incubate at 37°C for 3–5 minutes.

  • Activation:

    • Add 200 µL of pre-warmed Thromboplastin-Calcium reagent (commercial source).

  • Measurement:

    • Start stopwatch immediately upon reagent addition.

    • Record time to visible clot formation (in seconds) using a coagulometer or manual tilt-tube method.

    • Control: Run parallel tests with Warfarin (positive control) and DMSO vehicle (negative control).

Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_assay Bioassay Phase (PT) S1 Reactants: Nitrobenzoyl-ITC + Amine S2 Reflux in Acetone (2-4 hrs) S1->S2 S3 Recrystallization (Ethanol/DMF) S2->S3 A2 Incubate with Compound (37°C, 5 min) S3->A2 Purified Compound A1 Plasma Prep (Citrated PPP) A1->A2 A3 Add Thromboplastin A2->A3 A4 Measure Clot Time A3->A4

Figure 3: Integrated workflow from chemical synthesis to biological validation.

References

  • Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds. National Institutes of Health (NIH) / PMC. [Link]

  • Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences. [Link]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. National Institutes of Health (NIH) / PMC. [Link]

  • Structure Activity Relationships - Drug Design. DrugDesign.org. [Link]

Sources

Validation

Assessing the Genotoxicity of Aromatic Nitro Compounds: A Comparative Technical Guide

Executive Summary & Core Directive Objective: To provide a scientifically rigorous framework for evaluating the genotoxic potential of aromatic nitro compounds (nitroarenes). Context: Aromatic nitro groups are structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a scientifically rigorous framework for evaluating the genotoxic potential of aromatic nitro compounds (nitroarenes). Context: Aromatic nitro groups are structural alerts (biophores) frequently found in pharmaceutical intermediates, impurities (e.g., nitrosamine precursors), and environmental pollutants. Their genotoxicity is unique: it often requires metabolic reduction to hydroxylamines, which then form DNA-reactive nitrenium ions. Core Thesis: Standard genotoxicity batteries often yield false negatives or ambiguous results for nitro compounds if the specific metabolic requirements (nitroreduction) are not adequately represented. A "blind" application of OECD 471 (Ames) or OECD 487 (Micronucleus) is insufficient. This guide advocates for a mechanism-based testing strategy utilizing specific Salmonella strains (nitroreductase-deficient and overproducing) to validate positive findings and map the activation pathway.

Comparative Analysis of Genotoxicity Assays

The following table compares the efficacy of standard and specialized assays specifically for aromatic nitro compounds.

FeatureAmes Test (Standard) Ames Test (Specialized Strains) In Vitro Micronucleus (MN) Alkaline Comet Assay
Test System S. typhimurium (TA98, TA100)S. typhimurium (TA98NR, YG1021/1024)Mammalian Cells (CHO, TK6, HepG2)Mammalian Cells / Tissue
Primary Endpoint Gene mutation (Frameshift/Base-pair)Mechanism of Activation Chromosomal Aberration / AneugenicityDNA Strand Breaks (Single/Double)
Sensitivity to Nitroarenes High (Bacteria possess native nitroreductases)Very High (YG strains amplify sensitivity)Moderate to Low (Standard aerobic culture limits nitroreduction)Moderate (Detects transient damage)
Metabolic Activation +/- S9 (Rat Liver)+/- S9; Native bacterial enzymes+/- S9 (Critical for nitro reduction)+/- S9
Mechanistic Insight Detects mutagenicity but not pathwayHigh : Confirms nitro-reduction dependencyLow (Structural damage only)Low (Damage magnitude only)
Throughput HighHighMediumMedium
False Positive Risk Low (for this class)Moderate (High sensitivity in YG strains)Moderate (Cytotoxicity confounders)High (Apoptosis confounders)
Expert Insight: The "Bacterial Advantage"
  • Why Ames wins on sensitivity: Salmonella strains possess "Type I" (oxygen-insensitive) nitroreductases that actively reduce aromatic nitro groups to reactive hydroxylamines under standard aerobic conditions.

  • The Mammalian Gap: Mammalian cells primarily utilize "Type II" nitroreductases, which are oxygen-sensitive. In standard aerobic cell culture (Micronucleus/Comet), the futile cycling of the nitro-radical anion often generates oxidative stress (ROS) rather than the DNA-binding amine metabolites, potentially leading to misleading negative results for gene mutation or positive results driven solely by oxidative stress rather than direct DNA alkylation.

Mechanism of Action: The Nitroreduction Pathway

Understanding the metabolic activation is a prerequisite for designing the experiment. The nitro group (


) itself is rarely the direct mutagen. It must be reduced.
Visualization: Metabolic Activation of Nitroarenes

NitroReduction cluster_bacteria Bacterial Activation (Ames) Nitro Nitroarene (R-NO2) Nitroso Nitrosoarene (R-NO) Nitro->Nitroso 2e- Reduction (Nitroreductase) Hydroxylamine N-Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Ester O-Ester (Acetylated/Sulfated) Hydroxylamine->Ester O-Acetyltransferase (OAT) Nitrenium Nitrenium Ion (R-NH+) Hydroxylamine->Nitrenium Acidic pH Ester->Nitrenium Spontaneous Loss of Ester DNA DNA Adduct (C8-Guanine) Nitrenium->DNA Covalent Binding

Figure 1: The stepwise reduction of the nitro group.[1] Note that the N-hydroxylamine is the critical checkpoint; it can either be esterified (by O-acetyltransferase) or form the nitrenium ion directly.

Experimental Protocol: The "Differential Strains" Strategy

Do not rely on a single strain. To confirm that a positive Ames result is due to the nitro group, you must use a isogenic strain comparison .

Protocol: Differential Ames Testing
Phase 1: Strain Selection

Use the following paired strains. They are isogenic (identical genetic background) except for specific enzyme deficiencies or overexpression.

  • TA98 (Parent): Standard frameshift detection. Contains native nitroreductase (Cnr).

  • TA98NR (Deficient): Deficient in classical nitroreductase.

    • Logic: If the compound is mutagenic in TA98 but NOT in TA98NR, the mutagenicity is strictly dependent on bacterial nitroreduction.

  • YG1021 / YG1024 (Overproducers):

    • YG1021: Overproduces nitroreductase (plasmid pYG219). Increases sensitivity to nitroarenes.[2]

    • YG1024: Overproduces O-acetyltransferase (OAT).[3] Increases sensitivity to aromatic amines derived from nitro reduction.

Phase 2: The Assay Workflow

Reagents:

  • Vogel-Bonner Medium E (VBE): Minimal glucose agar.

  • Top Agar: Contains 0.05 mM Histidine/Biotin (critical for trace growth).

  • S9 Mix: 10% v/v Aroclor-1254 induced rat liver S9 (if metabolic activation is required). Note: Many nitroarenes are direct-acting in bacteria due to endogenous enzymes, but S9 may be needed for ring oxidation.

Step-by-Step Procedure:

  • Pre-Incubation (Crucial for Nitro Compounds):

    • Do not use the standard plate incorporation method immediately. Nitroreductases often require time to act before the agar solidifies and limits diffusion.

    • Mix: 0.1 mL bacterial culture (

      
       cells/mL) + 0.1 mL test compound + 0.5 mL S9 mix (or buffer).
      
    • Incubate: Shake at 37°C for 20–30 minutes .

  • Plating:

    • Add 2.0 mL molten top agar (45°C). Vortex briefly.

    • Pour onto VBE plates. Allow to solidify on a level surface.

  • Incubation:

    • Invert plates and incubate at 37°C for 48–72 hours.

  • Scoring & Interpretation:

    • Count revertant colonies (manual or automated).

    • Calculation: Calculate the "Mutagenic Ratio" (MR) = Treated / Solvent Control.

Phase 3: Data Interpretation Logic

Use this logic flow to interpret the differential strain results.

DecisionTree Start Test in TA98 (Standard) ResultTA98 Is TA98 Positive? Start->ResultTA98 TestNR Test in TA98NR (Nitroreductase Deficient) ResultTA98->TestNR Yes End End ResultTA98->End No (Non-mutagenic) Compare Compare TA98 vs TA98NR TestNR->Compare NitroDependent TA98 >> TA98NR (Mutagenicity Reduced in NR) Compare->NitroDependent Activity Lost NitroIndependent TA98 ≈ TA98NR (Mutagenicity Unchanged) Compare->NitroIndependent Activity Retained Conclusion1 Conclusion: Nitro-group reduction is the activation mechanism. NitroDependent->Conclusion1 Conclusion2 Conclusion: Mechanism involves ring oxidation or other pathway. NitroIndependent->Conclusion2

Figure 2: Decision tree for interpreting differential strain data. A significant drop in revertants in the NR strain confirms the nitro group as the genotoxic pharmacophore.

Mammalian Validation: The In Vitro Micronucleus Assay

While Ames is the gold standard for mutagenicity of nitro compounds, regulatory bodies (ICH S2(R1)) require a mammalian follow-up to detect chromosomal damage (clastogenicity).

Critical Modification for Nitro Compounds: Standard S9 (liver homogenate) has high oxidative capability (P450s) but variable reductive capability.

  • Recommendation: If Ames is positive but standard Micronucleus is negative, consider extended exposure (24h) without S9. This allows cellular reductases (e.g., xanthine oxidase, DT-diaphorase) time to reduce the nitro compound, although this process is slower than in bacteria.

  • Alternative: Use of specific cell lines expressing human N-acetyltransferase (e.g., CHO cells transfected with NAT1 or NAT2) can increase sensitivity if the mechanism involves O-acetylation of the hydroxylamine intermediate.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. Link

  • Hagiwara, Y., et al. (1993). Application of a new Salmonella typhimurium strain, YG1024, for the monitoring of mutagenicity of aromatic nitro compounds. Mutation Research, 291(3), 171-180. Link

  • ICH. (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). International Council for Harmonisation. Link

  • Einistö, P., et al. (1991). Nitroreductase-deficient strains of Salmonella typhimurium in the detection of nitroarenes. Mutation Research/Environmental Mutagenesis and Related Subjects, 252(1), 29-43. Link

Sources

Comparative

Comparative Metabolic Stability of Ethyl vs. Methyl Esters in Benzocaine Analogs: A Technical Guide

Executive Summary In the rational design of local anesthetics and soft drugs, the ester linkage serves as a primary metabolic liability, intentionally incorporated to ensure predictable systemic clearance and minimize to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of local anesthetics and soft drugs, the ester linkage serves as a primary metabolic liability, intentionally incorporated to ensure predictable systemic clearance and minimize toxicity. Benzocaine (ethyl 4-aminobenzoate) is a classic ester-type local anesthetic rapidly hydrolyzed by ubiquitous tissue carboxylesterases (CES) and plasma butyrylcholinesterase (BChE).

When optimizing the pharmacokinetic profiles of benzocaine analogs, medicinal chemists frequently utilize homologation or retro-isosterism strategies to tune the metabolic half-life. This guide objectively compares the hydrolytic lability of benzocaine against its methyl homologous ester (methyl 4-aminobenzoate), providing mechanistic insights, quantitative experimental data, and validated in vitro assay protocols for drug development professionals.

Mechanistic Causality: The Alkoxyl Chain Length Paradox

A common, yet flawed, heuristic in structural biology assumes that smaller ester groups (such as methyl esters) undergo faster enzymatic hydrolysis due to reduced steric hindrance at the carbonyl carbon. However, empirical data demonstrates the exact inverse for simple benzoate and 4-aminobenzoate analogs: plasma stability is inversely proportional to the size of the alkoxyl leaving group [1].

The relative rates of ester hydrolysis in human and rat plasma follow a distinct order: butyl > propyl > ethyl > methyl [2]. This counter-intuitive phenomenon is driven by the specific architecture of the esterase active site:

  • Hydrophobic Binding Affinity: The active sites of human carboxylesterase 2 (hCE2) and plasma pseudocholinesterases possess hydrophobic pockets that exhibit higher affinity for larger, more lipophilic alkoxyl groups[2],[3].

  • Catalytic Turnover: The binding of larger groups (like the ethyl group in benzocaine) lowers the Michaelis constant (

    
    ), accelerating the nucleophilic attack by the Ser-His-Glu catalytic triad.
    
  • Rate-Determining Step: Kinetic comparisons between homologous esters corroborate that the rate-determining step in this enzymatic hydrolysis is the elimination of the alkoxyl group[1].

Consequently, the methyl homologous ester of benzocaine (methyl 4-aminobenzoate) demonstrates significantly higher metabolic stability (slower clearance) than its ethyl counterpart (benzocaine)[1].

Quantitative Stability Data

The following table summarizes the biological half-lives (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of benzocaine, its methyl analog, and baseline benzoate models. Data reflects degradation kinetics driven by carboxylesterases in rat plasma and liver microsomes,[4].
CompoundEster TypeAlkoxyl GroupRat Plasma

(min)
Liver Microsome

(min)
Methyl benzoate Methyl-OCH₃36.015.0
Ethyl benzoate Ethyl-OCH₂CH₃17.012.0
Methyl benzocaine ester Methyl-OCH₃27.0 N.D.
Benzocaine Ethyl-OCH₂CH₃13.0 N.D.

Note: The methyl ester of benzocaine is approximately 2.1 times more stable in plasma than the standard ethyl ester (benzocaine)[4].

Experimental Methodology: Self-Validating Stability Assays

To objectively evaluate the hydrolytic lability of these analogs, researchers must employ highly controlled in vitro assays. The following protocol is designed as a self-validating system, isolating esterase activity from other metabolic pathways[4].

Step-by-Step Protocol: In Vitro Plasma and Microsomal Hydrolysis
  • Matrix Preparation: Thaw pooled rat or human plasma and liver microsomes on ice. Dilute liver microsomes in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.

  • Cofactor Omission (Critical Causality): Do not add NADPH or other cofactors to the microsomal incubations. Rationale: Omission prevents oxidative metabolic reactions catalyzed by Cytochrome P450 (CYP450) or Flavin-containing monooxygenases (FMO), ensuring that any observed degradation is strictly hydrolytic[4].

  • Inhibitor Controls (Self-Validation): Prepare a parallel control group co-incubated with 100 µM bis(p-nitrophenyl)phosphate (BNPP). Rationale: BNPP is an irreversible and selective inhibitor of carboxylesterases. If degradation halts in the presence of BNPP, it confirms the metabolism is exclusively CES-mediated and not a result of spontaneous chemical hydrolysis[4].

  • Substrate Spiking: Initiate the reaction by spiking the ester substrate (benzocaine or methyl benzocaine) to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) concentration remains below 1% (v/v) to prevent enzyme denaturation.

  • Incubation & Quenching: Incubate the mixture at 37°C in a shaking water bath. At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 min), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and quantify the remaining parent compound using liquid chromatography-tandem mass spectrometry. Calculate the half-life using the pseudo-first-order decay equation (

    
    ).
    

Visualizations

Mechanism A Benzocaine Analog (Alkyl 4-aminobenzoate) B Esterase Active Site (CES / BChE) A->B Hydrophobic Binding C Tetrahedral Intermediate (Serine-bound) B->C Nucleophilic Attack (Ser-His-Glu Triad) D 4-Aminobenzoic Acid (PABA Metabolite) C->D Hydrolysis (H2O) E Alcohol Leaving Group (Methanol vs Ethanol) C->E Alkoxyl Elimination (Rate-Determining)

Figure 1: Esterase-mediated hydrolysis pathway of benzocaine analogs via tetrahedral intermediate.

Workflow S1 1. Matrix Prep Rat/Human Plasma S2 2. Substrate Spike 1 µM Ester S1->S2 S3 3. Incubation 37°C (0-60 min) S2->S3 S4 4. Quenching Cold Acetonitrile S3->S4 S5 5. Centrifugation Protein PPT S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Figure 2: Step-by-step in vitro metabolic stability assay workflow using LC-MS/MS quantification.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.Taylor & Francis.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres (PMC).NIH.gov.
  • Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters.
  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.NIH.gov.

Sources

Safety & Regulatory Compliance

Safety

ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate proper disposal procedures

Operational Guide: Laboratory Disposal Protocols for Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate As a Senior Application Scientist, ensuring the safe and compliant disposal of complex synthetic intermediates is jus...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Laboratory Disposal Protocols for Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

As a Senior Application Scientist, ensuring the safe and compliant disposal of complex synthetic intermediates is just as critical as the synthesis itself. Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate is a nitroaromatic amide derivative. While it is a stable solid under standard laboratory conditions, its nitroaromatic moiety dictates strict handling and disposal protocols to prevent environmental contamination and mitigate reactivity risks.

This guide provides a self-validating, step-by-step operational plan for the segregation, accumulation, and final disposal of this compound in a professional research setting.

Hazard Profiling & The Causality of Disposal Choices

To design an effective disposal strategy, we must first understand the mechanistic hazards of the molecule:

  • Environmental Recalcitrance & Toxicity: The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, makes nitroaromatic compounds highly resistant to oxidative degradation in the environment[1]. If improperly disposed of (e.g., via drain disposal), these compounds can persist in soil and groundwater, where they may be reduced by environmental microorganisms into carcinogenic aromatic amines[1]. Therefore, drain disposal is strictly prohibited [2].

  • Chemical Reactivity: Nitroaromatic compounds can present severe explosion risks if subjected to shock, heated rapidly, or mixed with incompatible chemicals[3]. Specifically, when heated with caustic alkalies or mixed with strong reducing agents, they pose a risk of violent decomposition[3][4]. Because of this, in-lab chemical neutralization or treatment is highly discouraged . The waste must be preserved in its stable solid form and segregated from incompatible streams.

  • Ultimate Destruction: Due to the stability of the nitroaromatic ring, high-temperature incineration by a licensed facility is the only acceptable method for complete destruction, ensuring the compound is broken down into simple carbon and nitrogen oxides[5][6].

Step-by-Step Disposal Methodology

The following protocol must be implemented for any waste stream containing ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate, including pure solid waste, contaminated filter paper, and solvent washings.

Phase 1: Segregation and Containerization

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass waste container. Ensure the container has a secure, leak-proof screw cap.

  • Segregate from Incompatibles: Never mix this waste with strong oxidizing agents, strong reducing agents (such as hydrides or sulfides), or strong bases (caustic alkalies)[3]. Mixing with these agents can initiate vigorous reactions culminating in detonation or violent decomposition[3].

  • Separate Solids and Liquids:

    • Solid Waste: Place pure compound, contaminated weigh boats, and filter papers into a dedicated "Solid Toxic Organic Waste" container.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., during chromatography or reactor washing), collect it in a dedicated "Halogen-Free Organic Solvent Waste" container (unless a halogenated solvent like DCM was used, which requires a "Halogenated Waste" stream).

Phase 2: Satellite Accumulation Area (SAA) Management

  • Labeling: Under EPA guidelines (40 CFR 261), chemical waste generators must accurately classify their waste[7]. Attach a hazardous waste tag immediately upon placing the first drop or grain of waste into the container. The label must explicitly state: "Hazardous Waste: Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate" and indicate the primary hazards ("Toxic", "Environmental Hazard").

  • Storage Protocols: Store the container in a designated SAA at or near the point of generation (within the same laboratory)[2].

  • Closure Rules: The waste container must remain tightly closed at all times except when actively adding waste[2]. Leaving funnels in open waste bottles violates federal regulations and risks the release of toxic dust or vapors.

Phase 3: EHS Transfer and Final Disposition

  • Initiate Pickup: Once the container is full, or within the time limit specified by your institution's Environmental Health and Safety (EHS) department (often 9-12 months from the accumulation start date), submit a waste pickup request.

  • Chain of Custody: Transfer the sealed, labeled containers to EHS personnel. EHS will manifest the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The TSDF will subject the nitroaromatic waste to high-temperature incineration (often requiring 99.99% destruction efficiency) to safely mineralize the compound[6].

Regulatory and Logistical Data

To ensure compliance, laboratory managers should reference the following physical and regulatory parameters when setting up waste streams.

ParameterSpecification / GuidelineRationale
EPA Waste Classification Characteristic Toxicity / Non-Specific Source (40 CFR 261)Must be evaluated as hazardous waste; typically managed as toxic organic waste[7][8].
Primary Incompatibilities Strong bases, reducing agents, strong oxidizersPrevents violent decomposition and thermal sensitivity risks associated with nitroaromatics[3][4].
Approved Disposal Route High-Temperature IncinerationEnsures complete destruction of the recalcitrant nitroaromatic ring[5][6].
Drain Disposal Strictly Prohibited High risk of aquatic toxicity and environmental persistence[1][2].
Spill Cleanup Vacuum or sweep into suitable disposal containerAvoid generating dust clouds, which can be an inhalation hazard and combustible[4][7].

Process Visualization

The following workflow illustrates the self-validating logic of the disposal process, ensuring that at every step, the physical and chemical risks of the nitroaromatic compound are mitigated.

G Gen Waste Generation: Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate Decision1 Is the waste Solid or Liquid? Gen->Decision1 Solid Solid Waste Stream (Powder, Filters, Vials) Decision1->Solid Solid Liquid Liquid Waste Stream (Solvent Washings) Decision1->Liquid Liquid Incompat CRITICAL CHECK: Ensure NO strong bases or reducing agents are present Solid->Incompat Liquid->Incompat SAA Satellite Accumulation Area (SAA) Store in sealed HDPE/Glass Label: Toxic/Hazardous Waste Incompat->SAA Verified Safe EHS EHS Transfer & Manifesting (EPA 40 CFR 261 Compliance) SAA->EHS Container Full / Time Limit Reached Incineration Final Disposition: High-Temperature Incineration (Complete Mineralization) EHS->Incineration Transport to TSDF

Workflow for the segregation, accumulation, and professional disposal of nitroaromatic waste.

References

  • Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98% - Cole-Parmer. coleparmer.com. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. nih.gov. Available at:[Link]

  • Hazardous waste.html - Arctic Research at UMCES CBL. umces.edu. Available at: [Link]

  • Nitrobenzene Safety Data Sheet - Novachem. novachem.com.au. Available at: [Link]

  • 1-Bromo-4-nitrobenzene Safety Data Sheet - Novachem. novachem.com.au. Available at:[Link]

  • Lab Chemical Waste Management Guidelines - Studylib. studylib.net. Available at: [Link]

  • Approaches for the Remediation of Federal Facility Sites Contaminated with Explosive or Radioactive Wastes - EPA. epa.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

Comprehensive Safety and Operational Guide for Handling Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate As drug development professionals, encountering novel intermediates like ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate

As drug development professionals, encountering novel intermediates like ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate (Molecular Weight: 344.32 g/mol ) requires a proactive, risk-based approach to laboratory safety. Because comprehensive toxicological data (such as LD50 or Ames test results) are rarely published for specialized, early-stage intermediates, we must implement conservative safety protocols. According to Prudent Practices in the Laboratory, any chemical with unknown toxicity must be handled as a potentially hazardous substance[1].

This guide provides actionable, step-by-step operational and disposal plans, grounded in authoritative safety standards, to ensure scientific integrity and operator safety.

Hazard Rationale & Structural Alert Analysis

Why do we treat this specific compound with elevated caution? The molecule contains three distinct structural features that dictate our handling strategy:

  • Nitroaromatic Ring: Nitroaromatic compounds are well-documented structural alerts. They can undergo enzymatic reduction in vivo to form reactive hydroxylamines, which are associated with methemoglobinemia and potential mutagenicity.

  • Amide/Ester Linkages: While generally stable, these functional groups can be absorbed through compromised skin barriers, especially when dissolved in penetrating aprotic solvents like Dimethyl Sulfoxide (DMSO).

  • Fine Powder Morphology: As a synthesized organic molecule, it typically presents as a fine, easily aerosolized powder, presenting a primary inhalation risk.

Occupational Exposure Banding (OEB) & Quantitative Risk

Without a defined Permissible Exposure Limit (PEL), we default to an Occupational Exposure Band 3 (OEB 3) classification for this novel intermediate. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratories must use appropriate containment and detailed written SOPs for substances with unknown but potentially high hazard profiles[2].

Table 1: Occupational Exposure Band (OEB) Framework

OEB LevelAirborne Concentration LimitHazard ProfileAssignment Rationale for this Compound
OEB 1> 1000 µg/m³Low toxicity, generally safeInsufficient data to assume safety.
OEB 2100 - 1000 µg/m³Moderate toxicity, reversibleStructural alerts elevate risk beyond OEB 2.
OEB 3 10 - 100 µg/m³ High pharmacological activity Assigned: Default for novel nitroaromatics.
OEB 41 - 10 µg/m³Severe toxicity, mutagensRe-evaluate if Ames test returns positive.

Personal Protective Equipment (PPE) Specifications

Selecting the right PPE is not just about compliance; it is about chemical compatibility. The NIOSH Personal Protective Technology Program dictates specific barrier protections based on the physical state of the hazard[3]. When transitioning from handling the dry powder to solubilizing it, the PPE requirements inherently shift.

Table 2: Quantitative PPE Specifications and Breakthrough Data

PPE CategoryMaterial SpecificationQuantitative MetricCausality / Justification
Primary Gloves Nitrile (0.12 mm thickness)> 480 mins (Dry powder)Prevents dermal exposure to the dry active pharmaceutical ingredient.
Secondary Gloves Neoprene or Butyl Rubber> 240 mins (DMSO/DMF)Required when solubilizing. Nitrile degrades rapidly (< 5 mins) in DMSO.
Respiratory N95 or PAPR System≥ 95% filtration efficiencyMitigates inhalation risk of aerosolized OEB-3 powders during transfer[4].
Eye Protection ANSI Z87.1 Splash Goggles100% droplet blockProtects ocular mucosa from micro-particulates and solvent splashes.

Operational Workflows: Self-Validating Methodologies

To ensure absolute safety, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Dry Powder Weighing and Transfer
  • Step 1: Establish Containment

    • Action: Power on the Ventilated Balance Enclosure (VBE) or Chemical Fume Hood. Allow airflow to stabilize for 5 minutes.

    • Causality: Fine organic powders are highly susceptible to static charge and aerosolization. The VBE sweeps airborne particulates away from the operator's breathing zone without disturbing the microbalance.

    • Validation: Observe the digital anemometer. Do not proceed unless the inward face velocity reads a stable 75–100 feet per minute (fpm).

  • Step 2: Static Mitigation

    • Action: Pass the sealed chemical vial and the receiving vessel through an anti-static ionizer fan before opening.

    • Causality: Static electricity causes fine powders to repel each other and cling to gloves, drastically increasing the risk of contamination outside the hood.

    • Validation: Hold a gloved finger near the vial; if powder jumps to the inner wall of the glass, static is still present. Repeat ionization.

  • Step 3: Execution

    • Action: Uncap the vial, weigh the desired mass using a static-free spatulon, and seal both containers before removing your hands from the enclosure.

Protocol B: Solubilization in Aprotic Solvents (e.g., DMSO/DMF)
  • Step 1: Solvent Selection and PPE Adjustment

    • Action: Don a secondary pair of neoprene gloves over the primary nitrile gloves before handling DMSO.

    • Causality: DMSO acts as a transdermal carrier. If it breaches a standard nitrile glove, it will carry the dissolved nitroaromatic API directly through your skin into the bloodstream. Neoprene provides the necessary chemical resistance[5].

    • Validation: Perform a visual inspection and "air-puff" test on the neoprene gloves to ensure zero pinhole leaks before opening the solvent bottle.

  • Step 2: Solubilization

    • Action: Inject the solvent into the sealed receiving vessel using a closed-system syringe transfer, or pour carefully within the deepest part of the fume hood.

    • Causality: Keeping the system closed prevents aerosolized droplets of the highly concentrated API-solvent mixture from escaping.

    • Validation: Visually confirm complete dissolution (no floating particulates) before removing the vessel from the hood.

Spill Response and EPA-Compliant Disposal Plan

Under the OSHA Laboratory Standard, a chemical hygiene plan must include specific disposal and spill response protocols[6].

Step-by-Step Spill Response (Dry Powder):

  • Containment: Immediately cover the spilled powder with absorbent pads dampened with a 10% ethanol/water solution.

    • Causality: Sweeping dry powder generates massive aerosolization. Dampening the powder eliminates dust generation during the mechanical cleanup phase.

    • Validation: Visually confirm there is no dry powder visible at the edges of the pad before initiating wiping motions.

  • Decontamination: Wipe the surface inward from the edges using a solvent that dissolves the compound (e.g., a mild alcohol solution), followed by a soap and water wash.

  • Disposal: Place all contaminated wipes, primary gloves, and empty chemical vials into a clearly labeled, sealable hazardous waste container.

    • Causality: Nitroaromatics cannot be disposed of in standard aqueous waste streams due to environmental toxicity. They must be routed for high-temperature EPA-compliant incineration.

Mandatory Visualization: Safety Workflow

G Start Compound Receipt: Ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate Risk Hazard Assessment Structural Alert: Nitroaromatic Default: OEB 3 Start->Risk PPE PPE & Engineering Controls VBE, N95/PAPR, Double Gloves Risk->PPE dictates Weighing Dry Powder Handling Weighing & Transfer PPE->Weighing enables Solubilization Solubilization (DMSO/DMF) Risk Shift: Transdermal Carrier Weighing->Solubilization precedes Decon Decontamination Surface Wipe Down Solubilization->Decon requires Disposal Hazardous Waste Disposal EPA Compliant Incineration Decon->Disposal generates

Figure 1: Workflow for handling novel nitroaromatic intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 — Occupational Exposure to Hazardous Chemicals in Laboratories." United States Department of Labor, 2011. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Protective Clothing and Ensembles." Centers for Disease Control and Prevention (CDC), 2017. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Introduction - The Personal Protective Technology Program at NIOSH." National Center for Biotechnology Information (NCBI), 2008. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.